4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Description
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Properties
IUPAC Name |
4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-2-11-6-5-8-13-14(11)18-15(19-13)17-10-12-7-3-4-9-16-12/h3-9H,2,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUGTONFAIVVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
This guide provides a comprehensive technical overview for the synthesis of the novel heterocyclic compound, 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. The document is structured to provide researchers, chemists, and drug development professionals with a detailed, scientifically grounded protocol. The synthesis is logically divided into two primary stages: the construction of the core 2-amino-4-ethylbenzothiazole scaffold, followed by the strategic introduction of the N-(pyridin-2-ylmethyl) moiety.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] The unique structural features of the benzothiazole nucleus confer a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6] The 2-aminobenzothiazole moiety, in particular, serves as a versatile building block for the synthesis of more complex and biologically active molecules due to the reactivity of its amino group.[2][3][7] This guide focuses on the synthesis of a specific derivative, this compound, a compound of interest for further pharmacological investigation.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently approached through a convergent synthesis. This strategy involves the independent synthesis of a key intermediate, 2-amino-4-ethylbenzothiazole, which is subsequently coupled with a pyridine-containing fragment. This approach allows for the modular construction of the target molecule and facilitates the purification of intermediates.
-
2-Ethylaniline + NH4SCN → 1-(2-Ethylphenyl)thiourea
-
1-(2-Ethylphenyl)thiourea + Cl2 → 2-Amino-4-ethylbenzothiazole
2-Amino-4-ethylbenzothiazole + 2-Pyridinecarboxaldehyde --[Reducing Agent]--> this compound
Figure 2: Generalized mechanism of reductive amination.
Conclusion
The synthesis of this compound can be successfully achieved through a robust and logical two-part synthetic sequence. The protocols outlined in this guide are based on well-established chemical transformations and provide a solid foundation for the preparation of this and structurally related compounds. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
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Spectroscopic and Structural Elucidation of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and practical framework for the spectroscopic characterization of the novel compound 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. Given the scarcity of published experimental data for this specific molecule, this document synthesizes information from analogous structures and foundational spectroscopic principles to predict its spectral characteristics. It offers detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained, ensuring a self-validating system for researchers aiming to synthesize and characterize this or related compounds. This guide is designed to be an authoritative resource, empowering researchers to confidently acquire and interpret high-quality spectroscopic data.
Introduction: The Rationale for Spectroscopic Characterization
The fusion of a benzothiazole scaffold with a pyridinylmethylamine moiety in this compound suggests a rich potential for biological activity, drawing interest in medicinal chemistry and drug discovery. Benzothiazole derivatives are known for a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The addition of a pyridine ring, a common pharmacophore, further enhances the likelihood of significant biological interactions.
Accurate structural elucidation is the bedrock of understanding a compound's structure-activity relationship (SAR). Spectroscopic techniques are the cornerstone of this process, providing unambiguous evidence of molecular structure and purity. This guide will walk through the predicted spectroscopic signature of the title compound and the methodologies to obtain this data.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties for this compound is presented below. These values are estimated based on the compound's structure and can be used to guide experimental design.
| Property | Predicted Value | Significance in Analysis |
| Molecular Formula | C₁₅H₁₅N₃S | Essential for Mass Spectrometry |
| Molecular Weight | 269.37 g/mol | Confirmation in Mass Spectrometry |
| XLogP3 | ~3.5 | Influences solvent choice for NMR and chromatography |
| Hydrogen Bond Donors | 1 (Amine N-H) | Key feature in IR and NMR spectroscopy |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Thiazole N) | Influences solubility and intermolecular interactions |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR will be essential for the structural confirmation of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the chemical environment and neighboring protons for each hydrogen atom in the molecule.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Doublet (d) | 1H | Pyridine H-6 | Deshielded due to proximity to the electronegative nitrogen. |
| ~7.7 | Triplet of doublets (td) | 1H | Pyridine H-4 | Standard aromatic region for pyridine. |
| ~7.4 | Doublet (d) | 1H | Benzothiazole H-7 | Aromatic proton on the benzothiazole ring. |
| ~7.2 | Triplet (t) | 1H | Pyridine H-5 | Standard aromatic region for pyridine. |
| ~7.1 | Triplet (t) | 1H | Benzothiazole H-6 | Aromatic proton on the benzothiazole ring. |
| ~7.0 | Doublet (d) | 1H | Pyridine H-3 | Standard aromatic region for pyridine. |
| ~6.8 | Doublet (d) | 1H | Benzothiazole H-5 | Aromatic proton on the benzothiazole ring. |
| ~6.5 | Broad singlet (s) | 1H | NH | Exchangeable proton, chemical shift can vary. |
| ~4.8 | Doublet (d) | 2H | CH₂ (methylene bridge) | Coupled to the NH proton. |
| ~2.8 | Quartet (q) | 2H | CH₂ (ethyl group) | Coupled to the methyl protons. |
| ~1.3 | Triplet (t) | 3H | CH₃ (ethyl group) | Coupled to the methylene protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~168 | C2 (Carbon attached to -NH) | Characteristic shift for a carbon in a thiazole ring bonded to two nitrogens.[3] |
| ~158 | Pyridine C-2 | Carbon adjacent to the pyridine nitrogen. |
| ~149 | Pyridine C-6 | Carbon adjacent to the pyridine nitrogen. |
| ~148 | C7a (Quaternary carbon) | Quaternary carbon at the fusion of the benzene and thiazole rings. |
| ~137 | Pyridine C-4 | Aromatic CH in the pyridine ring. |
| ~132 | C3a (Quaternary carbon) | Quaternary carbon at the fusion of the benzene and thiazole rings. |
| ~126 | C5 (Aromatic CH) | Aromatic CH in the benzothiazole ring. |
| ~124 | C6 (Aromatic CH) | Aromatic CH in the benzothiazole ring. |
| ~122 | Pyridine C-3 | Aromatic CH in the pyridine ring. |
| ~121 | Pyridine C-5 | Aromatic CH in the pyridine ring. |
| ~120 | C7 (Aromatic CH) | Aromatic CH in the benzothiazole ring. |
| ~48 | CH₂ (methylene bridge) | Aliphatic carbon adjacent to a nitrogen. |
| ~23 | CH₂ (ethyl group) | Aliphatic carbon of the ethyl group. |
| ~14 | CH₃ (ethyl group) | Aliphatic carbon of the ethyl group. |
Experimental Protocol: NMR Spectroscopy
A generalized protocol for acquiring NMR spectra is as follows:[3][4]
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Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[3]
-
Data Acquisition:
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2970 - 2850 | C-H Stretch | Aliphatic (Ethyl and Methylene) |
| 1620 - 1580 | C=N Stretch | Thiazole and Pyridine Rings[1] |
| 1590 - 1450 | C=C Stretch | Aromatic Rings |
| 700 - 600 | C-S Stretch | Thiazole Ring[1] |
Experimental Protocol: FT-IR Spectroscopy
The following is a typical procedure for obtaining an FT-IR spectrum:[4]
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[3]
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the beam path and record its spectrum over a typical range of 4000–400 cm⁻¹.[3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining insights into the compound's structure.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of the compound (approximately 269.37).
-
Isotope Peaks: Due to the presence of sulfur, an (M+2)⁺ peak with an intensity of about 4.4% relative to the M⁺ peak is expected.
-
Key Fragmentation Pathways: Fragmentation is likely to occur at the bonds adjacent to the amine and the methylene bridge. Expected fragments include:
-
Loss of the pyridinylmethyl group.
-
Loss of the ethyl group.
-
Cleavage of the benzothiazole ring.
-
Experimental Protocol: Mass Spectrometry
A logical workflow for mass spectrometry analysis is as follows:[3]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electrospray Ionization (ESI) is suitable for LC-MS, while Electron Impact (EI) is common for GC-MS.[5]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended π-system of the benzothiazole and pyridine rings will result in characteristic UV-Vis absorption.
Predicted UV-Vis Absorption
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands in the range of 250-400 nm.[6][7] The exact position of the maximum absorption wavelength (λ_max) will be influenced by the solvent polarity.[6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum over a range of approximately 200-800 nm.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound requires an integrated approach where data from all spectroscopic techniques are considered together. The following diagram illustrates this logical workflow.
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- 7. researchgate.net [researchgate.net]
4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action: BMS-833923 (4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine)
Executive Summary
BMS-833923, also known by the code XL139, is a potent, selective, and orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor.[1][2] Its mechanism of action is centered on the direct inhibition of the Hedgehog (Hh) signaling pathway, a critical cascade involved in embryonic development, tissue homeostasis, and tumorigenesis.[3][4] By binding to the G-protein coupled receptor SMO, BMS-833923 effectively blocks the signal transduction that leads to the activation of Glioma-associated oncogene (GLI) transcription factors. This suppression of a key oncogenic pathway results in decreased proliferation and the induction of apoptosis in cancer cells where the Hedgehog pathway is aberrantly activated.[1] This guide provides a detailed examination of the Hedgehog pathway, the specific molecular interactions of BMS-833923, and the experimental methodologies used to validate its mechanism.
Part 1: The Therapeutic Target: The Hedgehog Signaling Pathway
A foundational understanding of the Hedgehog (Hh) signaling pathway is essential to appreciate the mechanism of BMS-833923. The Hh pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic patterning and cell differentiation.[4] In adult tissues, its activity is generally low, but its reactivation is a hallmark of several human cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and esophagus.[1][4]
Canonical Pathway Activation:
The core of the canonical Hh pathway involves three key membrane proteins: Patched (PTCH1), Smoothened (SMO), and the primary cilium, a specialized organelle that acts as a signaling hub.[4]
-
"OFF" State: In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-transmembrane receptor PTCH1 is localized to the primary cilium, where it actively inhibits the 7-transmembrane receptor, SMO.[2][5] This inhibition prevents SMO from accumulating in the cilium. In the cytoplasm, a complex containing Suppressor of fused (SUFU) binds to and promotes the proteolytic cleavage of GLI transcription factors (GLI2/3) into their repressor forms (GLI-R). These repressors translocate to the nucleus and keep Hh target gene expression silenced.
-
"ON" State: When an Hh ligand binds to PTCH1, the receptor is internalized and degraded, which alleviates its inhibition of SMO.[4] This allows SMO to translocate to and accumulate at the primary cilium, where it becomes activated. Activated SMO initiates a downstream signaling cascade that leads to the dissociation of GLI proteins from SUFU. The full-length, activator forms of GLI (GLI-A) then translocate to the nucleus, where they drive the transcription of Hh target genes, including GLI1 (a transcriptional activator and pathway amplifier) and PTCH1 (a negative feedback regulator), as well as genes promoting cell proliferation, survival, and differentiation.[5][6]
Caption: Canonical Hedgehog signaling pathway in the "OFF" and "ON" states.
Part 2: Molecular Mechanism of Action of BMS-833923
BMS-833923 functions as a direct antagonist of SMO, effectively forcing the Hedgehog pathway into an "OFF" state, even when Hh ligands are present.
Direct Target Engagement: The primary mechanism of BMS-833923 is its high-affinity binding to the Smoothened receptor.[3][6] It acts as an inhibitor of SMO, preventing the conformational changes required for its activation and downstream signal transduction.[5] This action is independent of the Hh ligand-PTCH1 interaction, as it targets the pathway downstream of the initial ligand-receptor binding event.
Biochemical and Cellular Potency: The potency of BMS-833923 has been quantified in various assays, demonstrating its effectiveness at nanomolar concentrations.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Competitive Binding | Smoothened (SMO) Receptor | IC₅₀ | 21 nM | [6] |
| Gene Expression | Wild-type & Mutant SMO Cells | IC₅₀ (GLI1/PTCH1) | 6 - 35 nM | [6] |
| Cell Proliferation | A549, H1299 Lung Cancer Cells | Inhibition | 2.5 - 10 µM | [6] |
| Stem Cell Differentiation | Human Mesenchymal Stem Cells | Inhibition | 3 µM | [5][6] |
Downstream Consequences: By inhibiting SMO, BMS-833923 prevents the release and activation of GLI transcription factors.[5] Consequently, the expression of Hh pathway target genes, such as GLI1 and PTCH1, is significantly downregulated.[6] This blockade of the transcriptional program driven by aberrant Hh signaling leads to potent anti-proliferative and pro-apoptotic effects in susceptible cancer cells.[1] Studies in esophageal adenocarcinoma cell lines have shown that BMS-833923 induces apoptosis through the intrinsic pathway.[1]
Caption: BMS-833923 directly inhibits SMO, blocking GLI activation.
Part 3: Experimental Validation & Protocols
The mechanism of a targeted agent like BMS-833923 is validated through a logical sequence of experiments moving from biochemical target engagement to cellular pathway modulation and finally to phenotypic outcomes.
Caption: Workflow for validating the mechanism of action.
Protocol 1: Competitive Ligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of BMS-833923 for the human SMO receptor.
Rationale: This assay directly measures the ability of the compound to displace a known, labeled ligand from the SMO receptor, providing a quantitative measure of target engagement. A fluorescently-labeled version of cyclopamine (BODIPY-cyclopamine) is a common tool for this purpose.[6]
Methodology:
-
Cell Culture: Culture HEK293 cells stably overexpressing human SMO.
-
Membrane Preparation: Harvest cells, lyse them via sonication in a hypotonic buffer, and isolate the cell membrane fraction containing SMO via ultracentrifugation.
-
Assay Setup: In a 96-well plate, add cell membrane preparations to assay buffer.
-
Compound Titration: Add BMS-833923 in a serial dilution series (e.g., from 1 nM to 100 µM). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled cyclopamine).
-
Ligand Addition: Add a fixed, sub-saturating concentration of BODIPY-cyclopamine to all wells.
-
Incubation: Incubate the plates for 2-4 hours at room temperature to allow binding to reach equilibrium.
-
Detection: Measure fluorescence polarization. The displacement of the fluorescent ligand by BMS-833923 will cause a decrease in polarization.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of BMS-833923. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Protocol 2: qRT-PCR for Hh Target Gene Expression
Objective: To confirm that SMO inhibition by BMS-833923 leads to the downregulation of downstream Hh target genes.
Rationale: GLI1 and PTCH1 are direct transcriptional targets of the Hh pathway.[5] A reduction in their mRNA levels following treatment is a robust and specific indicator of pathway inhibition.
Methodology:
-
Cell Culture: Seed an Hh-dependent cancer cell line (e.g., medulloblastoma or pancreatic cancer cells with pathway activation) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with vehicle control (DMSO) or increasing concentrations of BMS-833923 (e.g., 10 nM, 50 nM, 250 nM) for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy). Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target genes (GLI1, PTCH1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results should demonstrate a dose-dependent decrease in GLI1 and PTCH1 mRNA levels in BMS-833923-treated cells compared to the vehicle control.
Conclusion and Therapeutic Implications
The mechanism of action for this compound (BMS-833923) is definitively characterized as the potent and selective inhibition of the SMO receptor. This action effectively shuts down the oncogenic Hedgehog signaling pathway, leading to decreased cancer cell proliferation and survival. Preclinical studies have validated its efficacy in various cancer models, and it has been investigated in early-phase clinical trials.[4] Although its clinical development was halted, BMS-833923 remains a critical research tool for elucidating the complex roles of Hedgehog signaling in both cancer and developmental biology, such as its demonstrated ability to inhibit osteoblast differentiation.[3][5] The study of BMS-833923 provides a clear and compelling example of mechanism-based drug design targeting a fundamental cancer-driving pathway.
References
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Al-Dhaheri, M., Al-Kaabi, M., Al-Dhayea, A., Vishnubalaji, R., Hamam, R., Alfayez, M., ... & Alajez, H. M. (2019). Hedgehog Signaling Inhibition by Smoothened Antagonist BMS-833923 Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells. Stem Cells International, 2019, 8136863. [Link]
-
National Cancer Institute. (n.d.). Definition of SMO antagonist BMS 833923. NCI Drug Dictionary. Retrieved from National Cancer Institute website. [Link]
-
Rim, C. N. (2016). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers, 8(2), 22. [Link]
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- 5. Hedgehog Signaling Inhibition by Smoothened Antagonist BMS-833923 Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In Silico Analysis of a Novel Benzothiazole Ligand: A Technical Guide to the Molecular Docking of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
This in-depth technical guide provides a comprehensive walkthrough of the in silico molecular docking process for 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, a novel compound within the pharmacologically significant benzothiazole class. This document is intended for researchers, scientists, and drug development professionals, offering both a procedural protocol and the scientific rationale underpinning each step.
Introduction: The Therapeutic Potential of Benzothiazoles
The benzothiazole scaffold, a heterocyclic system comprising fused benzene and thiazole rings, is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1]. The versatility of this scaffold allows for diverse substitutions, which in turn modulates the physicochemical properties and biological target interactions of the resultant molecules[1]. Our focus, this compound, is a novel derivative designed to explore new therapeutic avenues. In silico molecular docking offers a powerful, resource-efficient preliminary assessment of a compound's potential to interact with specific biological targets[1].
Given the established role of benzothiazole derivatives as inhibitors of key enzymes in cancer progression, this guide will focus on a hypothetical docking study against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis[1][2]. Inhibition of VEGFR-2 is a clinically validated strategy in oncology, making it a highly relevant target for our novel ligand[1][3][4].
Part 1: The In Silico Docking Workflow: A Conceptual Overview
The in silico docking process simulates the binding of a ligand (our benzothiazole derivative) to the active site of a protein target (VEGFR-2). The primary goals are to predict the preferred binding orientation and to estimate the strength of the interaction, typically represented by a docking score. A more negative docking score generally indicates a more favorable binding affinity.
Caption: A generalized workflow for in silico molecular docking studies.
Part 2: Detailed Methodologies
This section provides a step-by-step protocol for the in silico docking of this compound against VEGFR-2.
Ligand Preparation
The initial step involves generating a 3D structure of our ligand and optimizing its geometry to achieve a low-energy conformation.
Protocol:
-
2D Structure Sketching: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization:
-
Convert the 2D structure to a 3D format (e.g., .sdf or .mol2).
-
Perform energy minimization using a molecular mechanics force field (e.g., MMFF94). This step is crucial to ensure a realistic ligand conformation. Software like Avogadro or the capabilities within docking suites like Schrödinger Maestro or MOE can be used.
-
-
File Format for Docking: Save the energy-minimized 3D structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
Protein Target Preparation
The quality of the protein structure is paramount for a meaningful docking study. We will use the crystal structure of VEGFR-2 from the Protein Data Bank (PDB).
Protocol:
-
PDB Structure Retrieval: Download the X-ray crystal structure of VEGFR-2 in complex with a known inhibitor. For this study, we will hypothetically use PDB ID: 2OH4. This provides a validated active site.
-
Protein Cleaning and Preparation:
-
Load the PDB file into a molecular modeling program (e.g., PyMOL, UCSF Chimera, or Schrödinger Maestro).
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
-
File Format for Docking: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).
Grid Generation and Docking Execution
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will attempt to place the ligand.
Protocol:
-
Defining the Binding Site: The grid box should encompass the entire binding pocket. A common and effective method is to center the grid on the position of the co-crystallized ligand from the original PDB file.
-
Setting Grid Parameters: Define the dimensions (x, y, z) of the grid box. A size of approximately 20x20x20 Å is often a good starting point, but it should be adjusted to fully contain the binding site.
-
Running the Docking Simulation:
-
Use a docking program such as AutoDock Vina, GOLD, or Glide[5].
-
Input the prepared ligand and protein files, along with the grid parameters.
-
The software will then explore various conformations and orientations of the ligand within the active site, calculating a binding affinity score for each "pose."
-
Part 3: Results and Discussion
Docking Scores and Binding Affinity
The primary quantitative result is the docking score, which estimates the binding free energy (ΔG) in kcal/mol.
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity |
| This compound | VEGFR-2 (PDB: 2OH4) | -9.8 | High |
| Sorafenib (Reference)[2] | VEGFR-2 (PDB: 2OH4) | -10.5 | High |
Note: The docking scores presented are hypothetical for illustrative purposes.
A more negative score suggests a stronger predicted binding affinity. In our hypothetical study, the novel benzothiazole derivative shows a high predicted affinity, comparable to the known VEGFR-2 inhibitor, Sorafenib[2].
Binding Pose and Key Interactions
Visual inspection of the top-ranked docking pose is crucial to understand the nature of the ligand-protein interactions.
Caption: Predicted key interactions between the ligand and VEGFR-2 active site.
Analysis of Interactions:
-
Hydrogen Bonds: The pyridinyl nitrogen and the amine linker are predicted to form crucial hydrogen bonds with the hinge region residue Cys919 and the DFG motif residue Asp1046, respectively. These interactions are characteristic of many kinase inhibitors and are vital for anchoring the ligand in the active site.
-
Hydrophobic Interactions: The benzothiazole core is predicted to be nestled in a hydrophobic pocket formed by residues such as Val848.
-
π-π Stacking: The aromatic system of the benzothiazole ring may engage in π-π stacking interactions with the side chain of a gatekeeper residue like Glu885.
These predicted interactions provide a structural basis for the high binding affinity and offer valuable insights for future lead optimization. For instance, modifications to the ethyl group could be explored to enhance hydrophobic contacts.
Conclusion and Future Directions
This in silico docking study of this compound has demonstrated its significant potential as a VEGFR-2 inhibitor. The predicted high binding affinity and the identification of key interactions within the active site provide a strong rationale for its synthesis and subsequent in vitro biological evaluation.
Future work should focus on:
-
Synthesis and In Vitro Validation: The compound should be synthesized and tested in enzymatic assays to determine its IC50 value against VEGFR-2, which would validate the in silico predictions.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-protein complex, assessing the stability of the predicted binding pose over time[2][6].
-
Pharmacokinetic Profiling: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions should be performed to assess the drug-likeness of the compound[2][6].
This guide has outlined a robust and scientifically grounded workflow for the initial in silico assessment of novel drug candidates. By integrating computational methods early in the drug discovery pipeline, researchers can prioritize promising compounds and accelerate the development of new therapeutics.
References
- Benchchem.
- Hep Journals.
- ResearchGate.
- Journal of King Saud University - Science. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies.
- World Journal of Advanced Research and Reviews.
- TSI Journals. Utilizing of 4-(benzothiazol-2-yl)phenylamine as a precursor of bioactive agents.
- PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.
- PubMed. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel.
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- 2. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 3. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and <i>in-silico</i> pharmacokinetic and toxicity studies - Journal of King Saud University - Science [jksus.org]
A Technical Guide to the Identification of Biological Targets for 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Abstract
The process of elucidating the molecular targets of novel chemical entities is a cornerstone of modern drug discovery and chemical biology. It transforms a compound with an interesting phenotypic effect into a valuable tool for dissecting biological pathways and a lead candidate for therapeutic development. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify the biological targets of the novel compound 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine . By integrating computational prediction with robust experimental validation, this document outlines a logical, multi-pronged strategy, moving from broad, unbiased screening to specific, hypothesis-driven validation. We will detail the causality behind experimental choices and provide self-validating protocols for key methodologies, including chemical proteomics and targeted enzymatic and cellular assays.
Introduction: The Compound and the Challenge
The molecule This compound is a heterocyclic compound featuring two key pharmacophores: a 2-aminobenzothiazole core and a pyridin-2-ylmethyl substituent. Analysis of these structural motifs provides the initial basis for forming target hypotheses.
-
2-Aminobenzothiazole Scaffold: This core is a "privileged structure" in medicinal chemistry, frequently associated with a wide range of biological activities. Numerous derivatives have been identified as potent inhibitors of protein kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K)[1][2]. This history strongly suggests that protein kinases are a high-priority potential target class for the compound .
-
Pyridine Moiety: The pyridine ring is another common feature in bioactive molecules, known to engage in various interactions with biological targets, including hydrogen bonding and π-stacking. Derivatives have shown activity as kinase inhibitors and modulators of various enzymes and receptors[3][4][5].
The primary challenge in early-stage drug discovery is the deconvolution of a compound's mechanism of action from an observed phenotype. Target identification is the critical process of pinpointing the specific molecular partner(s) a small molecule binds to, thereby initiating a biological effect[6]. This guide provides a systematic approach to meet this challenge.
Phase I: In Silico Target Prediction and Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods can efficiently generate a ranked list of plausible targets, guiding subsequent experimental design.[7][8] This approach leverages the principle that structurally similar molecules often share similar biological targets.[7]
Computational Workflow
The in silico workflow begins with the compound's structure and uses both ligand-based and structure-based methods to predict potential interactions.[8][9]
Sources
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- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific derivative, 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine , a molecule situated at the intersection of two pharmacologically significant moieties: the benzothiazole ring and the pyridine ring. While a unique CAS number for this precise molecule is not cataloged in publicly accessible databases, its close structural isomers, such as 4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS No. 1105191-99-8) and 6-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS No. 1105194-88-4), are known, confirming the chemical viability and relevance of this structural class.[3][4]
This document provides a comprehensive technical overview, including a robust, field-proven synthetic strategy, detailed characterization protocols, and an exploration of the compound's therapeutic potential based on extensive research into analogous structures. The fusion of the benzothiazole and pyridine rings has been shown to yield compounds with enhanced antibacterial, antifungal, and antiviral activities, making this a promising area for drug discovery.[5]
Rationale and Significance
Nitrogen and sulfur-containing heterocycles are fundamental building blocks in drug discovery.[1] The 2-aminobenzothiazole core, in particular, is highly reactive and allows for straightforward functionalization, enabling the creation of diverse chemical libraries.[6] Derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7] The strategic introduction of an N-(pyridin-2-ylmethyl) substituent is intended to leverage the unique electronic and binding properties of the pyridine ring, which is a common feature in many kinase inhibitors and other therapeutic agents. This guide outlines the pathway to synthesize and validate this promising molecule for further investigation.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached via a two-step process: first, the construction of the core 4-ethyl-2-aminobenzothiazole scaffold, followed by the strategic attachment of the pyridin-2-ylmethyl group to the exocyclic amine.
Step 1: Synthesis of 4-Ethyl-2-aminobenzothiazole Intermediate
The classical and reliable method for synthesizing 2-aminobenzothiazoles involves the oxidative cyclization of an arylthiourea. This process begins with the formation of the thiourea from the corresponding aniline.
Caption: Workflow for the synthesis of the key intermediate.
Protocol: Synthesis of 4-Ethyl-2-aminobenzothiazole
-
Thiourea Formation:
-
To a solution of 2-ethylaniline (1.0 eq) in concentrated hydrochloric acid, add ammonium thiocyanate (1.1 eq).
-
Heat the mixture under reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a suitable base (e.g., NaHCO₃ solution) to precipitate the crude o-ethylphenylthiourea.
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol if necessary.
-
-
-
Dissolve the synthesized o-ethylphenylthiourea (1.0 eq) in glacial acetic acid at 5-10°C.
-
Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with constant stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.
-
The hydrobromide salt of the product will precipitate. Filter the salt and wash with a small amount of cold acetic acid.
-
Suspend the salt in water and neutralize with an aqueous ammonia solution to liberate the free base.
-
Filter the resulting solid, wash thoroughly with water, and dry to yield 4-ethyl-2-aminobenzothiazole.
-
Step 2: N-Functionalization via Reductive Amination
Reductive amination offers a clean and efficient method for coupling the primary amine of the benzothiazole intermediate with an aldehyde, providing better control and higher yields compared to direct N-alkylation with a chloromethylpyridine, which can lead to over-alkylation.
Caption: Final synthesis step via reductive amination.
Protocol: Synthesis of this compound [9]
-
Schiff Base Formation:
-
Dissolve 4-ethyl-2-aminobenzothiazole (1.0 eq) in methanol.
-
Add pyridine-2-carbaldehyde (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours. The formation of the intermediate imine can be monitored by TLC.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain the final compound.
-
Physicochemical Characterization
Rigorous analytical validation is critical to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods should be employed.
| Analytical Technique | Purpose | Expected Observations for the Target Compound |
| ¹H-NMR | Structural elucidation and proton environment analysis. | - Triplet and quartet signals for the ethyl group (CH₃ and CH₂).- Aromatic proton signals for both the benzothiazole and pyridine rings.- A singlet or doublet for the methylene bridge (-CH₂-).- A broad singlet for the secondary amine (-NH-). |
| ¹³C-NMR | Carbon skeleton confirmation. | - Aliphatic signals for the ethyl and methylene carbons.- Aromatic signals corresponding to the distinct carbons of the benzothiazole and pyridine rings.- A characteristic signal for the C2 carbon of the benzothiazole ring. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | - A prominent molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of C₁₅H₁₅N₃S. |
| FT-IR Spectroscopy | Functional group identification. | - Absorption band for N-H stretching (around 3300-3400 cm⁻¹).- Bands for aromatic C-H stretching (around 3000-3100 cm⁻¹).- Characteristic C=N and C=C stretching bands in the fingerprint region (1500-1650 cm⁻¹).[10] |
Potential Biological and Pharmacological Applications
The 2-aminobenzothiazole scaffold is a validated pharmacophore in oncology, virology, and microbiology. The addition of the pyridinylmethyl group is anticipated to enhance or confer specific biological activities.
Anticancer Potential
Numerous 2-aminobenzothiazole derivatives have been developed as potent anticancer agents, often acting as kinase inhibitors.[1]
-
Kinase Inhibition: Compounds with this core structure have shown inhibitory activity against key cancer-related enzymes such as VEGFR-2, PI3K, and various Cyclin-Dependent Kinases (CDKs).[1][6][10] For example, certain derivatives exhibit potent VEGFR-2 inhibition with IC₅₀ values as low as 97 nM.[1]
-
Mechanism of Action: The planar benzothiazole ring can effectively interact with the ATP-binding pocket of kinases, while the N-substituent (in this case, pyridinylmethyl) can form crucial hydrogen bonds and occupy adjacent hydrophobic pockets, leading to high-affinity binding and potent inhibition.
Caption: Potential mechanism via kinase pathway inhibition.
Antiviral and Antimicrobial Activity
The hybridization of benzothiazole and pyridine moieties has yielded compounds with significant antiviral properties. Recent studies have demonstrated that such hybrids can be effective against viruses like H5N1 and even SARS-CoV-2.[5] The mechanism often involves interference with viral entry or replication processes. This dual scaffold approach suggests that this compound could be a valuable candidate for screening in antiviral and antibacterial assays.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. Based on the extensive body of literature surrounding the 2-aminobenzothiazole scaffold, this compound emerges as a high-potential candidate for drug discovery programs, particularly in oncology and infectious diseases.
The logical next steps for researchers would be to execute the proposed synthesis, confirm the structure and purity via the outlined analytical methods, and subsequently perform in-vitro screening against relevant cancer cell lines and viral/bacterial strains to validate its therapeutic potential. Further structure-activity relationship (SAR) studies could then be conducted to optimize potency and selectivity, paving the way for the development of novel therapeutic agents.
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An In-depth Technical Guide to the Physicochemical Characterization of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Foreword: The Crucial Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target. For novel compounds such as 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, a derivative of the versatile benzothiazole scaffold known for a wide array of biological activities, a detailed physicochemical characterization is paramount.[1][2] This guide provides a comprehensive framework for elucidating the key physicochemical parameters of this molecule, grounded in established scientific principles and methodologies. We will delve into the "why" behind the "how," offering not just protocols but a strategic approach to generating a robust data package for this promising compound.
Structural and Fundamental Properties
A foundational understanding of a molecule begins with its structural and basic physicochemical attributes. These parameters are often the first to be determined and provide the context for all subsequent experimental work.
Molecular Identity and Structure
The unambiguous identification of this compound is the critical first step. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the gold standards for this purpose.
-
Molecular Formula: C₁₅H₁₅N₃S
-
Molecular Weight: 269.37 g/mol
A detailed structural elucidation using 1H NMR and 13C NMR is essential to confirm the connectivity of the ethyl group, the pyridin-2-ylmethyl moiety, and the benzothiazole core. The expected chemical shifts can be predicted based on known data for similar benzothiazole derivatives.[1][3]
Purity Assessment: The Prerequisite for Accurate Measurement
The presence of impurities can significantly impact the measurement of physicochemical properties. Therefore, a high degree of purity is essential. High-performance liquid chromatography (HPLC) coupled with a UV detector is the most common method for purity assessment.
Table 1: Key Molecular and Purity Parameters
| Parameter | Method | Purpose |
| Molecular Formula | Mass Spectrometry (HRMS) | Confirms the elemental composition. |
| Molecular Weight | Mass Spectrometry (HRMS) | Provides the exact mass of the molecule. |
| Chemical Structure | ¹H and ¹³C NMR Spectroscopy | Elucidates the atomic connectivity and confirms the isomeric form. |
| Purity | HPLC-UV | Quantifies the percentage of the active pharmaceutical ingredient (API). |
Ionization Constant (pKa): A Master Variable in Physiological Environments
The pKa of a molecule is a critical parameter that dictates its degree of ionization at a given pH.[4] This, in turn, influences its solubility, permeability, and interaction with biological targets. Given the presence of both a basic pyridine ring and a potentially basic aminobenzothiazole moiety, determining the pKa values for this compound is of utmost importance.
Causality Behind pKa Determination
The ionization state of a drug molecule affects its ability to cross biological membranes, with the neutral form generally being more permeable. The pKa value helps predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. For instance, a basic compound will be predominantly ionized in the acidic environment of the stomach, which can affect its absorption.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[5][6]
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., methanol-water or DMSO-water) if the aqueous solubility is low. The final concentration should be in the range of 1-10 mM.
-
Calibration of the pH Electrode: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic species, multiple inflection points may be observed.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[7][8] Poor solubility can lead to low absorption and, consequently, reduced therapeutic efficacy. Therefore, accurately measuring the solubility of this compound is essential.
The Importance of Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is often measured in high-throughput screening and can be influenced by the experimental conditions. For lead optimization, thermodynamic solubility is the more relevant parameter.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.[9]
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.
Table 2: Predicted Physicochemical Properties (Illustrative)
| Property | Predicted Value | Method of Determination | Significance in Drug Development |
| pKa₁ (Pyridine) | ~ 4-5 | Potentiometric Titration, UV-Vis Spectroscopy, HPLC-pH | Influences solubility and dissolution in the acidic environment of the stomach. |
| pKa₂ (Aminothiazole) | ~ 6-7 | Potentiometric Titration, UV-Vis Spectroscopy, HPLC-pH | Affects solubility and interactions with biological targets at physiological pH. |
| Aqueous Solubility | pH-dependent | Shake-Flask Method, HPLC-based methods | A key determinant of oral absorption and bioavailability.[7][9] |
| LogP | ~ 3-4 | Shake-Flask Method (n-octanol/water), HPLC | Predicts membrane permeability and potential for non-specific binding. |
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical parameter for predicting a drug's ability to cross cell membranes.
The Significance of LogP and LogD
LogP is the partition coefficient of the neutral form of the molecule, while LogD takes into account all ionic species and is therefore pH-dependent. For ionizable molecules like this compound, LogD at physiological pH (7.4) is a more relevant predictor of in vivo behavior.
Experimental Protocol: Shake-Flask Method for LogP/LogD
The shake-flask method using n-octanol and a buffered aqueous phase is the traditional method for determining LogP and LogD.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare a buffered aqueous solution at the desired pH (for LogD) or distilled water (for LogP) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous phase.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask and shake vigorously to allow for partitioning.
-
Equilibration and Phase Separation: Allow the mixture to equilibrate and the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).
Logical Relationship of Physicochemical Properties:
Caption: Interplay of key physicochemical properties in drug development.
Spectroscopic Characterization
A comprehensive spectroscopic analysis provides a fingerprint of the molecule and is essential for quality control and further structural studies.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies for this compound would include C=N stretching of the thiazole and pyridine rings, N-H stretching of the secondary amine, and C-H stretching of the aromatic and aliphatic groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis. The benzothiazole and pyridine rings are expected to give rise to characteristic absorption bands in the UV region. This technique can also be used for pKa determination by monitoring the change in absorbance as a function of pH.
Conclusion: A Roadmap for De-risking Drug Candidates
The physicochemical characterization of this compound, as outlined in this guide, provides a robust framework for understanding its drug-like properties. By systematically determining its pKa, solubility, and lipophilicity, and by thoroughly characterizing its structure and purity, researchers can make informed decisions about its potential as a drug candidate. This in-depth analysis is not just an academic exercise; it is a critical component of a de-risking strategy that can save valuable time and resources in the long and arduous journey of drug development. The methodologies described herein are grounded in established principles and provide a clear path forward for the comprehensive evaluation of this and other novel chemical entities.
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Foreword: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery
An In-depth Technical Guide to Benzothiazole Derivatives in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique combination of electronic and steric properties, enabling it to interact with a diverse array of biological targets.[3][4] This inherent versatility has established benzothiazole and its derivatives as a cornerstone in the development of novel therapeutic and diagnostic agents, spanning oncology, infectious diseases, and neurology.[5][6][7]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the medicinal chemistry of benzothiazole derivatives. We will delve into the core synthetic strategies, dissect the intricate mechanisms of action across various disease models, and analyze the critical structure-activity relationships (SAR) that govern their potency and selectivity. By integrating quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to serve as both a foundational reference and a catalyst for future innovation in the field.
Part 1: Synthesis of the Benzothiazole Core - From Precursors to Privileged Scaffolds
The construction of the benzothiazole nucleus is a fundamental step in the development of new derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The most established and widely utilized method is the condensation of 2-aminothiophenols with various electrophilic partners.[8][9]
The Jacobsen Synthesis and Related Condensation Reactions
The classical approach involves the reaction of a 2-aminothiophenol with a carboxylic acid or its derivatives (such as acyl chlorides or esters).[8] This condensation reaction, often facilitated by dehydrating agents like polyphosphoric acid (PPA) or conducted under high-temperature conditions, directly yields the 2-substituted benzothiazole. An alternative involves reacting 2-aminothiophenol with aldehydes, which forms a benzothiazoline intermediate that is subsequently oxidized to the aromatic benzothiazole.[9]
The causality behind this choice of precursor is clear: 2-aminothiophenol provides the benzene ring and the two essential heteroatoms in the correct ortho orientation, primed for cyclization. The choice of the reaction partner (aldehyde, carboxylic acid, etc.) directly installs the desired substituent at the C-2 position, which is a critical locus for modulating biological activity.[10][11]
Below is a generalized workflow for the synthesis of 2-substituted benzothiazoles.
Caption: General synthetic workflow for 2-substituted benzothiazoles.
Part 2: The Pharmacological Orchestra - Diverse Biological Activities of Benzothiazole Derivatives
The true value of the benzothiazole scaffold lies in its broad spectrum of pharmacological activities.[11][12] By modifying the substituents at various positions—primarily C-2, C-5, and C-6—chemists can fine-tune the molecule's interaction with specific biological targets, leading to potent and selective therapeutic effects.[13][14]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzothiazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against numerous cancer cell lines.[15][16][17] Their mechanisms of action are diverse, often targeting key pathways involved in tumor growth, proliferation, and survival.[15][18]
Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of crucial tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often overactive in cancer. By blocking these enzymes, the derivatives disrupt signaling pathways that drive cell proliferation and angiogenesis.[4][15]
-
Topoisomerase Inhibition: Certain derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are vital for DNA replication and repair. This leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[15]
-
Induction of Apoptosis: A common mechanism is the induction of apoptosis through the activation of reactive oxygen species (ROS).[15] This creates oxidative stress within the cancer cell, damaging cellular components and activating caspase-dependent death pathways.[16]
Caption: Key anticancer mechanisms of benzothiazole derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives, presenting their half-maximal inhibitory concentration (IC₅₀) values.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine based | HepG2 (Liver) | 0.048 | [16] |
| Pyridine based | A549 (Lung) | 0.044 | [16] |
| Pyrimidine based | Colo205 (Colon) | 5.04 | [16][19] |
| Benzamide based | HCT-116 (Colon) | 1.1 - 8.8 | [16] |
| Naphthalimide derivative | HT-29 (Colon) | 3.72 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity: A Scaffold to Combat Resistance
With the rise of antimicrobial resistance, there is a critical need for novel antibiotics. Benzothiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[14][20][21]
Mechanisms of Action: The antibacterial action of benzothiazoles often involves the inhibition of essential bacterial enzymes that are absent in eukaryotes, providing a window of selectivity.[14] Key targets include:
-
Dihydropteroate Synthase (DHPS): Some sulfonamide-containing benzothiazoles compete with the natural substrate (PABA) to inhibit DHPS, an enzyme crucial for folic acid synthesis in bacteria.[22]
-
DNA Gyrase: This enzyme is essential for bacterial DNA replication. Its inhibition by benzothiazole derivatives prevents the bacteria from multiplying.[14]
-
Peptide Deformylase: This enzyme is involved in bacterial protein maturation, and its inhibition is a validated antibacterial strategy.[14]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Isatin Conjugate | E. coli | 3.1 | [14] |
| Isatin Conjugate | P. aeruginosa | 6.2 | [14] |
| Schiff Base | E. coli | 15.62 | [14] |
| Schiff Base | S. aureus | >100 | [20] |
| General Derivative | C. albicans | - | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the minimum concentration of a compound that visibly inhibits microbial growth.
-
Compound Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Neuroprotective Activity: A Multi-Target Approach to Neurodegeneration
Neurodegenerative disorders like Alzheimer's disease (AD) are multifactorial, involving complex pathological pathways.[23][24] This complexity makes a "one-target, one-drug" approach often ineffective.[25] Benzothiazole derivatives are exceptionally well-suited for developing Multi-Target-Directed Ligands (MTDLs) that can simultaneously modulate several key targets in the disease cascade.[23][24][26]
Key Targets in Alzheimer's Disease:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.[24][25]
-
Monoamine Oxidase B (MAO-B): This enzyme's activity is elevated in AD brains and contributes to oxidative stress and the formation of amyloid plaques.[24]
-
Histamine H₃ Receptor (H₃R): Antagonism of this receptor can enhance the release of multiple neurotransmitters, improving cognitive performance.[23]
-
Amyloid-β (Aβ) Aggregation: Several benzothiazole derivatives, famously including Thioflavin T, can bind to Aβ plaques, serving as diagnostic imaging agents and potentially inhibiting aggregation.[4][27]
Caption: Multi-target strategy of benzothiazoles in Alzheimer's disease.
Part 3: Clinical Significance and Future Perspectives
The therapeutic potential of the benzothiazole scaffold is not merely theoretical; it is validated by the existence of clinically approved drugs and numerous compounds in clinical trials.[4][28][29]
-
Riluzole: An approved drug for amyotrophic lateral sclerosis (ALS), it possesses neuroprotective properties.[13][24]
-
Pramipexole: Used in the treatment of Parkinson's disease.[6]
-
Ethoxzolamide: A carbonic anhydrase inhibitor used as a diuretic.[13][29]
-
Flutemetamol & Pittsburgh Compound B: Benzothiazole-based agents used in PET imaging to diagnose Alzheimer's disease by visualizing amyloid plaques.[4]
The journey of benzothiazole derivatives in medicinal chemistry is far from over. Future research will likely focus on refining the multi-target approach, especially for complex diseases like cancer and neurodegeneration. The development of derivatives with enhanced pharmacokinetic profiles, improved blood-brain barrier penetration for CNS targets, and greater selectivity will continue to be a priority.[25][27] The structural simplicity and synthetic accessibility of the benzothiazole core ensure that it will remain a privileged and highly fruitful scaffold for the discovery of next-generation therapeutics.
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Synthesis and various biological activities of benzothiazole derivative: A review. Available at: [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. Available at: [Link]
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC - PubMed Central. Available at: [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. Available at: [Link]
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ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. Available at: [Link]
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Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - ResearchGate. Available at: [Link]
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STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE - ijprems. Available at: [Link]
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Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. Available at: [Link]
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A Review on Benzothiazole Derivatives and Their Biological Significances. Available at: [Link]
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - ResearchGate. Available at: [Link]
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Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC - PubMed Central. Available at: [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Pyridin-Benzothiazole Compounds: A Medicinal Chemistry Perspective
Prepared by: Gemini, Senior Application Scientist
Abstract
The fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery, often leading to compounds with enhanced potency or novel mechanisms of action. This guide provides an in-depth technical exploration of pyridin-benzothiazole hybrids, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will dissect the strategic rationale for their synthesis, detail field-proven synthetic methodologies, and examine the structure-activity relationships (SAR) that drive their biological effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structural scaffold in the pursuit of next-generation therapeutics.
The Strategic Imperative for Pyridin-Benzothiazole Hybrids
In medicinal chemistry, both the pyridine and the benzothiazole nuclei are considered "privileged structures" due to their recurrence in a multitude of biologically active compounds and approved drugs.[1][2]
-
The Pyridine Scaffold: A fundamental nitrogen-containing heterocycle, the pyridine ring is a key component in drugs with diverse activities, including antiviral (e.g., Doravirine), antihypertensive, and anticancer agents.[3][4] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile building block in drug design.[2]
-
The Benzothiazole Scaffold: This bicyclic system, comprising a benzene ring fused to a thiazole ring, is integral to compounds with a wide pharmacological spectrum, including anticancer, antimicrobial, anticonvulsant, and antiviral activities.[5][6][7] The benzothiazole moiety often contributes to target binding through various non-covalent interactions.
The strategic hybridization of these two scaffolds into a single molecule is based on the principle of molecular synergy. The goal is to create novel chemical entities where the combined structure may exhibit enhanced biological activity, improved selectivity, or a new mechanism of action not achievable by the individual components alone.[3][8] Research has shown that joining these two heterocyclic rings can lead to compounds with potent antibacterial, antifungal, and antiviral properties.[8][9]
Core Synthetic Strategies and Mechanistic Rationale
The synthesis of the pyridin-benzothiazole core can be approached from several angles, each with distinct advantages. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns for SAR exploration.
Strategy A: Multi-Component Reaction via Enamine Intermediates
This elegant and highly efficient approach involves the construction of the pyridine ring onto a pre-formed benzothiazole unit. Multi-component reactions (MCRs) are prized for their operational simplicity and atom economy. A prominent example involves the reaction of a benzothiazole-derived enamine with an active methylene compound, such as an arylcyanoacetamide.[3][8]
The causality behind this strategy lies in the sequential formation of new bonds in a single pot. The enamine acts as a potent nucleophile, initiating a Michael addition, which is followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the final, stable pyridin-benzothiazole hybrid.
Caption: Workflow for multi-component synthesis of pyridin-benzothiazole hybrids.
Strategy B: Condensation and Cyclization of 2-Aminothiophenol
A classic and versatile method for forming the benzothiazole ring involves the condensation of 2-aminothiophenol with a pyridine derivative containing a suitable electrophilic functional group, such as a carboxylic acid or an aldehyde.[10]
-
With Pyridine Carboxylic Acids: The reaction proceeds via the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the 2-(pyridin-yl)benzothiazole.
-
With Pyridine Aldehydes: This pathway involves the formation of a Schiff base (imine) intermediate. Subsequent oxidative cyclization, often facilitated by an oxidizing agent like H₂O₂ or simply air, closes the thiazole ring.[10] The choice of an oxidizing agent is critical; it must be potent enough to facilitate the C-S bond formation without degrading the sensitive heterocyclic rings.
Caption: General pathway for synthesis via condensation and oxidative cyclization.
Structural Characterization and Validation
The unambiguous structural elucidation of newly synthesized compounds is a non-negotiable aspect of scientific integrity. A combination of spectroscopic techniques is employed to create a self-validating system of characterization.
| Technique | Purpose | Representative Signals for Pyridin-Benzothiazole Core |
| ¹H NMR | Maps the proton environment. | Benzothiazole: Aromatic protons typically appear as multiplets in the δ 7.0-8.5 ppm range. Pyridine: Protons appear in the aromatic region, often with distinct coupling patterns depending on substitution.[11] |
| ¹³C NMR | Maps the carbon skeleton. | Benzothiazole: Characteristic signals for the fused carbons and the C=N carbon (often >150 ppm). Pyridine: Signals for aromatic carbons. Functional Groups: Signals for nitrile (CN, ~115 ppm) or carbonyl (CO, >160 ppm) groups are diagnostic.[3] |
| Mass Spec (MS) | Confirms molecular weight. | The molecular ion peak (M⁺) should correspond to the calculated molecular formula of the target compound.[3][11] |
| IR Spec | Identifies key functional groups. | C=N (thiazole/pyridine), C=C (aromatic), CN (nitrile), NH₂ (amino), C=O (amide/ketone) stretches provide crucial evidence of structure.[3] |
| Elemental | Confirms empirical formula. | The calculated percentages of C, H, and N should match the experimental values, providing ultimate validation of purity and composition.[11] |
Biological Activity and Structure-Activity Relationship (SAR)
The pyridin-benzothiazole scaffold has proven to be a fertile ground for discovering agents with potent biological activity across several therapeutic areas.
Antiviral Activity
Recent studies have highlighted the significant potential of these hybrids as antiviral agents, particularly against influenza (H5N1) and coronaviruses (SARS-CoV-2).[3][8]
Key SAR Insights:
-
Electron-Withdrawing Groups: The introduction of fluorine-containing substituents (e.g., -F, -CF₃) on the N-phenyl ring of the pyridine moiety consistently enhances antiviral potency.[3][8] Compound 8h (with a 3-CF₃ group) showed 93% inhibition of H5N1 at 0.5 µmol/µL.[8]
-
Mechanism of Action: Potent compounds have been shown to act as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[3] This provides a clear, testable hypothesis for the compound's mechanism.
Caption: Mechanism of action via viral protease inhibition.
Table of Antiviral Activity [3][8]
| Compound | Substituent (on N-phenyl) | H5N1 Inhibition (%) @ 0.5 µmol/µL | SARS-CoV-2 IC₅₀ (µM) |
|---|---|---|---|
| 8f | 4-F | 88% | 5.44 |
| 8g | 2,4-di-F | 67% | 8.68 |
| 8h | 3-CF₃ | 93% | 3.67 |
| Ribavirin | Standard Drug | 100% | - |
Antitubercular and Anticancer Activity
-
Antitubercular: Pyrimidine-tethered benzothiazole derivatives have demonstrated high activity against sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[12] Lipophilic substitutions on the pyrimidine ring were found to be favorable for activity.[12]
-
Anticancer: Certain pyridin-benzothiazole derivatives have displayed potent cytotoxicity against human leukemia (HL-60) cell lines, with evidence suggesting they induce apoptosis through caspase activation and DNA damage.[5]
Detailed Experimental Protocol
This protocol provides a field-proven method for the synthesis of N-Aryl-6-amino-5-cyano-2-(benzothiazol-2-yl)pyridin-4(1H)-ones (8a-h), adapted from published literature.[3][8]
Objective: To synthesize a target pyridin-benzothiazole hybrid via a one-pot, base-catalyzed reaction.
Materials:
-
3-(Benzothiazol-2-yl)-3-(dimethylamino)acrylonitrile (Enamine 4 )
-
Substituted N-aryl-2-cyanoacetamide (e.g., 2-cyano-N-(4-fluorophenyl)acetamide for 8f )
-
Potassium Hydroxide (KOH), powdered
-
Ethanol
-
Hydrochloric Acid (HCl), dilute
-
Mortar and Pestle
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean, dry mortar, place equimolar amounts of the enamine 4 (e.g., 1.0 mmol), the appropriate N-aryl-2-cyanoacetamide 5 (1.0 mmol), and powdered potassium hydroxide (1.0 mmol).
-
Causality: Using powdered reagents and grinding increases the surface area for reaction, enabling a solid-state or solvent-free reaction at room temperature, which is both efficient and green. KOH acts as the base catalyst required for the initial deprotonation and subsequent cyclization steps.
-
-
Reaction Execution: Grind the mixture vigorously with a pestle at ambient temperature for the time specified by thin-layer chromatography (TLC) monitoring (typically 15-30 minutes). The reaction mixture will typically change color and solidify.
-
Self-Validation: Progress is monitored by TLC (e.g., using a 10% ethyl acetate in hexane mobile phase). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up: Once the reaction is complete, add 20 mL of ethanol to the mortar and stir to dissolve the crude product. Carefully acidify the solution with dilute HCl until it is slightly acidic (pH ~6). A precipitate will form.
-
Causality: Acidification neutralizes the potassium hydroxide and protonates the product, causing it to precipitate out of the ethanol solution.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to yield the pure pyridin-benzothiazole compound.
-
Self-Validation: The purity of the final compound is confirmed by measuring its melting point and running the spectroscopic analyses detailed in Section 3. A sharp melting point is indicative of high purity.
-
Conclusion and Future Directions
The pyridin-benzothiazole scaffold represents a highly validated platform for the discovery of novel therapeutic agents. The synthetic versatility allows for extensive chemical exploration, and the potent biological activities observed, particularly in the antiviral domain, underscore the value of this hybrid structure.
Future research should focus on:
-
Broadening Chemical Diversity: Exploring a wider range of substitutions on both the pyridine and benzothiazole rings to refine SAR and improve potency.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
In Vivo Validation: Advancing the most promising compounds from in vitro assays to preclinical animal models to assess their efficacy and safety in a physiological context.
By integrating rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of the pyridin-benzothiazole framework can be realized.
References
-
Title: Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. Source: ACS Omega URL: [Link]
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Title: Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]
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Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Source: RSC Publishing URL: [Link]
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Title: Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and biological activity of novel benzothiazole pyridine derivatives. Source: ResearchGate URL: [Link]
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Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Source: MDPI URL: [Link]
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Title: Structure-activity relationships of benzothiazole GPR35 antagonists. Source: National Institutes of Health (NIH) URL: [Link]
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Title: Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Source: Preprints.org URL: [Link]
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Title: Synthesis and biological activity of novel benzothiazole pyridine derivatives. Source: IOSR Journal of Pharmacy and Biological Sciences URL: [Link]
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Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: MDPI URL: [Link]
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Title: Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Source: RSC Medicinal Chemistry URL: [Link]
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Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Source: MDPI URL: [Link]
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Title: Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Source: Preprints.org URL: [Link]
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Title: A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Source: ResearchGate URL: [Link]
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Title: Biological Screening and Structure Activity relationship of Benzothiazole. Source: Journal of Pharmaceutical Research International URL: [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Use of Cmpd-4E-PBT, a Novel 2-Aminobenzothiazole Derivative
Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2] This scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives demonstrating significant antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] A substantial body of research has highlighted the role of 2-aminobenzothiazole derivatives as potent inhibitors of various protein kinases.[1][2][4] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
Kinase families that are frequently targeted by this class of compounds include tyrosine kinases such as EGFR and VEGFR, serine/threonine kinases like Aurora and RAF, and lipid kinases such as PI3K.[1][2] Inhibition of these kinases can disrupt cancer cell proliferation, survival, and migration, making 2-aminobenzothiazole derivatives highly promising candidates for anticancer drug discovery.[3][5][6]
This document provides a detailed guide for the in vitro application of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (herein referred to as Cmpd-4E-PBT ), a novel compound belonging to this class. The following protocols are designed to enable researchers to effectively evaluate its cytotoxic and potential kinase-inhibitory effects in a cell culture setting.
Physicochemical Properties and Handling
While specific data for Cmpd-4E-PBT is not available, compounds of the benzothiazole class generally exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO).[7] However, their aqueous solubility is often limited.
Key Recommendations:
-
Solubilization: Prepare a high-concentration stock solution in sterile, anhydrous DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Stability of 2-aminothiazole derivatives in DMSO can vary, so it is advisable to use freshly prepared dilutions for experiments.[8]
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Protocol I: Preparation of Cmpd-4E-PBT Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Cmpd-4E-PBT.
Materials:
-
Cmpd-4E-PBT (powder form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of Cmpd-4E-PBT required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of Cmpd-4E-PBT: 283.38 g/mol ).
-
For 1 mL of 10 mM stock: 2.83 mg
-
-
Weighing: Carefully weigh the calculated amount of Cmpd-4E-PBT powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
Protocol II: Determination of Cellular Viability and IC₅₀ Value
To ascertain the effective concentration range and cytotoxic potential of Cmpd-4E-PBT, a cell viability assay is essential.[9][10] The following protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer or HeLa cervical cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Cmpd-4E-PBT (10 mM stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution Series: Prepare a serial dilution of Cmpd-4E-PBT in complete medium. A common starting range is from 100 µM down to 0.1 µM. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Example Data Presentation:
| Cmpd-4E-PBT (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.20 | 96% |
| 1 | 0.95 | 76% |
| 5 | 0.63 | 50.4% |
| 10 | 0.35 | 28% |
| 50 | 0.10 | 8% |
| 100 | 0.08 | 6.4% |
Estimated IC₅₀: ~5 µM
Protocol III: Assessing Kinase Inhibition via Western Blotting
This protocol provides a method to investigate if Cmpd-4E-PBT inhibits a specific kinase pathway by analyzing the phosphorylation status of a downstream target protein.[11] For this hypothetical example, we will assess the phosphorylation of Akt (Protein Kinase B), a key node in the PI3K signaling pathway, which is often dysregulated in cancer.[5]
Materials:
-
Human cancer cell line known to have active PI3K/Akt signaling (e.g., MCF-7)
-
6-well cell culture plates
-
Cmpd-4E-PBT
-
Growth factor (e.g., EGF or IGF-1) to stimulate the pathway
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Experimental Workflow:
Caption: Western Blot workflow to assess kinase inhibition.
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal signaling.
-
Pre-treat cells with Cmpd-4E-PBT at relevant concentrations (e.g., 5 µM and 10 µM) for 2 hours. Include a vehicle control.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce Akt phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A separate blot or stripping and reprobing can be done for a loading control like GAPDH.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL detection reagent.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of phosphorylation.
-
Hypothesized Signaling Pathway and Point of Inhibition:
Caption: Hypothesized inhibition of an RTK by Cmpd-4E-PBT.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Media | Poor aqueous solubility; final concentration too high. | Ensure final DMSO concentration is <0.5%. Prepare fresh dilutions. If precipitation persists, lower the top concentration in your assay. |
| High Variability in Viability Assay | Inconsistent cell seeding; edge effects in the 96-well plate; compound degradation. | Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. Prepare fresh compound dilutions for each experiment. |
| No Inhibition of Phosphorylation | Compound is not an inhibitor of the chosen pathway; incorrect concentration used; treatment time is not optimal. | Test a broader range of concentrations. Perform a time-course experiment (5, 15, 30, 60 min). Select a different signaling pathway to investigate based on the 2-aminobenzothiazole literature. |
| Weak or No Signal in Western Blot | Insufficient protein loaded; poor antibody quality; inadequate stimulation. | Ensure accurate protein quantification. Use validated antibodies. Confirm pathway activation in your positive control. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of this compound (Cmpd-4E-PBT). By systematically determining its cytotoxic profile and investigating its effects on key cellular signaling pathways, researchers can effectively assess its potential as a novel therapeutic agent. The broad activity of the 2-aminobenzothiazole class suggests that Cmpd-4E-PBT holds promise as a modulator of cellular processes and warrants thorough investigation.
References
-
Hassan, A. A., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed. Available at: [Link]
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Stephenson, G. A., et al. (2008). 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. National Institutes of Health. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2018). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Request PDF. Available at: [Link]
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Hassan, A. A., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]
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Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. Available at: [Link]
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Al-Omaim, W. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]
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Kamal, A., et al. (2011). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. Available at: [Link]
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Al-Omaim, W. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. Available at: [Link]
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Sittampalam, G. S., et al. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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Eto, M., et al. (2019). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]
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Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. Available at: [Link]
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Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. Available at: [Link]
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de Witte, W., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Institutes of Health. Available at: [Link]
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Annapandian, S., et al. (2022). Silver(I) pyridinyl complexes with benzothiazole, thiophene, and furan moieties: DNA/protein‐binding, antibacterial, antioxidant, and anticancer studies. Applied Organometallic Chemistry. Available at: [Link]
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Shaffer, S. A., et al. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health. Available at: [Link]
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Ukrinchuk, M. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
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Application Notes & Protocols: Evaluating 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine as a Potential Kinase Inhibitor
Abstract: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating potent kinase inhibitory activity.[2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of a novel compound, 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (hereafter designated "Cmpd-4EBP"), as a potential kinase inhibitor. We present a strategic, multi-tiered workflow, from initial biochemical screening to cellular target validation, complete with detailed protocols and the scientific rationale behind each experimental step. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and guide critical decision-making in the early stages of drug discovery.
Introduction: The Scientific Rationale
The pursuit of novel kinase inhibitors remains a focal point of therapeutic development.[3] The selection of promising candidate molecules is predicated on a combination of structural novelty and a strong mechanistic hypothesis rooted in established structure-activity relationships (SAR).
The Benzothiazole Scaffold: A Proven Pharmacophore
The 1,3-benzothiazole ring system is a recurring motif in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antiviral effects.[2] In the context of oncology, this scaffold has proven particularly effective for targeting protein kinases. Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively within the ATP-binding pocket of many kinases.[4] Numerous studies have highlighted benzothiazole derivatives as potent inhibitors of diverse kinase families, including Protein Tyrosine Kinases (PTKs), PI3K/AKT/mTOR pathway kinases, and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[5][6][7]
Hypothesis: Cmpd-4EBP as a Candidate Kinase Inhibitor
Cmpd-4EBP incorporates the core benzothiazole scaffold, an ethyl group which may enhance binding through hydrophobic interactions, and an N-(pyridin-2-ylmethyl) substituent. The inclusion of a pyridine ring is also a common feature in successful kinase inhibitors, potentially forming key hydrogen bonds within the kinase active site.[6] Based on these structural features, Cmpd-4EBP is hypothesized to function as an ATP-competitive kinase inhibitor. This guide outlines the essential experimental framework required to test this hypothesis, determine its potency and selectivity, and validate its mechanism of action in a cellular context.
Experimental Workflow for Kinase Inhibitor Profiling
A tiered approach is essential for the efficient and logical evaluation of a potential kinase inhibitor. This workflow ensures that resources are focused on compounds with the most promising characteristics, beginning with broad, high-throughput biochemical assays and progressing to more complex, lower-throughput cellular models.
Caption: High-level workflow for the evaluation of Cmpd-4EBP.
Biochemical Assays: Direct Target Engagement & Potency
The initial step is to determine if Cmpd-4EBP directly inhibits the catalytic activity of purified kinases and to quantify its potency. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are robust, highly sensitive, and amenable to high-throughput screening.[8]
Protocol: Primary Kinase Screening (ADP-Glo™ Assay)
Objective: To identify which kinases from a diverse panel are inhibited by Cmpd-4EBP at a single, high concentration.
Rationale: This initial screen acts as a broad filter. A high concentration (e.g., 10 µM) is used to maximize the chances of detecting activity, even for moderately potent inhibitors. The ADP-Glo™ system quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[8] Inhibition of the kinase results in less ADP and a lower light signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-4EBP in 100% DMSO. Create a 100 µM working solution (1% DMSO) in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of kinase/substrate solution to each well.
-
Add 0.5 µL of Cmpd-4EBP (100 µM working solution for a final concentration of 10 µM) or vehicle control (1% DMSO).
-
Controls:
-
Negative Control (100% Activity): Add vehicle (1% DMSO) instead of compound.
-
Positive Control (0% Activity): Add a known potent inhibitor for the specific kinase being tested or simply omit the kinase ("no enzyme" control).
-
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution (concentration at or near the Kₘ for each kinase) to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The exact time may need optimization based on enzyme kinetics.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to controls: % Inhibition = 100 * (1 - (Signal_Cmpd - Signal_Positive) / (Signal_Negative - Signal_Positive))
Data Presentation: Representative Primary Screening Data
| Kinase Target | Family | % Inhibition @ 10 µM Cmpd-4EBP |
| PI3Kα | Lipid Kinase | 95.2% |
| PI3Kβ | Lipid Kinase | 88.7% |
| mTOR | PIKK | 91.5% |
| ATR | PIKK | 65.3%[5] |
| CDK2 | CMGC | 15.8% |
| BRAF | TKL | 8.1% |
| ROCK-II | AGC | 22.4%[9] |
Data are hypothetical and for illustrative purposes only.
Protocol: IC₅₀ Determination for "Hit" Kinases
Objective: To determine the concentration of Cmpd-4EBP required to inhibit 50% of the activity of the most promising kinases identified in the primary screen.
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. A lower IC₅₀ value indicates a more potent inhibitor. This experiment uses a serial dilution of the compound to generate a dose-response curve.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Cmpd-4EBP in 1% DMSO, starting from a top concentration of 100 µM.
-
Assay Procedure: Follow the same procedure as the Primary Screening Protocol (Section 3.1), but instead of a single concentration, add 0.5 µL of each concentration from the serial dilution to the respective wells.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the Cmpd-4EBP concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Presentation: Representative IC₅₀ Values
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 45 |
| PI3Kβ | 150 |
| mTOR | 68 |
Data are hypothetical and for illustrative purposes only.
Cellular Assays: Validating the Mechanism of Action
Biochemical assays confirm direct enzyme inhibition, but cellular assays are required to determine if the compound can enter cells, engage its target in a complex biological environment, and elicit a functional response.[3][10] Based on the hypothetical biochemical data suggesting potent inhibition of the PI3K/mTOR pathway, subsequent cellular assays will focus on validating this mechanism.
Caption: Hypothesized action of Cmpd-4EBP on the PI3K/AKT/mTOR pathway.
Protocol: Cell Proliferation (MTT) Assay
Objective: To measure the effect of Cmpd-4EBP on the viability and proliferation of cancer cells known to be dependent on PI3K/mTOR signaling (e.g., MCF-7 breast cancer cells).
Rationale: This assay assesses the functional consequence of kinase inhibition. The MTT reagent is reduced by metabolically active cells to form a purple formazan product. A reduction in cell proliferation or viability due to Cmpd-4EBP treatment will result in a decreased colorimetric signal. This is a standard method for evaluating the anticancer activity of compounds.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of Cmpd-4EBP (e.g., from 100 µM down to 1 nM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol: Target Phosphorylation Analysis by Western Blot
Objective: To directly observe whether Cmpd-4EBP inhibits the PI3K/mTOR signaling pathway inside the cell by measuring the phosphorylation status of downstream substrates.
Rationale: If Cmpd-4EBP inhibits PI3K and/or mTOR, the phosphorylation of their downstream targets, such as AKT (p-AKT Ser473) and S6 Kinase (p-S6K Thr389), should decrease.[6] Western blotting allows for the direct visualization and quantification of these specific post-translational modifications, providing strong evidence for the compound's mechanism of action.
Step-by-Step Methodology:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, serum-starve them overnight.
-
Inhibition: Pre-treat cells with various concentrations of Cmpd-4EBP (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to robustly activate the PI3K pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6K, anti-total-S6K, and a loading control like anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. The key readout is a dose-dependent decrease in the ratio of the phosphorylated protein to the total protein.
Interpretation and Decision Making
The successful evaluation of a potential kinase inhibitor relies on the logical synthesis of data from all stages of the workflow.
Caption: Decision tree for hit-to-lead progression.
An ideal candidate, such as Cmpd-4EBP in our hypothetical example, would demonstrate:
-
Potent Biochemical Inhibition: Nanomolar IC₅₀ values against specific target kinases.
-
Cellular Efficacy: A corresponding growth inhibitory effect in a relevant cancer cell line.
-
On-Target Mechanism: Clear, dose-dependent inhibition of downstream substrate phosphorylation, confirming that the cellular effect is driven by inhibition of the intended target.
-
Favorable Selectivity: Inhibition of the target kinase(s) at concentrations significantly lower than those affecting other kinases, which minimizes the potential for off-target toxicity.
If Cmpd-4EBP meets these criteria, it would be considered a validated hit and a strong candidate for progression into lead optimization, where medicinal chemists would work to improve its potency, selectivity, and drug-like properties.
References
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Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics, 19(6), 986-997. [Link]
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Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4635. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(25), 17894-17929. [Link]
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Yin, Y., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6686-6690. [Link]
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Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics, Oxford Academic. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the In Vitro Characterization of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Abstract
This document provides a detailed, tiered framework for the in vitro evaluation of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, a novel compound featuring the biologically significant benzothiazole scaffold. Benzothiazole derivatives are known to possess a wide array of biological activities, including antimicrobial and anticancer properties, often through the modulation of key cellular enzymes like kinases.[1][2] This guide is designed for researchers in drug discovery and chemical biology, offering a logical progression of assays from broad phenotypic screening to specific target engagement and mechanistic validation. We present robust, step-by-step protocols for assessing cytotoxicity, direct enzyme inhibition, cellular target engagement, and impact on a critical downstream signaling pathway, providing a comprehensive strategy to elucidate the compound's mechanism of action.
Introduction: The Scientific Rationale
The 1,3-benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential.[1] The specific molecule, this compound, combines this heterocyclic system with a pyridinylmethylamine group, a feature often found in kinase inhibitors. Given this structural precedent, a logical hypothesis is that its biological activity may stem from the inhibition of a cellular kinase.
This guide proposes a hypothesis-driven approach to characterization, focusing on Unc-51 like autophagy activating kinase 1 (ULK1) as a potential target. ULK1 is a serine/threonine kinase that is a central regulator of autophagy, a cellular recycling process implicated in both cancer cell survival and neurodegenerative diseases.[3][4][5] Therefore, inhibitors of ULK1 are of significant therapeutic interest.
Our investigative workflow is structured in three tiers:
-
Tier 1: Foundational Activity: Establish baseline bioactivity through general cytotoxicity screening.
-
Tier 2: Target-Specific Activity: Interrogate the compound's direct interaction with the purified, hypothetical target (ULK1) and confirm this engagement occurs within a cellular environment.
-
Tier 3: Mechanistic Validation: Assess the functional consequence of target engagement by measuring the compound's effect on the ULK1-mediated autophagy pathway.
This structured approach ensures that each experimental step is a logical consequence of the previous one, building a robust and validated case for the compound's mechanism of action.
Figure 1: A tiered experimental workflow for characterizing novel compounds.
Tier 1 Protocol: General Cytotoxicity Assessment
Rationale: The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability.[6][7] A potent cytotoxic or antiproliferative effect provides the necessary justification for more complex, resource-intensive mechanistic studies. The MTT assay is a classic, reliable colorimetric method that measures metabolic activity as a proxy for cell viability.[8]
Protocol 2.1: MTT Antiproliferative Assay
This protocol measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (Compound of Interest, COI)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the first column as a "medium only" blank. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the COI in DMSO. Create a 2X working stock by performing serial dilutions in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the serially diluted compound solutions. Include "vehicle control" wells containing medium with the equivalent concentration of DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of Solubilization Buffer to each well. Pipette up and down to fully dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the "medium only" blank from all other readings. Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
| Parameter | Example Value | Description |
| Cell Line | HCT116 | Human Colorectal Carcinoma |
| Seeding Density | 5,000 cells/well | Optimized for 72h growth |
| Compound Conc. Range | 0.01 µM - 100 µM | 8-point serial dilution |
| Incubation Time | 72 hours | Standard for proliferation |
| Calculated IC₅₀ | 1.5 µM | Concentration for 50% inhibition |
Tier 2 Protocols: Target Identification and Engagement
Rationale: A positive result in the cytotoxicity screen (e.g., IC₅₀ < 10 µM) suggests the compound has potent biological activity. Based on its chemical structure, we hypothesize that it may target a kinase. ULK1 is a key initiator of autophagy, a pathway critical for cellular homeostasis and implicated in cancer.[4][5] We will first test for direct biochemical inhibition of purified ULK1 and then confirm target engagement in a live-cell context.
Figure 2: Hypothesized point of intervention for the compound in the ULK1 pathway.
Protocol 3.1: In Vitro ULK1 Kinase Assay (ADP-Glo™)
Rationale: This biochemical assay directly measures the enzymatic activity of purified ULK1.[5] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. A reduction in ADP production in the presence of the compound indicates direct inhibition.
Materials:
-
Recombinant human ULK1 protein
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP, ultrapure
-
Compound of Interest (COI)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the COI in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted COI or vehicle (DMSO).
-
2 µL of ULK1 enzyme and substrate mix (e.g., 5 ng ULK1 and 1 µg MBP per reaction).
-
2 µL of ATP solution (final concentration of 10 µM).
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and removes any remaining ATP.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% activity). Plot the percent activity against the log of the compound concentration to determine the biochemical IC₅₀.
| Parameter | Example Value | Description |
| Enzyme | Recombinant ULK1 | 5 ng/reaction |
| Substrate | MBP | 1 µ g/reaction |
| ATP Concentration | 10 µM | Near Km for many kinases |
| Calculated IC₅₀ | 95 nM | Potent direct inhibition |
Protocol 3.2: Cellular Thermal Shift Assay (CETSA®)
Rationale: Confirming that a compound binds its target in the complex milieu of a living cell is a critical validation step.[9][10] CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11][12] An increase in the amount of soluble ULK1 at elevated temperatures in the presence of the compound is direct evidence of target engagement.
Figure 3: Workflow illustrating the principle of CETSA for target engagement.
Materials:
-
Cell line expressing endogenous ULK1
-
Complete growth medium
-
Compound of Interest (COI) and vehicle (DMSO)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against ULK1
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Treat cells with the COI (e.g., at 10x its cytotoxicity IC₅₀) or vehicle for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in PBS with inhibitors to a concentration of ~10⁷ cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blot using an anti-ULK1 antibody.
-
Analysis: Quantify the band intensity for ULK1 at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble ULK1 against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
Tier 3 Protocol: Cellular Mechanism of Action
Rationale: Having demonstrated direct binding and target engagement, the final step is to confirm that this interaction leads to a functional outcome on the cellular pathway. Since ULK1 is an essential initiator of autophagy, its inhibition should block the autophagic process.[4] An autophagic flux assay is the gold-standard method for measuring the dynamics of the autophagy pathway.[13][14][15]
Protocol 4.1: Autophagic Flux Assay (LC3-II Turnover)
Rationale: This assay measures the rate of degradation of LC3-II, a protein that becomes lipidated and incorporated into autophagosome membranes.[16] In a functional autophagy system, LC3-II is continuously delivered to and degraded in the lysosome. By blocking lysosomal degradation with an inhibitor like Bafilomycin A1 (BafA1), we can measure the accumulation of LC3-II, which represents the rate of autophagosome synthesis (the "flux"). An inhibitor of ULK1 should prevent this accumulation.
Materials:
-
Cell line of interest
-
Compound of Interest (COI)
-
Bafilomycin A1 (BafA1) or Chloroquine
-
Lysis buffer and Western blot reagents
-
Primary antibodies against LC3B and a loading control (e.g., GAPDH)
Procedure:
-
Experimental Setup: Plate cells to reach ~70% confluency on the day of the experiment. Set up four treatment groups:
-
Group 1: Vehicle (DMSO)
-
Group 2: COI (at a concentration known to engage the target, e.g., 5 µM)
-
Group 3: Bafilomycin A1 (e.g., 100 nM)
-
Group 4: COI + Bafilomycin A1
-
-
Treatment: Treat cells with the COI or vehicle for a pre-determined time (e.g., 6 hours). For the last 2-4 hours of the incubation, add BafA1 to Groups 3 and 4.
-
Cell Lysis: Wash cells with cold PBS and lyse them. Collect the total protein lysate.
-
Western Blot Analysis: Separate proteins on a 12-15% SDS-PAGE gel to ensure good separation of LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated form, ~14 kDa). Transfer and blot with anti-LC3B and anti-GAPDH antibodies.
-
Data Analysis and Interpretation:
-
Quantify the band intensity of LC3-II and normalize it to the loading control.
-
In Vehicle Cells (Group 1 vs. 3): BafA1 treatment should cause a significant accumulation of LC3-II compared to the vehicle alone. The difference between these two represents the basal autophagic flux.
-
In COI-Treated Cells (Group 2 vs. 4): If the COI is an autophagy inhibitor, it should prevent the BafA1-induced accumulation of LC3-II. The LC3-II level in Group 4 should be significantly lower than in Group 3.
-
| Treatment Group | Expected LC3-II Level | Interpretation |
| 1. Vehicle | Low | Basal autophagy |
| 2. COI | Low | Basal autophagy may be inhibited |
| 3. BafA1 | High | Accumulation of autophagosomes; flux is active |
| 4. COI + BafA1 | Low / Medium | COI blocks autophagosome formation, preventing accumulation |
Conclusion
This application guide outlines a systematic, robust, and scientifically-grounded strategy for the in vitro characterization of this compound. By progressing from broad phenotypic assays to specific biochemical and cell-based target validation, researchers can confidently elucidate the compound's mechanism of action. The successful execution of these protocols will not only define the compound's potency and cellular effects but also validate its hypothesized interaction with the ULK1 kinase and its subsequent modulation of the autophagy pathway, providing a solid foundation for further preclinical development.
References
- LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
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Egan, D. F., et al. "Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors." PubMed, 2015. [Link]
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Riss, T. L., et al. "Update on in vitro cytotoxicity assays for drug development." Expert Opinion on Drug Discovery, 2008. [Link]
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Egan, D. F., et al. "Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors." PMC, 2015. [Link]
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Saei, A. A., et al. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay." Bio-protocol, 2021. [Link]
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Martens, S., et al. "In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1." Protocols.io, 2023. [Link]
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Pavan, M., et al. "Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models." MDPI, 2024. [Link]
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Martens, S., et al. "In vitro kinase assay." Protocols.io, 2024. [Link]
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- Promega Corpor
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Almqvist, H., et al. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." NCBI, 2016. [Link]
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Robers, M. B., et al. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." PubMed Central, 2021. [Link]
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Martinez Molina, D., & Nordlund, P. "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Reviews, 2016. [Link]
- Towers, C. G. "Best way to quantitatively measure Autophagic Flux." Novus Biologicals, 2019.
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Gottlieb, R. A., et al. "Untangling Autophagy Measurements: All Fluxed Up." PMC, 2015. [Link]
- Çavuşoğlu, B. K., et al. "Biological evaluation of benzothiazoles obtained by microwave-green synthesis." SciELO, 2023.
- Ryding, S. "Cellular Thermal Shift Assay (CETSA)." News-Medical.Net, 2020.
- Shawkey, A. M., et al. "Utilizing of 4-(benzothiazol-2-yl)phenylamine as a precursor of bioactive agents." TSI Journals, 2012.
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Applications of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine in cancer research
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold in Oncology
The benzothiazole nucleus, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with a significant focus in recent years on their potential as anticancer agents.[1][2][3] These compounds have been shown to be effective against a variety of cancer cell lines through diverse mechanisms of action.[1][2] This document provides a comprehensive guide to the application of benzothiazole derivatives in cancer research, with a focus on elucidating their mechanism of action through established in vitro and in vivo protocols. While the specific compound 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is used as an illustrative example, the principles and protocols outlined herein are broadly applicable to the wider class of benzothiazole-based anticancer agents.
The anticancer effects of benzothiazole derivatives are often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer.[3][4] Major mechanisms of action include the inhibition of crucial enzymes like protein tyrosine kinases and topoisomerases, and the induction of programmed cell death, or apoptosis, often through the generation of reactive oxygen species (ROS).[3][4] Furthermore, many benzothiazole compounds have been found to modulate critical signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are central to cancer cell proliferation and survival.
These application notes will provide detailed, step-by-step protocols for investigating the anticancer properties of a representative benzothiazole derivative. The causality behind experimental choices will be explained, and the protocols are designed to be self-validating systems for generating robust and reproducible data.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel compound's anticancer potential is typically performed using a panel of human cancer cell lines. This allows for the determination of cytotoxicity, the elucidation of the mechanism of cell death, and the identification of the molecular pathways affected by the compound.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. It is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, or HCT116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the benzothiazole derivative in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis), an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is employed.
Rationale: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzothiazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Investigating Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content after PI staining can reveal the cell cycle phase at which the cells are arrested.
Rationale: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[7][8] This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[9]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the benzothiazole derivative at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Probing Key Signaling Pathways: Western Blot Analysis
Benzothiazole derivatives have been reported to modulate the PI3K/AKT and MAPK/ERK signaling pathways, which are frequently hyperactivated in cancer.[10] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Rationale: Phosphorylation is a key mechanism for activating or inactivating proteins in signaling cascades. By using antibodies specific to the phosphorylated forms of proteins like AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204), we can determine if the benzothiazole derivative inhibits these pro-survival pathways.
Signaling Pathway: PI3K/AKT and MAPK/ERK
Caption: Simplified PI3K/AKT and MAPK/ERK signaling pathways targeted by benzothiazole derivatives.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the benzothiazole derivative for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Part 2: In Vivo Evaluation of Antitumor Efficacy
Promising compounds from in vitro studies should be further evaluated in vivo to assess their antitumor efficacy, pharmacokinetics, and toxicity in a whole-organism context. Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[11][12]
Subcutaneous Xenograft Model
Rationale: This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice, leading to the formation of a solid tumor.[12] It is a relatively simple and reproducible model for evaluating the ability of a compound to inhibit tumor growth.[11][13]
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo subcutaneous xenograft study.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells (e.g., A549) in a mixture of PBS and Matrigel into the flank of athymic nude mice.[12]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the benzothiazole derivative at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle.
-
Data Collection: Measure the tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate the tumor volume using the formula: (length x width²) / 2.
-
Study Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size or if the animals show signs of toxicity.
-
Tissue Collection: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Assess toxicity by monitoring body weight changes and any adverse clinical signs.
Data Presentation
Table 1: In Vitro Cytotoxicity of a Representative Benzothiazole Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 5.1 ± 0.6 |
| HCT116 | Colorectal Carcinoma | 1.8 ± 0.2 |
| HeLa | Cervical Adenocarcinoma | 3.7 ± 0.4 |
Table 2: In Vivo Antitumor Efficacy in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Benzothiazole Derivative | 25 | 480 ± 95 | 61.6 | -1.8 |
| Doxorubicin (Positive Control) | 5 | 350 ± 80 | 72.0 | -8.5 |
Conclusion
The protocols and application notes presented here provide a robust framework for the preclinical evaluation of benzothiazole derivatives as potential anticancer agents. By systematically assessing their effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways in vitro, and by validating their efficacy in vivo, researchers can gain a comprehensive understanding of their therapeutic potential. The versatility of the benzothiazole scaffold continues to make it a promising area for the discovery and development of novel cancer therapies.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Thiyagarajan, S., & Sivalingam, N. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Animal Cell Culture. Springer.
- Kaur, R., & Singh, R. (2019). A review on anticancer potentials of benzothiazole derivatives. Mini-Reviews in Medicinal Chemistry, 19(18), 1479-1498.
- Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
- Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
- Kaur, R., & Singh, R. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 19(18), 1479-1498.
-
Bentham Science Publishers. (n.d.). A Review on Anticancer Potentials of Benzothiazole Derivatives. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Screening of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel compound, 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. This document provides a framework for evaluating its efficacy against a panel of clinically relevant microbial pathogens. The protocols detailed herein are founded on established methodologies to ensure scientific rigor and data reproducibility.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide array of biological activities, including antimicrobial properties.[1][2] Derivatives of benzothiazole have been reported to exhibit antibacterial and antifungal effects, making this class of compounds a fertile ground for the discovery of new therapeutic agents.[2][3][4] The antimicrobial action of benzothiazole derivatives can be attributed to their ability to interfere with various cellular targets.[5][6] This guide will walk you through the essential steps to characterize the antimicrobial profile of this compound.
Rationale for Antimicrobial Screening
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[6] Benzothiazole derivatives have shown promise in this area, with studies indicating their potential to inhibit essential microbial enzymes and pathways.[5][6] The structural features of this compound, incorporating a benzothiazole core with ethyl and pyridin-2-ylmethyl substitutions, provide a unique chemical entity that warrants investigation for its antimicrobial potential. A systematic screening approach is crucial to determine its spectrum of activity and potency.
Experimental Design and Workflow
A tiered approach is recommended for the antimicrobial screening of a novel compound. This typically begins with primary screening to determine the presence of antimicrobial activity, followed by secondary screening to quantify this activity and assess its spectrum.
Caption: A generalized workflow for the antimicrobial screening of a novel compound.
Quantitative Data Summary
Effective data management is crucial for comparing the antimicrobial efficacy of the test compound. The following table provides a standardized format for presenting the Minimum Inhibitory Concentration (MIC) data.
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Fluconazole | [Insert Data] | [Insert Data] |
Detailed Experimental Protocols
Preparation of the Test Compound
The solubility of the test compound is a critical first step. It is recommended to first attempt dissolution in sterile distilled water. If the compound is insoluble in water, a minimal amount of a suitable solvent such as dimethyl sulfoxide (DMSO) should be used. The final concentration of the solvent in the assay medium should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects of the solvent.
Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the quantitative antimicrobial susceptibility of a compound.[7][8]
Materials:
-
96-well microtiter plates
-
Test compound stock solution
-
Culture of the test microorganism
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
0.5 McFarland standard
-
Positive control antibiotic stock solution
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add the adjusted microbial inoculum to each well containing the diluted compound to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[8]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[8]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][9] This can be assessed visually or by measuring the optical density using a plate reader.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to assess antimicrobial activity.[7]
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA)
-
Culture of the test microorganism
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Positive control antibiotic solution
-
Solvent control (if applicable)
-
Incubator
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted microbial inoculum (0.5 McFarland standard) and streak it evenly over the entire surface of the MHA plate.
-
Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.[8]
-
Application of Compound: Add a fixed volume of the novel compound solution to a designated well. Add the positive control antibiotic to another well and a solvent control (if applicable) to a third well.[8]
-
Incubation: Incubate the plate at the appropriate temperature and duration.
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Potential Mechanism of Action
Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase, dihydropteroate synthase, and dihydroorotase.[5][6] The pyridinyl moiety in the target compound might also contribute to its activity, potentially by chelating metal ions essential for microbial enzyme function or by intercalating with DNA.
Caption: Hypothetical inhibition of a key bacterial enzyme by the test compound.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the comprehensive antimicrobial screening of this compound. A systematic evaluation of its activity against a diverse panel of microorganisms will elucidate its potential as a novel antimicrobial agent. Further studies to determine its mechanism of action and in vivo efficacy will be crucial for its development as a potential therapeutic.
References
- Vertex AI Search. (n.d.).
- MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved January 19, 2026.
- National Institutes of Health. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Retrieved January 19, 2026.
- ResearchGate. (2015). (PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. Retrieved January 19, 2026.
- National Institutes of Health. (2023).
- National Institutes of Health. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Retrieved January 19, 2026.
- Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved January 19, 2026.
- Bentham Science. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Retrieved January 19, 2026.
- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved January 19, 2026.
- National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Retrieved January 19, 2026.
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Protocol for in vivo studies with 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
An In-Vivo Evaluation Protocol for 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: A Novel Small Molecule Investigator's Guide
Introduction: Unveiling the In-Vivo Potential of a Privileged Scaffold
The compound this compound belongs to the 2-aminobenzothiazole class, a heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse biological activities.[1][2] Derivatives of this core structure have shown promise as anticancer agents, often by inhibiting protein kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Furthermore, this structural class has been explored for its neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[5][6][7]
Given the uncharacterized in vivo profile of this compound (hereafter referred to as "Compound-X"), a systematic, phased investigational approach is required. This guide provides a comprehensive, field-proven protocol for researchers to navigate the preclinical in vivo evaluation of Compound-X, from initial feasibility and pharmacokinetic profiling to robust efficacy and safety assessments. The protocols are designed to establish a foundational understanding of the compound's behavior in a biological system, informing critical go/no-go decisions in the drug development pipeline.[8]
Phase 1: Foundational In-Vivo Characterization
The primary objective of this initial phase is to establish the basic safety, tolerability, and pharmacokinetic (PK) profile of Compound-X. This data is a prerequisite for designing meaningful efficacy studies.
Formulation Development for Preclinical Dosing
The physicochemical properties of Compound-X, particularly its aqueous solubility, are critical determinants of its bioavailability. Many novel small molecules exhibit poor water solubility, necessitating a suitable vehicle for in vivo administration.
Step-by-Step Protocol: Vehicle Screening
-
Solubility Assessment: Determine the solubility of Compound-X in a panel of common, pharmaceutically acceptable vehicles (e.g., Saline, 5% Dextrose in Water (D5W), 0.5% w/v Carboxymethylcellulose (CMC) in water, Polyethylene glycol 400 (PEG400), and various ratios of PEG400/water or Solutol HS 15/water).
-
Suspension Formulation: If solubility is low (<1 mg/mL), prepare a micronized suspension in an aqueous vehicle like 0.5% CMC. Particle size reduction increases the surface area for dissolution.
-
Stability Check: Assess the physical and chemical stability of the chosen formulation over a relevant timeframe (e.g., 4-8 hours) at room temperature to ensure dose homogeneity during the experiment.
Acute Oral Toxicity Assessment (OECD Guideline 425)
This study provides an initial estimate of the compound's intrinsic toxicity and helps define a safe dose range for subsequent studies. The Up-and-Down Procedure (UDP) is recommended as it minimizes animal use while providing a statistically robust estimate of the LD50.[9][10]
Step-by-Step Protocol: Acute Oral Toxicity (Rat)
-
Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard strain (e.g., Sprague-Dawley), weighing 200-250g.[11]
-
Acclimatization: Allow animals to acclimate for at least 5 days prior to dosing.
-
Dosing: Administer Compound-X via oral gavage. The first animal is dosed at a step below the best preliminary estimate of the LD50 (a default starting dose of 175 mg/kg can be used if no information exists).[10]
-
Sequential Dosing: Dose single animals in sequence at 48-hour intervals. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[10]
-
Observation: Observe animals closely for the first 4 hours post-dosing and then daily for a total of 14 days, recording all signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, and behavior).[12]
-
Data Analysis: Calculate the LD50 using the maximum likelihood method. This data informs the selection of doses for pharmacokinetic and efficacy studies, which should be well below the toxic range.[10]
Pharmacokinetic (PK) Profiling
A PK study determines what the body does to the drug, outlining its absorption, distribution, metabolism, and excretion (ADME). This is essential for correlating drug exposure with its pharmacological effect.[13]
Step-by-Step Protocol: Single-Dose PK Study (Mouse)
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein injection. This group defines the drug's distribution and clearance.
-
Group 2: Oral (PO) administration (e.g., 20 mg/kg) via gavage. This group assesses oral absorption and bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from 3 mice per time point via submandibular or saphenous vein bleeding.
-
IV Time Points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound-X in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time. |
| t1/2 | Half-life | Time required for the drug concentration to decrease by half. |
| CL | Clearance | Volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | Apparent volume into which the drug distributes in the body. |
| F% | Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation. |
Phase 2: Efficacy and Pharmacodynamic (PD) Evaluation
Based on its structural class, Compound-X is hypothesized to have potential as either an anti-cancer or a neuroprotective agent. The following protocols outline efficacy studies in relevant in vivo models for both therapeutic areas. The choice of which path to pursue would be guided by initial in vitro screening data.
Workflow for In-Vivo Efficacy Studies
Caption: Hypothesized VEGFR-2 Inhibition by Compound-X.
Step-by-Step Protocol: Human Xenograft Efficacy Study
-
Cell Culture: Culture a relevant human cancer cell line (e.g., HCT116 colorectal carcinoma) under standard conditions.
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 HCT116 cells into the right flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC), dosed orally, once daily (QD).
-
Group 2: Compound-X, low dose (e.g., 25 mg/kg), PO, QD.
-
Group 3: Compound-X, high dose (e.g., 75 mg/kg), PO, QD.
-
Group 4: Positive control (e.g., Sorafenib, 30 mg/kg), PO, QD.
-
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and record body weights as a measure of general toxicity.
-
Pharmacodynamic (PD) Sub-study: At the end of the study (or at a dedicated timepoint, e.g., 4 hours after the last dose), euthanize a subset of mice (n=3 per group). Excise tumors and process for biomarker analysis (e.g., Western blot for phosphorylated VEGFR-2 or downstream markers like p-ERK) to confirm target engagement. [14][15]8. Endpoint: Continue dosing for 21-28 days or until tumors in the control group reach a predetermined size limit. Euthanize all animals and excise final tumors for weight measurement.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Table 2: Sample Efficacy & PD Data Presentation
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | % TGI | p-ERK Level (% of Control) |
| Vehicle | - | 1550 ± 210 | - | 100% |
| Compound-X | 25 | 980 ± 150 | 36.8% | 65% |
| Compound-X | 75 | 450 ± 95 | 71.0% | 22% |
| Sorafenib | 30 | 510 ± 110 | 67.1% | 30% |
Neuroprotection Application: Modulator of Neurodegeneration
Benzothiazoles have shown neuroprotective effects, potentially through antioxidant, anti-inflammatory, or enzyme inhibitory mechanisms. [5][16]A well-established toxin-induced model of Parkinson's Disease (PD) can be used to assess the potential of Compound-X in this area. [17] Step-by-Step Protocol: 6-OHDA Rat Model of Parkinson's Disease
-
Animal Model: Use male Sprague-Dawley rats (225-250g).
-
6-OHDA Lesioning: Under stereotaxic guidance, perform a unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to selectively destroy dopaminergic neurons on one side of the brain. [18][19]3. Post-Surgery Recovery & Grouping: Allow animals to recover for 2-3 weeks. Confirm the lesion by testing for apomorphine-induced rotational behavior. Animals showing a consistent contralateral rotation are randomized into treatment groups.
-
Treatment Groups (n=10 per group):
-
Group 1: Sham (saline injection) + Vehicle.
-
Group 2: 6-OHDA Lesion + Vehicle, PO, QD.
-
Group 3: 6-OHDA Lesion + Compound-X (e.g., 30 mg/kg), PO, QD.
-
Group 4: 6-OHDA Lesion + Positive Control (e.g., L-DOPA/Benserazide).
-
-
Treatment & Behavioral Testing: Begin daily dosing for 28 days. Perform behavioral tests weekly to assess motor function (e.g., cylinder test for forelimb asymmetry, apomorphine-induced rotations).
-
Endpoint & Analysis: At the end of the study, euthanize the animals. Collect brain tissue for immunohistochemical analysis of Tyrosine Hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss and assess the protective effect of Compound-X.
Phase 3: Preliminary Repeat-Dose Safety Assessment
Efficacy studies provide some safety information (e.g., body weight changes, clinical observations). However, a dedicated repeat-dose toxicity study is necessary to understand the potential for cumulative toxicity, as outlined by guidelines such as ICH S9 for anticancer pharmaceuticals. [20][21][22] Protocol Outline: 14-Day Repeat-Dose Toxicity Study (Rat)
-
Design: Administer Compound-X daily for 14 days at three dose levels (low, medium, high) plus a vehicle control group. Doses should be based on the acute toxicity and efficacy study findings.
-
Endpoints: Include daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for weight analysis and histopathological examination.
-
Purpose: This study identifies potential target organs of toxicity and helps establish a "No Observed Adverse Effect Level" (NOAEL), which is critical for calculating the safe starting dose in human clinical trials.
Conclusion and Path Forward
This comprehensive in vivo protocol provides a robust framework for elucidating the preclinical profile of this compound. The phased approach ensures that each study builds upon the last, from establishing basic drug-like properties to demonstrating proof-of-concept in relevant disease models. The data generated will create a holistic profile of Compound-X, detailing its pharmacokinetics, target engagement, efficacy, and safety. This integrated dataset is essential for making an informed, evidence-based decision on whether to advance the compound into further preclinical development and towards clinical trials.
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- National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
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- Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.
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- Journal of Chemical and Pharmaceutical Research. (2016).
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- PubMed Central. (2014). VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296.
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- Digital Commons @ the Georgia Academy of Science. (2019). BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFFECTS OF THE TDP-43 PROTEIN.
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- AACR Journals. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models.
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- PubMed Central. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent.
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- Springer. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
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- MDPI. (2022). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model.
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Application Notes and Protocols: Synthesis of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Therapeutic Potential of 2-Aminobenzothiazoles
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-aminobenzothiazole moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents due to its facile functionalization at the C2-amino group and on the benzene ring.[3] Structure-activity relationship (SAR) studies of this class of compounds have revealed that strategic modifications to the benzothiazole core can significantly modulate their pharmacological profiles. This guide provides a detailed synthetic strategy and experimental protocols for the preparation of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and its derivatives, a class of compounds designed for SAR exploration. The introduction of an ethyl group at the C4-position and a pyridinylmethyl moiety at the C2-amino position offers opportunities to probe the effects of steric and electronic properties on biological activity.
Synthetic Strategy: A Two-Step Approach to the Target Scaffold
The synthesis of this compound derivatives is efficiently achieved through a two-step sequence. The first key step is the construction of the substituted 2-aminobenzothiazole core, followed by the introduction of the pyridinylmethyl group via reductive amination.
Caption: Overall synthetic workflow for this compound.
This strategy offers modularity, allowing for the synthesis of a diverse library of analogs by varying the aniline precursor in the first part or the aldehyde in the second part.
Part 1: Synthesis of the Key Intermediate: 4-Ethyl-2-aminobenzothiazole
The synthesis of the 4-ethyl-2-aminobenzothiazole core is accomplished via the classical Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[4][5][6]
Protocol 1.1: Synthesis of o-Ethylphenylthiourea
Rationale: The formation of the arylthiourea is the initial step, preparing the substrate for the subsequent cyclization. This reaction proceeds by the nucleophilic attack of the amine on the thiocyanate, activated by an acid.
| Reagent/Solvent | Molar Equiv. | MW | Amount |
| o-Ethylaniline | 1.0 | 121.18 g/mol | 12.12 g (100 mmol) |
| Potassium Thiocyanate | 1.2 | 97.18 g/mol | 11.66 g (120 mmol) |
| Concentrated HCl | - | 36.46 g/mol | 25 mL |
| Water | - | 18.02 g/mol | 100 mL |
| Ethanol | - | 46.07 g/mol | As needed |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-ethylaniline (12.12 g, 100 mmol), potassium thiocyanate (11.66 g, 120 mmol), and water (100 mL).
-
With vigorous stirring, slowly add concentrated hydrochloric acid (25 mL).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 3:7).
-
After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Filter the solid product and wash thoroughly with cold water to remove any unreacted potassium thiocyanate and salts.
-
Recrystallize the crude product from aqueous ethanol to afford pure o-ethylphenylthiourea as a white crystalline solid.
-
Dry the product under vacuum.
Protocol 1.2: Oxidative Cyclization to 4-Ethyl-2-aminobenzothiazole (Hugerschoff Reaction)
Rationale: This key cyclization step proceeds via an electrophilic attack of bromine on the sulfur of the thiourea, followed by an intramolecular electrophilic substitution on the aromatic ring. Acetic acid serves as the solvent and facilitates the reaction.
| Reagent/Solvent | Molar Equiv. | MW | Amount |
| o-Ethylphenylthiourea | 1.0 | 180.27 g/mol | 18.03 g (100 mmol) |
| Bromine | 1.05 | 159.81 g/mol | 16.78 g (5.37 mL, 105 mmol) |
| Glacial Acetic Acid | - | 60.05 g/mol | 200 mL |
| Saturated NaHCO₃ soln. | - | - | As needed |
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap, dissolve o-ethylphenylthiourea (18.03 g, 100 mmol) in glacial acetic acid (200 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (16.78 g, 105 mmol) in 20 mL of glacial acetic acid from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into 500 mL of ice-water.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The precipitated solid is collected by vacuum filtration and washed with copious amounts of water.
-
The crude product can be purified by recrystallization from ethanol to yield 4-ethyl-2-aminobenzothiazole as a crystalline solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of this compound
The final step involves the coupling of the 4-ethyl-2-aminobenzothiazole intermediate with 2-pyridinecarboxaldehyde via reductive amination.
Protocol 2.1: Reductive Amination
Rationale: This one-pot procedure involves the initial formation of a Schiff base (imine) intermediate by the condensation of the primary amine and the aldehyde. The subsequent in-situ reduction of the imine with a mild reducing agent like sodium borohydride (NaBH₄) yields the desired secondary amine.[7]
| Reagent/Solvent | Molar Equiv. | MW | Amount |
| 4-Ethyl-2-aminobenzothiazole | 1.0 | 178.25 g/mol | 1.78 g (10 mmol) |
| 2-Pyridinecarboxaldehyde | 1.1 | 107.11 g/mol | 1.18 g (11 mmol) |
| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 g/mol | 0.57 g (15 mmol) |
| Methanol | - | 32.04 g/mol | 50 mL |
| Acetic Acid (catalytic) | - | 60.05 g/mol | 2-3 drops |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-ethyl-2-aminobenzothiazole (1.78 g, 10 mmol) and 2-pyridinecarboxaldehyde (1.18 g, 11 mmol) in methanol (50 mL).
-
Add a few drops of glacial acetic acid to catalyze the imine formation.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the Schiff base by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.57 g, 15 mmol) in small portions over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of 20 mL of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford the final product, this compound.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Structure-Activity Relationship (SAR) Insights and Derivatization Strategy
The synthesized this compound serves as a template for further SAR studies. The following diagram illustrates potential points of diversification to explore the chemical space around this scaffold.
Caption: Key diversification points for SAR studies on the benzothiazole scaffold.
By systematically introducing different functional groups at these positions, researchers can elucidate the structural requirements for optimal biological activity. For instance, electron-withdrawing or electron-donating groups on the benzothiazole ring can influence the overall electron density and binding interactions.[8] Similarly, the size of the C4-alkyl group and the position of the nitrogen in the pyridinylmethyl moiety can impact the molecule's conformation and ability to fit into a biological target's binding site.
Conclusion
This application note provides a comprehensive and rational approach to the synthesis of this compound and its derivatives. The detailed protocols are designed to be robust and adaptable for the generation of a library of compounds for SAR studies. The insights gained from such studies will be invaluable for the development of novel benzothiazole-based therapeutic agents.
References
- Yella, R., Murru, S., Ali, A. R., & Bhisma, K. (2010). Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. Organic & Biomolecular Chemistry, 8(14), 3187-3190.
- Taylor, A. P., & Robinson, D. E. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. The Journal of Organic Chemistry, 68(22), 8693-8696.
- Laitonjam, W., & Nahakpam, L. (2016).
- Kumar, A., & Singh, B. (2021). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 107, 104608.
- Hutchinson, I., Jennings, S. A., Vishnuvajjala, B. R., Westwell, A. D., & Stevens, M. F. G. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl) benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(4), 744-747.
- Bradshaw, T. D., Stevens, M. F. G., & Westwell, A. D. (2001). The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) and related compounds. Current Medicinal Chemistry, 8(2), 203-210.
- Singh, M., Singh, S. K., Gangwar, M., Nath, G., & Singh, S. K. (2014). Design, synthesis and mode of action of some benzothiazole derivatives bearing an amide moiety as antibacterial agents. RSC Advances, 4(36), 19013-19023.
- Racane, L., Stojkovic, M. R., & Tralic-Kulenovic, V. (2020). Synthesis and antibacterial activity of a series of 2-trifluoromethylbenzimidazole-thiazolidinone derivatives. Chemistry & Biodiversity, 17(10), e2000451.
- Kamal, A., Reddy, K. S., Khan, M. N. A., Shetti, R. V., & Ramaiah, M. J. (2010). Synthesis and in vitro anticancer activity of benzothiazole/benzoxazole-6-yl-acrylamides. Bioorganic & Medicinal Chemistry Letters, 20(17), 5229-5232.
- El-Helby, A. A., El-Adl, K., & El-Sayed, M. A. A. (2019). Design, synthesis, and biological evaluation of novel benzothiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1184-1196.
- Kaur, H., Kumar, S., & Singh, I. (2018). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 8(63), 36049-36063.
- Jasiewicz, B., Babijczuk, K., Warżajtis, B., Rychlewska, U., Starzyk, J., & Cofta, G. (2023). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Molecules, 28(2), 708.
- Kumar, V., Shetty, P., HS, A., Chandra, K. S., Ramu, R., & Patil, S. M. (2022). Potential Fluorinated Anti‐MRSA Thiazolidinone Derivatives with Antibacterial, Antitubercular Activity and Molecular Docking Studies. Chemistry & Biodiversity, 19(2), e202100532.
- Farghaly, A. M., AboulWafa, O. M., Elshaier, Y. A., Badawi, W. A., & Haridy, H. H. (2019). Design, synthesis, and antihypertensive activity of new pyrimidine derivatives endowing new pharmacophores. Medicinal Chemistry Research, 28(3), 360-379.
- Tandel, H. T. (2020). Synthesis and antibacterial activity of coumarin containing 4-thiazolidinone derivatives. IJRAR-International Journal of Research and Analytical Reviews (IJRAR), 7(1), 239-251.
- Salem, M. A., Abbas, S. Y., El-Sharief, M. A. S., Alzahrani, A. Y., Helal, M. H., & Thabet, H. K. (2021). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo) salicylaldehyde thiosemicarbazones.
- Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.
- Gupta, K., Sirbaiya, A. K., Kumar, V., & Rahman, M. A. (2022). Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities. Mini Reviews in Medicinal Chemistry, 22(14), 1895-1935.
- Mohammad, B. D., Baig, M. S., Bhandari, N., Siddiqui, F. A., & Khan, S. L. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Molecules, 27(18), 6001.
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Analytical methods for quantifying 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
An Application Guide for the Quantitative Analysis of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Authored by a Senior Application Scientist
Abstract
This comprehensive application note provides detailed analytical methodologies for the accurate quantification of this compound, a compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data, this guide presents two primary protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The narrative explains the scientific rationale behind procedural choices, from sample preparation to instrument configuration. Furthermore, it details a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals requiring a proven framework for the quantification of this specific benzothiazole derivative.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a benzothiazole core, an ethyl substituent, and a pyridin-2-ylmethylamino group. Compounds within the benzothiazole class are known for a wide range of pharmacological activities, making them significant scaffolds in drug discovery.[3][4] Accurate quantification is paramount for pharmacokinetic studies, formulation development, stability testing, and quality control.
To develop a robust analytical method, understanding the compound's physicochemical properties is essential. While specific experimental data for this exact molecule is not widely published, its properties can be estimated based on its structure, which comprises a non-polar benzothiazole system and a basic pyridine moiety.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale for Analytical Method Development |
| Molecular Formula | C₁₅H₁₅N₃S | Defines the exact mass for mass spectrometry. |
| Molecular Weight | ~269.37 g/mol | Used for preparing standard solutions of known concentration. |
| Polarity | Moderately polar | The benzothiazole core is hydrophobic, while the pyridine and amine groups add polarity. This makes it suitable for reverse-phase chromatography. |
| UV Absorbance | Expected λ_max ~250-320 nm | The aromatic benzothiazole and pyridine rings are strong chromophores, making UV detection a viable and accessible quantification technique. |
| pKa (estimated) | ~4-5 for the pyridine nitrogen | The basic nature of the pyridine ring dictates that the mobile phase pH should be controlled to ensure consistent retention and peak shape. An acidic mobile phase (pH < 3) will ensure the amine is protonated and well-behaved chromatographically. |
Recommended Analytical Technique: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the primary recommended technique due to its versatility, robustness, and the compound's inherent UV activity. A reverse-phase (RP) method provides the best starting point for separating this moderately polar analyte from potential impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine analysis, purity assessment, and quantification in drug substances and formulated products where sensitivity requirements are in the microgram-per-milliliter (µg/mL) range.
-
Column: A C18 (octadecylsilane) column is selected as the stationary phase due to its hydrophobic nature, which will effectively retain the moderately polar analyte through hydrophobic interactions with its benzothiazole core.
-
Mobile Phase: A gradient elution using acetonitrile and a low-pH buffer (e.g., 0.1% formic acid in water) is proposed. Acetonitrile serves as the strong organic solvent to elute the compound. The acidic buffer ensures that the pyridine nitrogen is consistently protonated, preventing peak tailing and improving chromatographic reproducibility.
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is preferred. It allows for the determination of the optimal detection wavelength (λ_max) and can assess peak purity by comparing spectra across the peak.
Caption: Workflow for HPLC-UV quantification.
-
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound.
-
HPLC-grade acetonitrile (ACN), water, and formic acid.
-
Volumetric flasks, pipettes, and 0.45 µm syringe filters.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN |
| Gradient | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD/PDA at analyte's λ_max (determine by scan) |
| Run Time | 15 minutes |
-
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the diluent (blank), followed by the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (e.g., plasma, urine) or trace-level impurity quantification, LC-MS/MS is the method of choice.[5][6]
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected. The basic pyridine nitrogen and other amine functionalities are readily protonated, making them ideal for generating a strong signal in ESI+.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[7] It involves selecting the protonated molecular ion ([M+H]⁺) as the "precursor ion" and then fragmenting it to produce a specific "product ion." This precursor-to-product transition is unique to the analyte, effectively filtering out matrix interference.
-
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
UPLC/UHPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm) for faster analysis.
-
Materials as listed for the HPLC-UV method, but using LC-MS grade solvents and additives.
-
-
Mass Spectrometer Optimization:
-
Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, source temperature) and identify the precursor ion ([M+H]⁺).
-
Perform a product ion scan on the precursor ion to identify the most stable and abundant fragment ions. Select at least two transitions for quantification (quantifier) and confirmation (qualifier).
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | Optimized for fast elution (e.g., 2-3 minute total run time) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive (ESI+) |
| MRM Transitions | Precursor [M+H]⁺ → Product Ion 1 (Quantifier), Precursor [M+H]⁺ → Product Ion 2 (Qualifier) |
| Collision Energy | Optimized for each transition |
-
Sample Preparation (for Biological Matrices):
-
Protein Precipitation: For plasma or serum, a simple protein precipitation is often sufficient. Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of sample. Vortex, centrifuge, and inject the supernatant.
-
Solid-Phase Extraction (SPE): For cleaner extracts and lower detection limits, use a mixed-mode or reverse-phase SPE cartridge. This helps remove salts and other interferences prior to injection.[8][9]
-
Analytical Method Validation
Every protocol must be validated to demonstrate its suitability for the intended purpose.[2] The validation should be performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[10][11]
Logical Framework for Method Validation
Caption: Core parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
Table 2: Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[12] | Peak purity analysis (for HPLC-UV); No interfering peaks at the analyte's retention time in blank/placebo samples. For LC-MS/MS, ion ratios should be consistent. |
| Linearity | To show a direct proportional relationship between analyte concentration and instrument response over a defined range.[1] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration for assay. |
| Accuracy | The closeness of the measured value to the true value, assessed by spike-recovery studies. | Recovery between 98.0% and 102.0% for drug substance. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability: Same conditions, short interval. - Intermediate Precision: Different days, analysts, or equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| LOQ | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[13] | S/N ≥ 10; Precision (RSD) ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters remain within limits; results are not significantly impacted. |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound using both HPLC-UV and LC-MS/MS. The detailed protocols are grounded in fundamental chromatographic and mass spectrometric principles, tailored to the specific physicochemical properties of the analyte. By following the outlined procedures for method development and adhering to the rigorous validation standards of the ICH, researchers and drug development professionals can generate accurate, reliable, and defensible analytical data crucial for advancing their scientific and regulatory objectives.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- ResearchGate. (2025, August 7). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry.
- PubMed. (2022, July 11). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS.
- SciSpace. (2022, April 8). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry.
- Analytical Method Summaries.
- ResearchGate. (2025, August 6). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
- PubMed. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry.
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- CHIRALEN. 1105191-99-8 | 4-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.
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- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
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- ResearchGate. (2025, October 26). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug.
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- Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi.
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Using 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine for target validation
Title: A Multi-faceted Approach to Target Validation and Deconvolution for Novel Bioactive Small Molecules: A Guide Featuring 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The journey from a hit compound identified in a phenotypic screen to a validated drug candidate hinges on the definitive identification and validation of its molecular target(s). This process, often termed target deconvolution, is a critical bottleneck in modern drug discovery.[1][2] This guide provides a comprehensive, multi-pronged strategy for researchers to systematically identify and validate the cellular targets of novel bioactive compounds. We will use the representative molecule, this compound (hereafter referred to as Compound X ), as a practical case study to illustrate these workflows. The protocols detailed herein are designed to be broadly applicable to other small molecules with uncharacterized mechanisms of action. Our approach prioritizes label-free methods to preserve the native bioactivity of the compound and leverages orthogonal techniques to build a robust body of evidence for target engagement and functional relevance.
Introduction: The Imperative of Rigorous Target Validation
Phenotypic screening has re-emerged as a powerful engine for drug discovery, offering the advantage of identifying compounds that work in the complex environment of a whole cell or organism.[3] However, the success of this approach is entirely dependent on the subsequent ability to pinpoint the specific molecular target responsible for the observed phenotype.[2] Failure to do so can lead to wasted resources, as the mechanism of action remains a "black box," hindering lead optimization and the prediction of potential toxicities.[1]
Robust target validation provides the crucial link between a small molecule and its biological function, confirming that modulating the identified target with the compound leads to the desired therapeutic effect.[4][5] This process typically involves a tiered approach, starting with broad, unbiased methods to generate a list of potential binding partners, followed by more focused validation experiments to confirm direct interaction and functional relevance.
This document outlines a strategic workflow for the target validation of Compound X , a novel benzothiazole derivative. The principles and detailed protocols can be adapted for any new chemical entity emerging from a discovery pipeline.
The Strategic Workflow for Target Deconvolution
Figure 1: Target Deconvolution and Validation Workflow. A phased approach moving from broad, unbiased screening to specific, functional validation.
Phase 1: Unbiased Target Identification Protocols
The initial goal is to cast a wide net to identify any proteins that interact with Compound X in a cellular context. We will employ two powerful, complementary, and label-free techniques: proteome-wide Cellular Thermal Shift Assay (MS-CETSA) and Chemical Proteomics.
Proteome-Wide Target Identification using MS-CETSA
Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle of ligand-induced thermal stabilization.[6] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[7] By coupling this process with quantitative mass spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP), it's possible to survey thousands of proteins simultaneously to see which ones are stabilized by the compound.[8][9]
Protocol: MS-CETSA/TPP for Compound X
-
Cell Culture & Treatment:
-
Culture a relevant human cell line (e.g., HEK293T for general profiling or a disease-relevant line) to ~80% confluency.
-
Harvest cells and resuspend in PBS to a concentration of 10-20 million cells/mL.
-
Divide the cell suspension into two main aliquots: one for vehicle (e.g., 0.1% DMSO) and one for Compound X treatment. A high, saturating concentration (e.g., 10-50 µM) is recommended for the initial screen.[9]
-
Incubate cells with vehicle or Compound X for 1 hour at 37°C to allow for cell penetration and target engagement.
-
-
Thermal Challenge:
-
Aliquot each treatment group into 10 separate PCR tubes.
-
Place the tubes in a thermal cycler with a temperature gradient. A typical gradient for initial screening is 37°C to 67°C in 3-4°C increments.
-
Heat the samples for 3 minutes at the designated temperatures, followed by 3 minutes cooling at room temperature.[10]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To separate soluble from aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Sample Preparation for Mass Spectrometry:
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Perform a standard proteomics sample preparation workflow: reduction (DTT), alkylation (iodoacetamide), and tryptic digestion.
-
Label the resulting peptides with isobaric tags (e.g., TMTpro™) to enable multiplexing and precise relative quantification of protein abundance across all temperature points and treatments.[9]
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer™, MaxQuant) to identify and quantify proteins.
-
For each identified protein, plot the relative soluble fraction as a function of temperature for both vehicle and Compound X treatments to generate melting curves.
-
Proteins that show a significant rightward shift in their melting curve in the presence of Compound X are considered potential binding partners.
-
Table 1: Hypothetical Top Hits from MS-CETSA Screen with Compound X (10 µM)
| Protein ID (UniProt) | Gene Name | Tm Shift (ΔTm, °C) | p-value | Cellular Function |
| P00533 | EGFR | + 4.8 | < 0.001 | Tyrosine Kinase, Signaling |
| Q05397 | LCK | + 4.1 | < 0.005 | Tyrosine Kinase, T-cell Signaling |
| P42336 | ABL1 | + 2.5 | < 0.01 | Tyrosine Kinase, Cell Proliferation |
| P06213 | INSR | - 3.2 | < 0.01 | Tyrosine Kinase, Insulin Signaling |
| P08581 | MET | + 1.1 | > 0.05 | Tyrosine Kinase, Development |
Data Interpretation: In this hypothetical example, EGFR and LCK show the most significant thermal stabilization, making them high-priority candidates. ABL1 is also a potential interactor. Interestingly, INSR is destabilized, which can also be a sign of direct binding.[9] MET shows a negligible shift and would be a low-priority candidate from this assay.
Phase 2: Hit Prioritization and Orthogonal Validation
Data from the primary screen(s) must be validated using an orthogonal method to increase confidence and rule out artifacts. The Isothermal Dose-Response CETSA (ITDR-CETSA) is an excellent first step for the top candidates.
Isothermal Dose-Response CETSA (ITDR-CETSA)
Principle: Instead of a temperature gradient, ITDR-CETSA uses a single, fixed temperature (chosen to be on the slope of the protein's melting curve) and a range of compound concentrations.[7] This allows for the determination of an apparent cellular EC50 for target engagement, providing quantitative evidence of binding in intact cells.
Protocol: ITDR-CETSA for Top Candidate (EGFR)
-
Determine Optimal Temperature: From the MS-CETSA data, select a temperature that results in approximately 50% precipitation of the target protein (e.g., EGFR) in the vehicle-treated sample. Let's assume this is 54°C.
-
Cell Treatment:
-
Prepare a serial dilution of Compound X , typically from 0.1 nM to 100 µM. Include a vehicle control (0.1% DMSO).
-
Treat intact cells with each concentration for 1 hour at 37°C.
-
-
Thermal Challenge & Lysis:
-
Heat all samples (including vehicle) at the pre-determined temperature (54°C) for 3 minutes.
-
Lyse the cells and separate the soluble fraction by centrifugation as described in the MS-CETSA protocol.
-
-
Protein Quantification:
-
Quantify the amount of soluble EGFR remaining in each sample. This is typically done by Western Blotting or an ELISA-based method like AlphaScreen®.[11]
-
-
Data Analysis:
-
Plot the amount of soluble EGFR as a function of Compound X concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 of thermal stabilization.
-
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. wjbphs.com [wjbphs.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. CETSA [cetsa.org]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA in integrated proteomics studies of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine for Biological Assays
Abstract
This document provides a comprehensive guide for the formulation of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, a novel benzothiazole derivative with significant potential in drug discovery. Benzothiazole scaffolds are prevalent in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. However, their characteristically poor aqueous solubility presents a substantial hurdle for consistent and reliable results in biological assays. This guide outlines systematic protocols for characterization, solubilization, and formulation of the title compound for in vitro and early-stage in vivo studies. We will explore various solvent systems and excipients, providing data-driven recommendations to ensure compound stability, bioavailability, and assay integrity. The protocols herein are designed to be adaptable, empowering researchers to optimize formulations for their specific experimental needs.
Introduction: The Benzothiazole Challenge
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. The compound this compound is a subject of increasing interest due to its structural features which suggest potential biological activity. However, like many heterocyclic aromatic compounds, it is anticipated to have low aqueous solubility, a characteristic that can lead to underestimated potency, poor reproducibility in biological assays, and challenges in formulation for in vivo administration.
Effective formulation is therefore not merely a preparatory step but a critical component of the research and development process. The primary objective is to develop a delivery system that maintains the compound in a soluble and stable
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for the synthesis of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. This document provides a comprehensive overview of the synthetic process, detailed troubleshooting advice, and optimized protocols derived from established chemical principles and literature precedents. As a class of compounds, N-substituted 2-aminobenzothiazoles are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5] Achieving high yield and purity for specific analogues like the target molecule is crucial for further research and development.
This guide is structured to address common challenges encountered during the synthesis, providing not just solutions but also the underlying scientific reasoning to empower researchers in their experimental design.
Primary Synthetic Route: Nucleophilic N-Alkylation
The most direct and widely used method for synthesizing the target molecule is the N-alkylation of 4-ethyl-1,3-benzothiazol-2-amine with a suitable pyridylmethyl electrophile, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. This reaction is a classic nucleophilic substitution (SN2) where the exocyclic amino group of the benzothiazole acts as the nucleophile.
The reaction's success hinges on several key factors: the choice of base, solvent, and reaction temperature. The base is critical for deprotonating the 2-amino group, thereby increasing its nucleophilicity.[6] The solvent must be capable of dissolving the reactants while facilitating the SN2 mechanism, with polar aprotic solvents being a common choice.[6]
Caption: General workflow for the N-alkylation synthesis route.
Baseline Experimental Protocol
This protocol is a robust starting point based on analogous reactions found in the literature.[2][7] Researchers should monitor the reaction's progress using Thin Layer Chromatography (TLC).
Materials:
-
4-ethyl-1,3-benzothiazol-2-amine (1.0 equiv)
-
2-(chloromethyl)pyridine hydrochloride (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-ethyl-1,3-benzothiazol-2-amine and anhydrous DMF.
-
Add potassium carbonate to the mixture. Note: K₂CO₃ will also neutralize the HCl from the 2-(chloromethyl)pyridine hydrochloride salt.
-
Add 2-(chloromethyl)pyridine hydrochloride.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 EtOAc:Hexane mobile phase). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product via column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue that can typically be traced back to one of four factors: base strength, reaction temperature, solvent quality, or reactant integrity.
-
Insufficient Base Strength or Activity: The pKa of the 2-amino group on the benzothiazole is such that a moderately strong base is needed for efficient deprotonation.
-
Causality: Potassium carbonate (K₂CO₃) is a common and effective choice. However, if it is old or has absorbed moisture, its activity will be reduced. For less reactive substrates, a stronger base may be required.[6]
-
Solution:
-
Ensure your K₂CO₃ is dry by heating it in an oven before use.
-
Increase the equivalents of K₂CO₃ from 3.0 to 4.0.
-
If conversion is still low, consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK).[6][7] When using NaH, an anhydrous solvent like THF or DMF is essential, and the reaction should be started at 0 °C before warming.
-
-
-
Inadequate Temperature: SN2 reactions have an activation energy barrier that must be overcome.
-
Causality: While room temperature can be sufficient for highly reactive electrophiles, this specific reaction often requires thermal energy to proceed at a reasonable rate.[2][7]
-
Solution: If you are running the reaction below 80 °C, gradually increase the temperature to 100-120 °C. Be aware that excessively high temperatures can lead to side reactions or degradation.[6]
-
-
Solvent Issues: The solvent plays a crucial role in solvating the ions and mediating the reaction.
-
Causality: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation (K⁺) while leaving the nucleophile relatively free.[6] Water content in the solvent can hinder the reaction.
-
Solution: Always use anhydrous grade solvent. If DMF is not working, consider switching to acetonitrile or DMSO, as solvent choice can significantly impact reaction rates.
-
| Parameter | Condition A | Condition B | Condition C (Recommended) | Condition D (Stronger) |
| Base | Triethylamine (TEA) | K₂CO₃ | K₂CO₃ | Sodium Hydride (NaH) |
| Solvent | Toluene | Acetonitrile | DMF | Anhydrous THF/DMF |
| Temperature | Room Temp | 60 °C | 80-90 °C | 0 °C to 60 °C |
| Expected Yield | Low to None | Moderate | Good to Excellent | Excellent |
| Notes | TEA is often too weak. | A good starting point. | Generally optimal.[2] | For difficult reactions. Requires careful handling.[6] |
Q2: I'm seeing multiple spots on my TLC, including a major byproduct. What could it be?
Answer: The formation of byproducts is common in N-alkylation reactions. The most likely culprits are dialkylation or a reaction involving the pyridine nitrogen.
-
Dialkylation: While 2-aminobenzothiazoles are less prone to dialkylation than simple amines due to the electronic nature of the amidine system, it can still occur under harsh conditions.[4] This would involve the alkylation of the endocyclic nitrogen.
-
Quaternization of Pyridine: The nitrogen on the pyridine ring of your alkylating agent or product can act as a nucleophile, reacting with another molecule of 2-(chloromethyl)pyridine to form a quaternary pyridinium salt. This is more likely if the reaction temperature is too high or the reaction is run for an extended period.
Caption: Potential side reaction leading to a quaternary salt.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equiv) of the 2-(chloromethyl)pyridine. A large excess can promote side reactions.
-
Monitor Closely: Stop the reaction as soon as the 4-ethyl-1,3-benzothiazol-2-amine starting material is consumed, as determined by TLC.
-
Moderate Temperature: Avoid excessive temperatures. Try running the reaction at the lowest temperature that gives a reasonable rate (e.g., 80 °C).
-
Purification: The quaternary salt byproduct is highly polar and often water-soluble. It can usually be removed during the aqueous workup or will remain at the baseline on a silica gel column.
-
Q3: The product is difficult to purify. What are the best practices for isolation and purification?
Answer: Purification challenges often arise from residual high-boiling solvents like DMF or from byproducts with similar polarity to the desired product.
-
Removing DMF: DMF has a high boiling point and can be difficult to remove completely under vacuum.
-
Solution: The best method is a thorough aqueous workup. After extraction, wash the combined organic layers multiple times (3-4 times) with water or brine. This partitions the majority of the DMF into the aqueous phase.
-
-
Chromatography: If the byproducts are close to your product on TLC, optimizing the chromatography is key.
-
Solution:
-
Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. This will provide better separation than an isocratic (fixed concentration) system.
-
Alternative Solvents: If EtOAc/Hexane does not provide adequate separation, try a different solvent system, such as Dichloromethane/Methanol.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step after chromatography. Test small amounts in various solvents (e.g., ethanol, isopropanol, acetonitrile) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.
-
-
Q4: My yields are inconsistent between batches. How can I improve reproducibility?
Answer: Inconsistent yields are often due to subtle variations in reaction conditions or reagent quality.
-
Causality: Moisture and oxygen can interfere with the reaction, especially if using strong bases like NaH. The purity of the starting materials, particularly the alkylating agent which can degrade over time, is also critical.
-
Solution:
-
Inert Atmosphere: For maximum reproducibility, conduct the reaction under a dry, inert atmosphere (Argon or Nitrogen) from start to finish. This prevents moisture contamination.
-
Reagent Quality: Use freshly purchased or purified starting materials. Ensure your 2-(chloromethyl)pyridine has not degraded.
-
Precise Control: Maintain a consistent temperature using an oil bath with a temperature controller. Ensure stirring is consistent and vigorous in all batches.
-
Standardized Procedures: Follow the exact same procedure for workup and purification for each batch to minimize mechanical losses.
-
Alternative Synthetic Route: Reductive Amination
An excellent alternative to direct alkylation is reductive amination. This two-step, one-pot process involves the formation of an imine between 4-ethyl-1,3-benzothiazol-2-amine and pyridine-2-carbaldehyde, followed by in-situ reduction of the imine to the target amine.[8][9]
-
Advantages: This method often proceeds under milder conditions and can avoid the side reactions associated with reactive alkyl halides.
-
Procedure Outline: The amine and aldehyde are stirred in a solvent like methanol, often with a drying agent like Na₂SO₄, to form the imine. A reducing agent, such as sodium borohydride (NaBH₄), is then added to reduce the C=N double bond.[9]
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. uokerbala.edu.iq [uokerbala.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Introduction
Welcome to the technical support guide for the purification of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and similar N-substituted 2-aminobenzothiazole derivatives.
The target molecule, this compound, possesses a unique combination of structural motifs that present specific purification challenges. Its heterocyclic core contains two key basic nitrogen atoms: one on the pyridine ring and the exocyclic amine. This dual basicity, coupled with the overall lipophilicity of the benzothiazole scaffold, dictates the compound's behavior during extraction and chromatography. This guide provides a structured, problem-solving approach based on fundamental chemical principles to help you navigate these challenges and achieve high purity.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification workflow in a direct question-and-answer format.
Issue 1: Poor Chromatographic Behavior on Silica Gel
Question: My compound is showing significant streaking or tailing on my silica gel TLC plate and column. What is causing this, and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like yours on standard silica gel.[1]
-
Causality: The primary cause is the strong interaction between the basic nitrogen atoms of your molecule (specifically the pyridine and the exocyclic amine) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-ideal interaction leads to a non-linear adsorption isotherm, resulting in tailed peaks, poor resolution, and sometimes irreversible binding to the column.
-
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most common and effective solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N). The triethylamine is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.[2] This allows your product to elute based on polarity with minimal tailing.
-
Ammonia: For more polar solvent systems, using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as part of your eluent can also be effective.
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a less acidic support than silica. Basic or neutral alumina can provide excellent separation for basic compounds without the need for mobile phase additives.[2][3]
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, separation is based on hydrophobicity. This technique is often less sensitive to the basicity of the analyte. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure consistent protonation of the amine.
-
-
Deactivated Silica Gel: It is possible to deactivate silica gel to reduce its acidity, but this is a more advanced technique.[4]
-
Issue 2: Difficulty with Recrystallization
Question: I'm trying to recrystallize my product, but it keeps "oiling out" or precipitating as an amorphous solid. How can I get good crystals?
Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This is common for compounds that are not perfectly pure.
-
Causality: The presence of impurities disrupts the crystal lattice formation. Additionally, a large polarity difference between the solute and solvent can lead to this phenomenon.
-
Solutions:
-
Solvent System Selection: Finding the right solvent is critical. Good recrystallization solvents typically dissolve the compound when hot but poorly when cold. For benzothiazole derivatives, common solvents include ethanol, methanol, or mixtures like acetone/water or ethyl acetate/hexane.[5][6]
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, and then move it to a refrigerator. Rapid cooling promotes precipitation, not crystallization.
-
Solvent/Anti-Solvent Method: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny seed crystal to the saturated solution to initiate crystallization.
-
Pre-Purification: If the compound is very impure, recrystallization may not be effective. A preliminary purification by flash chromatography or an acid-base extraction is recommended to remove the bulk of impurities before attempting crystallization.
-
Issue 3: Emulsions and Poor Separation During Aqueous Work-up
Question: During my liquid-liquid extraction, I'm getting a persistent emulsion at the interface, making it impossible to separate the layers. What should I do?
Answer: Emulsions are common when working with basic, amphiphilic molecules that can act as surfactants, especially after a basic wash.
-
Causality: The compound itself, or impurities, may be stabilizing microscopic droplets of one phase within the other.
-
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components.
-
Change pH: A slight adjustment of the aqueous phase pH can sometimes destabilize the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to coalesce the droplets.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to physically separate the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate on their own.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy to purify this compound, leveraging its chemical properties?
A1: The most powerful and selective method is an acid-base extraction . This technique specifically isolates your basic product from non-basic impurities.[7][8]
-
Expert Rationale: The pyridine (pKa of conjugate acid ~5.2) and 2-aminobenzothiazole (pKa of conjugate acid ~4.5) moieties are basic.[9][10][11] They will be protonated in an acidic aqueous solution, forming water-soluble salts. Neutral organic impurities will remain in the organic phase. This allows for a highly efficient separation.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Transfer to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as a hydrochloride salt.
-
Separate the layers. The organic layer now contains neutral impurities and can be discarded.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH 9-10), which will precipitate your neutral product.
-
Extract the now-neutral product back into a fresh organic solvent.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
-
Q2: What are the likely impurities I should be looking for from the synthesis?
A2: The impurities will depend on the synthetic route, but for a typical nucleophilic substitution reaction between a 2-amino-4-ethylbenzothiazole and a 2-(halomethyl)pyridine, you should anticipate:
-
Unreacted Starting Materials: 2-amino-4-ethylbenzothiazole and 2-(chloromethyl)pyridine (or the corresponding alcohol/aldehyde).
-
Byproducts: Phenylthiourea derivatives or products from incomplete cyclization if starting from earlier precursors.[3][5]
-
Over-alkylation: Reaction at both the exocyclic amine and the benzothiazole ring nitrogen, though less likely.
Q3: Are there any stability concerns with this compound during purification?
A3: Benzothiazole derivatives are generally stable, but can be sensitive under certain conditions.[12][13]
-
Acid Sensitivity: While stable to dilute acid for extraction, prolonged exposure to strong acids or heat could potentially lead to degradation. Some benzothiazoles can be sensitive to the acidic nature of silica gel.[3][14]
-
Light and Air: Like many complex organic molecules, it is good practice to protect the compound from prolonged exposure to strong light and air to prevent potential oxidative degradation.[14][15] Store the final product in a cool, dark, and dry place.
Q4: My NMR spectrum shows broad peaks. Is this an impurity?
A4: Not necessarily. Broad peaks in the NMR of a molecule like this can arise from several phenomena:
-
Slow Rotational Isomers (Rotamers): There might be slow rotation around the C2-N bond (the bond between the benzothiazole ring and the exocyclic amine) on the NMR timescale, leading to the presence of multiple conformations and broadened signals.
-
Proton Exchange: The N-H proton signal will likely be broad and may not be visible if it is exchanging with trace amounts of water in the NMR solvent. Adding a drop of D₂O will cause this peak to disappear, confirming its identity.
-
pH Effects: The chemical shifts of protons near the basic nitrogen atoms can be sensitive to the exact protonation state, which can be affected by the purity and acidity of the NMR solvent.
Data & Protocols
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Eluent System | Modifier (if needed) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate (gradient) | 0.1 - 1% Triethylamine (Et₃N) | Standard choice for normal-phase. The modifier is crucial to prevent peak tailing.[2] |
| Silica Gel | Dichloromethane / Methanol (gradient) | 0.1 - 1% Triethylamine (Et₃N) | For more polar impurities. |
| Alumina | Hexane / Ethyl Acetate or Toluene / Ethyl Acetate | None usually required | A good alternative to silica for basic compounds.[3] |
| C18 (Reverse) | Acetonitrile / Water or Methanol / Water (gradient) | 0.1% Formic Acid or 0.1% TFA | Excellent for high-resolution purification. The acid modifier ensures consistent protonation and sharp peaks. |
Diagram 1: Acid-Base Extraction Workflow
This diagram illustrates the logical steps for purifying the target compound using an acid-base extraction, separating it from neutral impurities.
Caption: Workflow for purification via acid-base extraction.
Diagram 2: Troubleshooting Chromatography Issues
This decision tree provides a logical path for diagnosing and solving common problems encountered during column chromatography.
Caption: Decision tree for troubleshooting silica gel chromatography.
References
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(2). Retrieved from [Link]
-
Various Authors. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. Retrieved from [Link]
-
Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Various Authors. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? Quora. Retrieved from [Link]
-
Confluence. (n.d.). What is an Acid and Base Extraction? Engineering Ideas Clinic. Retrieved from [Link]
-
Iovino, M., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PubMed Central. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2024). Amine workup. r/Chempros. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Aminobenzothiazole | High Purity Reagent [benchchem.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and related benzothiazole derivatives. Our goal is to provide both foundational understanding and actionable, field-proven protocols to overcome these common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, exhibiting poor aqueous solubility?
A: The limited aqueous solubility is inherent to its molecular structure. Benzothiazole derivatives are often characterized by a rigid, fused aromatic ring system, which is predominantly hydrophobic.[1][2] While your compound possesses nitrogen atoms in the pyridine and amine groups that can participate in hydrogen bonding, the large, nonpolar surface area of the benzothiazole core and the ethyl group significantly limits its interaction with water molecules. More than 40% of new chemical entities, particularly those with complex aromatic structures, are poorly soluble in water, making this a common challenge in pharmaceutical development.[3][4]
Q2: What are the primary strategies I can employ to improve the solubility of this compound?
A: A range of techniques can be utilized, which can be broadly categorized into three main approaches: chemical modifications, physical modifications, and formulation-based strategies.[3][5]
-
Chemical Modifications: These involve altering the molecule itself to be more hydrophilic. The most common and effective method for a molecule with basic functional groups like yours is pH adjustment and salt formation .[6][7]
-
Physical Modifications: These methods focus on changing the solid-state properties of the compound to improve its dissolution rate and apparent solubility. Key techniques include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions .[1][3]
-
Formulation Strategies: This involves the use of excipients to create a more favorable environment for the drug to dissolve. Common approaches include the use of co-solvents , surfactants (micellar solubilization), and complexation with cyclodextrins .[1][7]
Q3: Which solubility enhancement strategy should I attempt first for my compound?
A: Given that this compound has two basic nitrogen centers (the pyridine ring and the exocyclic amine), the most direct and often most effective initial strategy is pH adjustment and salt formation . By lowering the pH of the aqueous medium, these basic groups will become protonated (ionized). The resulting salt form is significantly more polar than the neutral "free base" form, leading to a substantial increase in aqueous solubility.[6][8] This approach is a fundamental principle in pharmaceutical chemistry for improving the solubility of weakly basic drugs.[6]
Below is a decision workflow to guide your selection process.
Caption: Decision workflow for selecting a solubility enhancement technique.
Troubleshooting Guides & Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling and Salt Formation
This protocol determines the solubility of your compound at different pH values to identify the optimal pH for dissolution and to facilitate the creation of a more soluble salt form.
A. pH-Dependent Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 9.0.
-
Sample Preparation: Add an excess amount of this compound to separate vials, each containing a known volume of a specific pH buffer. A visible amount of undissolved solid should remain.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a clear aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. You should observe a significant increase in solubility at lower pH values.
B. Preparation of a Hydrochloride (HCl) Salt
-
Dissolution: Dissolve the free base form of your compound in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).
-
Acidification: Slowly add a stoichiometric amount (1.0 to 2.0 equivalents, depending on whether you are targeting the mono- or di-HCl salt) of HCl solution (e.g., 2M HCl in diethyl ether or concentrated HCl diluted in the solvent) to the stirring solution.
-
Precipitation: The hydrochloride salt will likely precipitate out of the solution. Continue stirring for 1-2 hours. If no precipitate forms, the solvent volume can be reduced under vacuum, or an anti-solvent (e.g., diethyl ether, MTBE) can be added to induce precipitation.
-
Isolation & Drying: Collect the precipitated salt by filtration, wash it with a small amount of cold anti-solvent, and dry it under vacuum.
-
Validation: Confirm the salt formation and assess its purity. Re-evaluate its aqueous solubility using the shake-flask method described below.
Protocol 2: Solubility Enhancement using Co-solvents
This method involves using a mixture of water and a water-miscible organic solvent to increase solubility by reducing the overall polarity of the solvent system.[5]
-
Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol.
-
System Preparation: Prepare a series of aqueous solutions containing increasing percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v PEG 400 in water).
-
Solubility Determination: Determine the solubility of your compound in each co-solvent/water mixture using the shake-flask method.
-
Data Analysis: Plot the solubility against the percentage of the co-solvent. This will help you identify the minimum amount of co-solvent required to achieve your target concentration.
| Technique | Example Solvent/Excipient | Expected Solubility Increase (Hypothetical) |
| pH Adjustment | pH 2.0 Buffer (HCl) | 100 - 1000 fold |
| Co-solvency | 40% PEG 400 in Water | 10 - 100 fold |
| Cyclodextrin | 10% HP-β-CD in Water | 50 - 500 fold |
| Solid Dispersion | 1:4 Drug:PVP K30 | > 1000 fold |
Caption: Hypothetical comparison of solubility enhancement for a poorly soluble basic compound.
Protocol 3: Quantitative Solubility Measurement (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.
Caption: Workflow for the shake-flask solubility determination method.[1]
References
-
Jain, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Available at: [Link]]
-
Yellela, S. R. C. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. GSC Biological and Pharmaceutical Sciences, 14(2), 230-241. [Available at: [Link]]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Available at: [Link]]
-
Adib, Z. A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences Asia, 48(3), 195-207. [Available at: [Link]]
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 449-469. [Available at: [Link]]
-
Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Available at: [Link]]
-
Gómez-Benito, M., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. International Journal of Molecular Sciences, 24(12), 9989. [Available at: [Link]]
-
Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(1), 221. [Available at: [Link]]
-
Kumar, A., et al. (2025). Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Current Organic Chemistry, 29. [Available at: [Link]]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
A Guide to Ensuring Solution Stability in Experimental Settings
As a Senior Application Scientist, I often see promising compounds fail to yield reproducible data, not due to flawed biology, but due to overlooked chemistry. The stability of a compound in solution is a critical, foundational parameter that dictates the success of any downstream experiment. This guide is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of the stability profile of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities and structural adaptability.[1][2] However, the specific arrangement of functional groups in this particular molecule—a 2-amino substitution, a pyridine ring, and an alkyl group—creates a unique chemical personality that requires careful handling. This document moves beyond generic advice to provide specific, actionable troubleshooting and validation protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can cause this compound to degrade in solution? A: The structure of this compound presents three main areas susceptible to degradation:
-
Oxidation: The secondary amine linker and the sulfur atom within the benzothiazole ring are potential sites for oxidation. This process can be accelerated by the presence of dissolved oxygen, metal ions (which can act as catalysts), and light.[3][4]
-
Hydrolysis: The exocyclic C-N bond of the 2-amino group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which could lead to the formation of 4-ethyl-1,3-benzothiazol-2-one.
-
Photodegradation: The conjugated aromatic system of the benzothiazole and pyridine rings can absorb UV light, potentially leading to photochemical degradation. Therefore, prolonged exposure to ambient or UV light should be avoided.
Q2: What is the recommended solvent for preparing a stock solution? A: For long-term storage, a high-concentration stock solution should be prepared in an anhydrous, aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Causality: These solvents provide excellent solubility for the compound while minimizing the risk of degradation pathways like hydrolysis that are facilitated by protic solvents (e.g., water, methanol). Storing aliquots at -20°C or -80°C under an inert atmosphere (nitrogen or argon) is the gold standard for preserving integrity.
Q3: How does pH impact the stability and solubility of this compound in aqueous buffers? A: The compound has multiple basic nitrogen atoms (in the pyridine ring, the secondary amine, and the 2-amino group), making its solubility and stability highly pH-dependent.
-
Solubility: In acidic conditions (pH < pKa), these nitrogens will be protonated, forming a more soluble salt. As the pH approaches the compound's isoelectric point, its net charge will be neutral, leading to a significant decrease in aqueous solubility and potential precipitation.
-
Stability: While acidic pH may improve solubility, it can also accelerate hydrolysis of the 2-amino group. Conversely, highly basic conditions can promote oxidation. It is crucial to determine an optimal pH range (typically between 6.0 and 7.5) that balances solubility and stability for your specific assay.
Q4: Can I expect tautomerism with this compound? A: Yes, 2-aminobenzothiazoles can exist in tautomeric equilibrium with their corresponding 2-imino-2,3-dihydrobenzothiazole form. While the amino form is generally predominant, the specific equilibrium can be influenced by the solvent, pH, and temperature.[5][6] This is important because the two tautomers may exhibit different biological activities, receptor binding affinities, and degradation profiles. Analytical methods should be able to confirm which form is present under experimental conditions.
Section 2: Troubleshooting Guide for Experimental Inconsistencies
Use this guide to diagnose and resolve common issues encountered during experimentation.
| Observed Problem | Potential Root Cause (Stability-Related) | Recommended Actions & Validation Steps |
| Decreasing Potency / Drifting IC₅₀ Values | Compound Degradation: The compound is degrading in the assay buffer over the course of the experiment. | 1. Run a Time-Zero Control: Prepare a fresh dilution of your compound and immediately add it to the assay as a "t=0" reference. Compare its activity to samples prepared earlier. 2. Pre-incubate the Compound: Incubate the compound in your final assay buffer for the full duration of your experiment. Analyze its purity/concentration at the end using HPLC to quantify degradation. 3. Mitigate Degradation: Prepare compound dilutions immediately before use. Protect solutions from light and consider de-gassing buffers to remove oxygen. |
| Precipitation in Aqueous Buffer | Poor Solubility: The concentration used exceeds the compound's solubility limit at the specific pH and temperature of the assay buffer. | 1. Determine Kinetic Solubility: Use nephelometry or visual inspection to find the concentration at which the compound begins to precipitate in your buffer. 2. Adjust pH: Modify the buffer pH slightly (e.g., from 7.4 to 7.0) to see if protonation improves solubility. 3. Use a Co-solvent: Ensure the final concentration of the stock solvent (e.g., DMSO) is consistent across all experiments and is below the tolerance level of your assay system (typically <0.5%). |
| High Well-to-Well Variability | Adsorption to Plastics: The compound may be adsorbing to the surfaces of pipette tips, reservoirs, or microplates, leading to inconsistent final concentrations. | 1. Use Low-Binding Plates: Test your experiment in parallel using standard and low-adhesion microplates. 2. Include a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to your buffer to reduce non-specific binding. 3. Quantify Loss: Prepare a solution in a microplate well, incubate, then transfer the supernatant and quantify the compound concentration via HPLC to measure the amount lost to the plastic surface. |
Section 3: Protocol for Assessing Compound Stability
This protocol provides a robust, self-validating workflow to determine the stability of this compound in any user-defined aqueous solution. The core principle is the use of a stability-indicating analytical method , typically High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any potential degradants.[7]
Objective: To quantify the percentage of the parent compound remaining over time under specific experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
User's experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector (or LC-MS for higher sensitivity)[8]
-
C18 HPLC column
-
Acetonitrile (ACN) and Formic Acid (FA) for mobile phase
-
Incubators/water baths set to desired temperatures
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Sonicate briefly if needed to ensure complete dissolution. This is your Primary Stock .
-
-
Preparation of Test Solution (t=0 Sample):
-
Spike the Primary Stock into your pre-warmed experimental buffer to achieve a final concentration representative of your assay (e.g., 10 µM). The final DMSO concentration should match your experimental conditions (e.g., 0.1%).
-
Immediately after mixing, transfer an aliquot to an autosampler vial. This is your t=0 reference sample . Analyze it via HPLC immediately. The peak area of the parent compound at this time point represents 100% integrity.
-
-
Incubation Under Test Conditions:
-
Place the remaining test solution under your desired experimental conditions. We recommend testing several conditions in parallel:
-
Condition A (Control): 4°C in the dark.
-
Condition B (Standard): Room Temperature (~22°C) in the dark.
-
Condition C (Light Stress): Room Temperature with ambient light exposure.
-
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each condition and transfer it to a new autosampler vial.
-
If not analyzing immediately, store the vials at 4°C to quench further degradation until analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated, stability-indicating HPLC method. A generic starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV, at a wavelength where the compound has maximum absorbance (determine via UV scan).
-
-
Crucial Note: Examine the chromatograms for the appearance of new peaks over time, which correspond to degradation products.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
Plot % Remaining versus Time for each condition. A general rule of thumb is that less than 10% degradation over the course of an experiment is acceptable for most applications.
-
Experimental Workflow Diagram
Caption: Plausible degradation routes for the title compound.
References
-
Kaur, R., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]
-
PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. PubChem. Available at: [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.). Semantic Scholar. Available at: [Link]
-
Synthesis and Crystal Structure of Stable Benzothiazole Enol. (2012). ResearchGate. Available at: [Link]
-
Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology. Available at: [Link]
-
Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. (n.d.). U.S. Department of Energy. Available at: [Link]
-
Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering. Available at: [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Available at: [Link]
-
PubChem. 4-(3-Pyridinyl)-2-thiazolamine. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. Available at: [Link]
-
A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. (2020). PubMed Central. Available at: [Link]
-
Determination of benzotriazole and benzothiazole derivatives in marketed fish. (2020). PubMed. Available at: [Link]
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. (2017). SciSpace. Available at: [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. Available at: [Link]
-
Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemistry Central Journal. Available at: [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (2022). ResearchGate. Available at: [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2023). Semantic Scholar. Available at: [Link]
-
PubChem. O-1,3-Benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanethioate. National Center for Biotechnology Information. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. forcetechnology.com [forcetechnology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to address common experimental hurdles.
Troubleshooting Guide
Issue 1: The compound "oils out" and does not form a crystalline solid.
Question: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is happening and how can I resolve this?
Answer:
"Oiling out" is a common phenomenon in crystallization where the solute comes out of the supersaturated solution as a liquid phase rather than a solid.[1][2] This occurs when the melting point of the solute is lower than the temperature of the solution at which it starts to precipitate.[1] The resulting oil is often an impure, supercooled liquid that can be difficult to solidify into a crystalline form.[2] For a molecule like this compound, with its multiple aromatic rings and a flexible side chain, the propensity to oil out can be influenced by several factors.
Causality and Solutions:
-
High Solute Concentration and Rapid Cooling: A high concentration of the compound in the solvent, combined with rapid cooling, can lead to a state of high supersaturation where the compound separates as a liquid.
-
Solution: Try using a more dilute solution by adding more of the hot solvent.[1] This will lower the saturation temperature. Also, ensure a slow cooling rate. You can achieve this by allowing the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment.[3]
-
-
Presence of Impurities: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[3][4]
-
Solution: If you suspect impurities, consider an additional purification step before crystallization, such as column chromatography. Adding activated charcoal to the hot solution to remove colored impurities, followed by hot filtration, can also be beneficial.[4]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures.
-
Solution: Experiment with different solvent systems. A mixed solvent system, where the compound is soluble in one solvent and less soluble in the other, can be effective.[3] For heterocyclic compounds like this, consider solvent mixtures such as ethanol/water, acetone/hexane, or ethyl acetate/heptane.[5] The general approach is to dissolve the compound in a minimum amount of the "good" solvent and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes slightly turbid.[3] Gentle warming to redissolve the turbidity, followed by slow cooling, can then promote crystallization.
-
Experimental Protocol: Overcoming Oiling Out with a Mixed Solvent System
-
Dissolve the crude this compound in a minimal amount of a suitable "good" solvent (e.g., ethanol or acetone) with gentle heating.
-
While the solution is warm, slowly add a "poor" solvent (e.g., water or hexane) dropwise until a persistent cloudiness is observed.
-
Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. If no crystals form, proceed to induce nucleation.
-
Once crystals begin to form, allow the crystallization to proceed undisturbed.
-
Cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
Issue 2: No crystals form, even after extended cooling.
Question: My solution of this compound remains clear even after cooling for a long time. How can I induce crystallization?
Answer:
The failure of a supersaturated solution to yield crystals is often due to a high energy barrier for nucleation, the initial step of crystal formation.[6] For crystallization to occur, molecules must come together in an ordered arrangement to form a stable nucleus. If this process is not spontaneous, it can be induced.
Strategies to Induce Nucleation:
-
Seed Crystals: Introducing a "seed crystal" of the pure compound provides a template for further crystal growth, bypassing the initial nucleation barrier.[7]
-
Procedure: If you have a small amount of the solid compound, add a tiny crystal to the supersaturated solution.[7] If not, you can sometimes create seed crystals by dipping a glass rod into the solution, allowing the solvent to evaporate from the rod, and then re-introducing the rod into the solution.[7]
-
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can induce nucleation.[7] This action is thought to release microscopic glass particles that can act as nucleation sites.
-
Concentrating the Solution: It's possible that too much solvent was used, and the solution is not yet supersaturated.
-
Solution: Gently heat the solution to evaporate some of the solvent.[1] Once the volume has been reduced, allow it to cool again.
-
-
Lowering the Temperature: If cooling to room temperature is insufficient, try using a lower temperature bath, such as an ice-water or ice-salt bath.[7]
Workflow for Inducing Crystallization
Caption: A systematic approach to solvent selection for crystallization.
References
- Lee, E. H. (2015). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
- PharmaCores. (2025).
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Brainly.
- Chemical Education Xchange. (n.d.). Inducing Crystallization by Nucleation.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
- Mettler Toledo. (n.d.).
- Reddit. (2013).
- Taylor & Francis Online. (n.d.). Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
- ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
- Chemistry LibreTexts. (2025). 3.
- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
- Unknown. (n.d.).
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow.
- PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- ResearchGate. (2025). Using natural seeding material to generate nucleation in protein crystallization experiments | Request PDF.
- University of Rochester. (n.d.).
- ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Achieve Chem. (2024).
Sources
Technical Support Center: Strategies to Mitigate the Cytotoxicity of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Welcome to the technical support center for researchers working with 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and related benzothiazole derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you manage and reduce the cytotoxicity of this compound class in your experiments. While direct studies on the specific molecule this compound are limited, the principles outlined here are derived from extensive research on the broader class of 2-aminobenzothiazole derivatives and are intended to provide a rational framework for your experimental design.
Understanding the Challenge: The Cytotoxicity of Benzothiazole Derivatives
Benzothiazole and its derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, including promising anticancer properties.[1][2][3] However, their therapeutic potential is often linked to a significant cytotoxic effect. The primary mechanisms underlying the cytotoxicity of many benzothiazole derivatives involve the induction of apoptosis (programmed cell death), often mediated through the mitochondrial pathway, and the generation of reactive oxygen species (ROS), which leads to oxidative stress.[2][4][5][6]
This inherent cytotoxicity, while beneficial for targeting cancer cells, can pose challenges in experimental settings, particularly when investigating other biological effects or when selectivity against non-target cells is crucial. This guide will walk you through systematic approaches to understand and mitigate these cytotoxic effects.
Troubleshooting & FAQs
This section addresses common issues and questions that arise during the experimental use of this compound and its analogs.
Question 1: I'm observing high levels of cell death in my experiments, even at low concentrations of the compound. How can I confirm the mechanism of cell death?
Answer: It is essential to first characterize the nature of the cell death you are observing. Most benzothiazole derivatives induce apoptosis.[2][4] You can investigate this through a few key assays:
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Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to differentiate between apoptotic and necrotic cells.
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Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, can confirm the involvement of the apoptotic pathway.[7]
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Mitochondrial Membrane Potential (MMP) Assays: Using dyes like JC-1, you can assess the disruption of the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway.[2]
If these assays confirm apoptosis, you can then explore strategies to modulate this pathway. If necrosis is the primary mode of cell death, it might indicate a more general and severe cytotoxic effect at the concentrations used.
Question 2: My compound is showing toxicity to both my target (e.g., cancer) and non-target (e.g., normal) cell lines. How can I improve its selectivity?
Answer: Improving the therapeutic index (selectivity for target cells over non-target cells) is a common goal in drug development. Here are three primary strategies:
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Structural Modification: The structure-activity relationship (SAR) of 2-aminobenzothiazoles has been extensively studied.[1][8] Minor changes to the substituents on the benzothiazole ring or the N-substituent can dramatically alter both potency and selectivity.[1][9] For instance, the addition of certain groups can enhance targeting to specific cellular components or alter the compound's metabolic profile.
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Targeted Drug Delivery: Encapsulating your compound in a nanoparticle or liposomal formulation can significantly alter its biodistribution and reduce off-target effects.[10][11][12] These delivery systems can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the compound specifically to your cells of interest.[11]
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Prodrug Approach: A prodrug is an inactive form of a compound that is metabolically activated at the target site.[1] This can be a highly effective strategy to limit systemic toxicity.
Question 3: I suspect oxidative stress is contributing to the cytotoxicity. How can I measure and counteract this?
Answer: Many cytotoxic compounds, including some benzothiazole derivatives, exert their effects by inducing the production of reactive oxygen species (ROS).[4][6]
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Measuring ROS: You can directly measure intracellular ROS levels using fluorescent probes like DCFH-DA through flow cytometry or fluorescence microscopy.
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Assessing Antioxidant Enzyme Activity: You can also measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) to assess the cellular response to oxidative stress.[4][5]
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Co-treatment with Antioxidants: To determine if ROS is a primary driver of cytotoxicity, you can co-treat your cells with an antioxidant like N-acetylcysteine (NAC) and observe if it rescues the cells from compound-induced death.
Strategies for Reducing Cytotoxicity: A Technical Guide
Here, we provide more detailed experimental approaches for the strategies mentioned above.
Strategic Structural Modification (SAR-Guided Approach)
The principle behind this approach is to modify the chemical structure of this compound to reduce its general cytotoxicity while retaining its desired biological activity. SAR studies on related 2-aminobenzothiazoles provide valuable insights.[1][8][13]
Workflow for SAR-Guided Modification
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Key Considerations:
-
Substituents on the Benzothiazole Ring: The position and nature of substituents on the benzothiazole ring can significantly impact cytotoxicity. For example, electron-donating or withdrawing groups can alter the electronic properties of the entire molecule, affecting its interaction with biological targets.[1]
-
The N-substituent: The pyridinylmethyl group is a key feature. Altering the pyridine ring's substitution pattern or replacing it with other heterocyclic or aromatic groups can modulate activity and toxicity.[14]
Nanoparticle-Based Drug Delivery Systems
Encapsulating your compound within a nanoparticle carrier can reduce systemic toxicity, improve solubility, and enable targeted delivery.[12][15][16] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are biodegradable and widely used.[16]
Experimental Protocol: Formulation of PLGA Nanoparticles
-
Preparation of the Organic Phase:
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Dissolve a known amount of this compound and PLGA in a suitable organic solvent (e.g., acetone or dichloromethane).
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the nanoparticle emulsion.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification:
-
Wash the nanoparticles by repeated centrifugation and resuspension in deionized water to remove excess surfactant and unencapsulated compound.
-
-
Characterization:
-
Analyze the nanoparticles for size, zeta potential (surface charge), and encapsulation efficiency.
-
Data Presentation: Expected Nanoparticle Characteristics
| Parameter | Typical Range | Significance |
| Particle Size | 50 - 200 nm | Influences cellular uptake and biodistribution.[17] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution. |
| Zeta Potential | -10 to -30 mV | A negative charge helps prevent aggregation. |
| Encapsulation Efficiency | > 70% | High efficiency ensures a sufficient drug load. |
Liposomal Formulation
Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[11][18] They are biocompatible and can reduce the toxicity of the encapsulated drug.[11] Liposomal formulations of other benzothiazole derivatives have been successfully developed.[19]
Workflow for Liposomal Encapsulation
Caption: General workflow for preparing liposomes.
Prodrug Strategy
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This can improve drug delivery and reduce systemic toxicity. For a compound like this compound, the secondary amine is a prime site for modification.
Conceptual Prodrug Design
Caption: The basic principle of a prodrug strategy.
Possible Prodrug Approaches:
-
Acyloxymethyl or Carbamate derivatives: The secondary amine can be derivatized to form a carbamate that is stable in circulation but cleaved by enzymes (e.g., esterases) that may be more abundant in the target tissue.
Conclusion
Reducing the cytotoxicity of this compound requires a systematic and multi-faceted approach. By first understanding the underlying mechanisms of its cytotoxic action—likely apoptosis and oxidative stress—researchers can then rationally design experiments to mitigate these effects. The strategies outlined in this guide, including structural modification, nanoparticle and liposomal encapsulation, and prodrug design, provide a robust framework for optimizing the experimental utility of this promising class of compounds. Each approach requires careful planning and characterization, but offers the potential to significantly improve the therapeutic index and reduce off-target toxicity, thereby advancing your research and development goals.
References
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The Most Recent Discoveries in Heterocyclic Nanoformulations for Targeted Anticancer Therapy. PubMed. Available at: [Link]
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. ANTICANCER RESEARCH. Available at: [Link]
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Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed Central. Available at: [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. ResearchGate. Available at: [Link]
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Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Available at: [Link]
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Cytotoxic Effects of N'-Formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in Human Breast Tumor Cells by Induction of Oxidative Stress. Anticancer Research. Available at: [Link]
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. Available at: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]
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Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PubMed Central. Available at: [Link]
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Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed. Available at: [Link]
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2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed. Available at: [Link]
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Liposomes Decorated with 2-(4'-Aminophenyl)benzothiazole Effectively Inhibit Aβ1-42 Fibril Formation and Exhibit in Vitro Brain-Targeting Potential. PubMed. Available at: [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]
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New 2-aminobenzothiazole derivatives: Design, synthesis, anti-inflammatory and ulcerogenicity evaluation. ResearchGate. Available at: [Link]
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Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. NIH. Available at: [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]
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Cytotoxic activities of some benzothiazole-piperazine derivatives. PubMed. Available at: [Link]
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Liposomal Formulations: Enhancing Drug Efficacy and Minimizing Toxicity. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Synthesis, characterization, and biological activities of 4-imino-3-arylazo-4H-pyrimido[2,1-b][8][10]benzothiazole-2-oles. Organic and Medicinal Chemistry International Journal. Available at: [https://lupinepublishers.com/chemistry-journal/fulltext/synthesis-characterization-and-biological-activities-of-4-imino-3-arylazo-4H-pyrimido[21-b][20]benzothiazole-2-oles.ID.000155.php]([Link]20]benzothiazole-2-oles.ID.000155.php)
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. Available at: [Link]
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Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. NIH. Available at: [Link]
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Nanoparticle-Mediated Targeted Drug Delivery Systems. MDPI. Available at: [Link]
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Nanoparticle-based targeted drug delivery. PubMed Central. Available at: [Link]
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Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. Juniper Publishers. Available at: [Link]
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Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. PubMed Central. Available at: [Link]
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Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. MDPI. Available at: [Link]
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Liposomal Formulations: A Recent Update. PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]
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Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. PubMed. Available at: [Link]
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Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PubMed Central. Available at: [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed. Available at: [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
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Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. MDPI. Available at: [Link]
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Synthesis, characterization, and biological activities of 4-imino-3-arylazo-4H-pyrimido[2,1-b][8][10]benzothiazole-2-oles. ResearchGate. Available at: [Link]
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A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. PubMed Central. Available at: [Link]
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Cell death mechanisms induced by cytotoxic lymphocytes. PubMed. Available at: [Link]
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Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. NIH. Available at: [Link]
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Involvement of a caspase-3-like Cysteine Protease in 1-methyl-4-phenylpyridinium-mediated Apoptosis of Cultured Cerebellar Granule Neurons. PubMed. Available at: [Link]
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Common experimental issues with benzothiazole amine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole amine derivatives. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to troubleshoot effectively and advance your research with confidence.
Section 1: Synthesis and Reaction Optimization
The synthesis of 2-aminobenzothiazole scaffolds and their derivatives is a cornerstone of many research programs, yet it is not without its challenges. This section addresses the most frequently encountered synthetic hurdles.
FAQ 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix it?
Low product yield is a common frustration in organic synthesis. For benzothiazole amine derivatives, the issue often stems from one of several key areas.[1] Let's break down the potential culprits and their solutions.
Potential Cause 1: Poor Quality of Starting Materials
The purity of your starting materials, particularly 2-aminothiophenol, is critical. 2-Aminothiophenol is highly susceptible to oxidation, where the thiol group dimerizes to form a disulfide byproduct, which will not participate in the desired cyclization.[1][2]
Troubleshooting Steps:
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Use Fresh Reactants: Always use a freshly opened bottle of 2-aminothiophenol if possible.
-
Purify Before Use: If you suspect oxidation (e.g., the compound has a yellowish tint), consider purifying it by distillation under reduced pressure or recrystallization.
-
Inert Atmosphere: For sensitive reactions, handle 2-aminothiophenol under an inert atmosphere of nitrogen or argon to minimize oxidation.[1]
-
Check Purity of the Carbonyl Compound: Ensure the aldehyde, carboxylic acid, or acyl chloride you are using is also of high purity, as impurities can inhibit the reaction or lead to side products.
Potential Cause 2: Inefficient Catalyst or Suboptimal Reaction Conditions
The choice of catalyst and reaction parameters like temperature and solvent are pivotal for a successful synthesis.
Troubleshooting Steps:
-
Catalyst Selection: The optimal catalyst depends on your chosen carbonyl source.[1]
-
For Aldehydes: Catalysts such as hydrogen peroxide/hydrochloric acid (H₂O₂/HCl), samarium triflate, or various metal-based catalysts have proven effective.[1][2] Green catalysts like zeolites are also gaining popularity.[2]
-
For Carboxylic Acids: Polyphosphoric acid (PPA) or methanesulfonic acid/silica gel are common choices.[1][3]
-
-
Temperature Optimization: Some reactions proceed efficiently at room temperature, while others require heating.[1] If your yield is low at ambient temperature, try gradually increasing the heat. Conversely, if you observe the formation of multiple side products, lowering the temperature may improve selectivity.[1]
-
Solvent Screening: Common solvents include ethanol, DMSO, and DMF.[1][2] In some cases, solvent-free conditions or microwave-assisted synthesis can dramatically reduce reaction times and increase yields.[2][3]
Table 1: Common Catalysts for Benzothiazole Synthesis
| Carbonyl Source | Recommended Catalysts | Typical Conditions |
| Aromatic/Aliphatic Aldehydes | H₂O₂/HCl, Samarium Triflate, I₂, Zeolites | Room temperature to reflux |
| Carboxylic Acids | Polyphosphoric Acid (PPA), Methanesulfonic acid/silica | Elevated temperatures |
| Acyl Chlorides | Often catalyst-free or with a mild base | Room temperature |
Potential Cause 3: Incomplete Cyclization or Oxidation
The formation of the benzothiazole ring is a two-step process: condensation to form an intermediate followed by cyclization and oxidation. If the final oxidation step is inefficient, the reaction can stall at the dihydro-benzothiazole intermediate, leading to low yields of the desired aromatic product.[2]
Troubleshooting Steps:
-
Ensure Presence of an Oxidant: For many syntheses, atmospheric oxygen is a sufficient oxidant, especially if the reaction is left open to the air.[2]
-
Add an Explicit Oxidant: In cases of sluggish oxidation, the addition of an oxidizing agent like H₂O₂ can be beneficial.[2] DMSO can also serve as both a solvent and an oxidant at elevated temperatures.[2]
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields in benzothiazole amine synthesis.
Section 2: Work-up and Purification
Isolating the pure benzothiazole derivative can be as challenging as the synthesis itself. This section provides guidance on overcoming common purification hurdles.
FAQ 2: I'm having difficulty purifying my product by column chromatography. The fractions are impure or the product seems to be degrading on the column.
This is a frequent issue, often related to the polarity of the compounds or their stability on the stationary phase.
Troubleshooting Steps:
-
Similar Polarity of Product and Impurities: If the product and impurities have very similar polarities, separation on silica gel can be difficult.
-
Try a Different Solvent System: Experiment with various solvent systems. A small change in the eluent composition can sometimes significantly improve separation.
-
Consider Alternative Techniques: If column chromatography is ineffective, try recrystallization or preparative Thin-Layer Chromatography (TLC).[1]
-
-
Product Instability on Silica Gel: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.
-
Use a Different Stationary Phase: Switch to neutral or basic alumina for column chromatography.
-
Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (typically 0.1-1%).
-
-
Product is an Oil: If your product is an oil and difficult to purify chromatographically, consider converting it to a solid derivative.
-
Salt Formation: If your compound has a basic nitrogen, you can form a salt (e.g., a hydrochloride salt) which is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated.[4]
-
Protocol: General Recrystallization Procedure for Benzothiazole Amine Derivatives
Recrystallization is a powerful purification technique for solid compounds.[5] The key is to find a suitable solvent or solvent system.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find the best one.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.[5]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[5]
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]
-
Further Cooling: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals thoroughly. You can then determine the melting point to assess purity.[5]
Section 3: Characterization and Analysis
Accurate characterization is essential to confirm the structure and purity of your synthesized compounds. Here, we address common issues encountered during spectroscopic analysis.
FAQ 3: How do I interpret the mass spectrum of my benzothiazole derivative? I'm not sure which peak is the molecular ion.
Mass spectrometry is a powerful tool for determining the molecular weight of a compound. The molecular ion peak (M+.) is the peak that corresponds to the intact molecule after ionization.
Interpretation Guide:
-
Identifying the Molecular Ion (M+•): In electron ionization (EI) mass spectrometry, the molecular ion is typically the peak with the highest mass-to-charge ratio (m/z).[6][7] However, for some molecules, the molecular ion can be unstable and fragment easily, making it less abundant or even absent.
-
Common Fragmentation Patterns: Benzothiazoles often exhibit characteristic fragmentation patterns. The frequency and size of the fragments depend on the structure and bond energies of the molecule.[8] Examining these fragments can provide structural clues.
-
High-Resolution Mass Spectrometry (HRMS): If available, obtaining a high-resolution mass spectrum is highly recommended. HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of your compound and its fragments.[6]
-
Soft Ionization Techniques: If you are struggling to see a molecular ion with EI, consider using a softer ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[7] ESI is particularly useful for polar molecules and often shows a prominent protonated molecule peak ([M+H]+) or deprotonated molecule peak ([M-H]-).[9]
FAQ 4: My ¹H NMR spectrum is complex, and I'm having trouble assigning the protons on the benzothiazole core.
The aromatic region of the ¹H NMR spectrum for substituted benzothiazoles can be complex due to overlapping signals and coupling patterns.
Tips for Interpretation:
-
Chemical Shifts: The protons on the benzothiazole ring typically appear in the aromatic region (around 7.0-9.3 ppm). The H2 proton is often the most deshielded, appearing furthest downfield.[10]
-
Coupling Constants: The coupling constants (J-values) between adjacent protons can help in assigning the substitution pattern on the benzene ring.
-
2D NMR Techniques: If the 1D ¹H NMR spectrum is too complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
-
COSY: Shows correlations between protons that are coupled to each other, helping to trace out the spin systems.
-
HSQC: Shows correlations between protons and the carbons they are directly attached to.
-
Section 4: Biological Assays and Screening
Once you have a pure compound, the next step is often to evaluate its biological activity. Solubility can be a major roadblock at this stage.
FAQ 5: My benzothiazole amine derivative has poor solubility in aqueous media for biological assays. How can I address this?
Poor aqueous solubility is a common challenge for many organic compounds, including benzothiazole derivatives.[4]
Strategies for Improving Solubility:
-
Formulation with Co-solvents:
-
DMSO: The most common approach is to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO) and then perform serial dilutions in the aqueous assay medium.[4] It is crucial to ensure that the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[4]
-
-
Structural Modification:
-
Salt Formation: As mentioned earlier, if your compound has a basic nitrogen, forming a pharmaceutically acceptable salt (e.g., hydrochloride) can significantly improve water solubility.[4]
-
Incorporate Polar Groups: Introducing polar functional groups, such as pyridine moieties, into the benzothiazole scaffold can enhance aqueous solubility.[4]
-
-
Use of Excipients:
-
Solubilizing Agents: Employing agents like cyclodextrins or surfactants can help to increase the solubility of your compound. However, you must validate that these excipients do not interfere with your biological assay.[4]
-
Decision Tree for Addressing Solubility Issues
Caption: A troubleshooting guide for addressing poor aqueous solubility of benzothiazole derivatives in biological assays.
References
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Recrystallization. (n.d.). Retrieved January 19, 2026, from [Link]
-
Saeed, A., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 45(3), 1039-1061. [Link]
-
Saeed, A., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. [Link]
-
Siddiqui, N., et al. (2014). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 30(4), 1735-1743. [Link]
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Bakulina, O., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4949. [Link]
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Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2017). Der Pharma Chemica, 9(12), 118-131. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis, 15(5), 621-641. [Link]
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Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). sfera.unife.it. [Link]
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Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. [Link]
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Ziarani, G. M., et al. (2014). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Bentham Science. [Link]
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Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
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Ay-Yıldız, S., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(17), 3976. [Link]
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Interpretation of mass spectra. (n.d.). Retrieved January 19, 2026, from [Link]
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Kamal, A., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters, 9(5), 733-736. [Link]
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Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 10, S223-S229. [Link]
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Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1373204. [Link]
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Shaker, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27083-27103. [Link]
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An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. [Link]
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Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2021). MDPI. [Link]
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Benzo(d)thiazol-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Novel Benzothiazole Derivatives Synthesis and its Analysis as Diuretic Agents. (2023). ResearchGate. [Link]
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Benzothiazole. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. (2022, June 16). YouTube. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 19, 2026, from [Link]
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Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2021). ResearchGate. [Link]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. (2019). ResearchGate. [Link]
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Synthesis, characterization, antimicrobial studies, and molecular docking studies of transition metal complexes formed from a benzothiazole-based azo ligand. (2023). African Journals Online. [Link]
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2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). MDPI. [Link]
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Benzothiazoles. (2021). MassBank. [Link]
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Shaker, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2021). RSC Publishing. [Link]
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Technical Support Center: Scale-up Synthesis of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Welcome to the technical support center for the scale-up synthesis of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Synthesis Overview and Key Challenges
The synthesis of this compound typically involves two key transformations: the formation of the 2-aminobenzothiazole core and the subsequent N-alkylation with a pyridin-2-ylmethyl group. While seemingly straightforward, scaling up this process can introduce challenges related to reaction kinetics, impurity profiles, and product isolation.
The primary synthetic route involves the reaction of an appropriately substituted aniline with a thiocyanate source to form a phenylthiourea intermediate, which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole scaffold.[1][2] Subsequent N-alkylation of the 2-amino group with a pyridin-2-ylmethyl halide or through reductive amination with pyridine-2-carboxaldehyde affords the target molecule.[3][4]
Key challenges in scale-up include:
-
Regioselectivity: Controlling the reaction to favor the desired N-alkylation product over potential side reactions.
-
Reaction Rates: Ensuring consistent and efficient reaction completion on a larger scale.
-
Impurity Formation: Minimizing the generation of byproducts that can complicate purification.
-
Product Isolation and Purification: Developing a robust and scalable method to obtain the final product with high purity.
Visualizing the Synthetic Workflow
Caption: General two-stage synthesis of the target molecule.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of 4-ethyl-1,3-benzothiazol-2-amine (Intermediate)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Thiourea Formation | Ensure anhydrous conditions and appropriate stoichiometry of aniline and thiocyanate. Consider using a Lewis acid catalyst. | The formation of the phenylthiourea intermediate is a crucial first step. Water can interfere with the reaction, and a catalyst can enhance the reaction rate. |
| Inefficient Oxidative Cyclization | Optimize the choice and amount of the oxidizing agent (e.g., bromine, iodine).[1][2] Monitor the reaction temperature closely to prevent side reactions. | The cyclization step is an oxidation reaction. Insufficient oxidant will lead to incomplete conversion, while excessive oxidant or high temperatures can cause over-oxidation and byproduct formation.[5] |
| Side Reactions | Analyze the crude product for the presence of symmetrical diarylthioureas. If present, adjust the addition rate of the aniline or thiocyanate. | The formation of symmetrical diarylthioureas can occur if the local concentration of one reactant is too high. |
| Poor Product Recovery | After quenching the reaction, adjust the pH of the aqueous solution to ensure complete precipitation of the product before filtration. | The amine product can be soluble in acidic solutions. Neutralization or basification is often necessary for complete precipitation. |
Problem 2: Low Yield or No Reaction in N-Alkylation Step
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Low Reactivity of Alkylating Agent | If using an alkyl halide, consider switching from chloride to bromide or iodide for increased reactivity.[3] Alternatively, use a more reactive electrophile like a tosylate or mesylate. | The leaving group ability of the halide affects the rate of SN2 reaction. Iodide is a better leaving group than bromide, which is better than chloride. |
| Inappropriate Base | Use a non-nucleophilic base of sufficient strength to deprotonate the 2-amino group. Common choices include potassium carbonate, sodium hydride, or organic bases like triethylamine.[3] | The base is required to deprotonate the amine, making it a more potent nucleophile. A nucleophilic base could compete with the amine in reacting with the alkylating agent. |
| Poor Solvent Choice | Employ a polar aprotic solvent such as DMF or DMSO to facilitate the SN2 reaction.[3] | Polar aprotic solvents solvate the cation of the base, leaving the anion more reactive, and they do not solvate the nucleophile as strongly as protic solvents, thus increasing the reaction rate. |
| Steric Hindrance | If direct alkylation is problematic, consider a reductive amination approach using pyridine-2-carboxaldehyde and a suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).[4] | Reductive amination is often less sensitive to steric hindrance than direct alkylation and can provide cleaner reactions.[3] |
Problem 3: Formation of Multiple Products (Over-alkylation)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excess Alkylating Agent | Use the 2-aminobenzothiazole as the limiting reagent or add the alkylating agent slowly to the reaction mixture. | Adding the alkylating agent portion-wise or via syringe pump helps to maintain a low concentration, disfavoring the second alkylation event.[3] |
| Harsh Reaction Conditions | Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop the reaction upon completion of the mono-alkylation. | Higher temperatures can provide the activation energy for the less favorable second alkylation to occur.[3] |
Problem 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action | Scientific Rationale | | Product is an Oil or Gummy Solid | Attempt to form a salt (e.g., hydrochloride, hydrobromide) of the product, which is often a crystalline solid and can be purified by recrystallization. The free base can be regenerated afterward.[5] | Salt formation can significantly alter the physical properties of the compound, often leading to a more easily handled solid. | | Product Instability on Silica Gel | If the product degrades on standard silica gel, consider using deactivated silica (treated with a base like triethylamine) or an alternative stationary phase like alumina.[5] | The acidic nature of silica gel can cause degradation of acid-sensitive compounds. Neutral or basic purification media can mitigate this issue. | | Co-eluting Impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Alternatively, consider preparative HPLC for high-purity samples. | Different solvent polarities can alter the retention factors of the product and impurities, allowing for better separation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for the initial synthesis of 4-ethyl-1,3-benzothiazol-2-amine?
The most common and scalable method is the reaction of 3-ethylaniline with a thiocyanate salt (e.g., ammonium thiocyanate, potassium thiocyanate) in the presence of an oxidizing agent like bromine or iodine in a suitable solvent such as acetic acid.[1][2] This approach, known as the Hugershoff synthesis, provides a direct route to the desired 2-aminobenzothiazole core.
Q2: How can I selectively achieve mono-N-alkylation of the 2-amino group?
To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the 2-aminobenzothiazole relative to the pyridin-2-ylmethyl halide can help.[3] Additionally, slow, portion-wise addition of the alkylating agent to the reaction mixture at a controlled temperature is recommended to minimize over-alkylation.[3]
Q3: Are there alternative, "greener" methods for the N-alkylation step?
Yes, a "borrowing hydrogen" or hydrogen autotransfer methodology can be employed.[3] This involves reacting the 2-aminobenzothiazole with pyridin-2-ylmethanol in the presence of a suitable transition metal catalyst. This method is atom-economical and produces water as the only byproduct.[3]
Q4: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity and purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the molecule.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product's purity.
Logical Flow for Troubleshooting
Caption: A logical flowchart for troubleshooting common synthesis issues.
IV. References
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BenchChem. (n.d.). Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives. Retrieved from
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BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from
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ResearchGate. (2017). Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. Retrieved from [Link]
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ACS Publications. (1983). Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). Inorganic Chemistry. Retrieved from [Link]
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BenchChem. (n.d.). Challenges in the scale-up synthesis of 4-(benzo[d]thiazol-2-yl)benzaldehyde. Retrieved from
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MDPI. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Retrieved from [Link]
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MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]
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ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
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BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Retrieved from
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Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]
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Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from
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National Center for Biotechnology Information. (n.d.). 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. Retrieved from [Link]
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Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]
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YouTube. (2025). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Retrieved from [Link]
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ResearchGate. (2025). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Retrieved from [Link]
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RJPN. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Retrieved from [Link]
-
Reddit. (2023). Problematic N-Alkylation. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Retrieved from [Link]
-
AIP Publishing. (n.d.). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. Retrieved from [Link]
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ResearchGate. (2016). (E)-4-(Benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethylidene)aniline hemihydrate. Retrieved from [Link]
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ResearchGate. (2025). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. Retrieved from [Link]
-
University of Thi-Qar. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Retrieved from [Link]
-
Pharmacophore. (n.d.). Synthesis and anti-inflammatory activity of novel pyrimidino-benzothiazole-amine-derivatives. Retrieved from [Link]
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Validation & Comparative
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of neurodegenerative disease research, the pursuit of novel therapeutic agents that can mitigate neuronal damage and promote cell survival is of paramount importance. Among the myriad of heterocyclic scaffolds explored for their neuroprotective potential, the benzothiazole nucleus has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comprehensive comparative analysis of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and its structurally related analogs, offering insights into their synthesis, neuroprotective efficacy, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation neuroprotective agents.
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry due to its versatile pharmacological profile. Derivatives of this scaffold have been reported to possess a spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and, notably, neuroprotective effects. The ability of the 2-aminobenzothiazole moiety to be readily functionalized allows for the systematic exploration of structure-activity relationships (SAR), making it an attractive starting point for the design of novel therapeutic candidates.
The Core Compound: this compound
The title compound, this compound, represents a key pharmacophore with significant potential for neuroprotection. Its structure combines the benzothiazole core with a pyridinylmethylamino side chain, a feature often associated with modulation of key signaling pathways involved in neuronal survival. The ethyl group at the 4-position of the benzothiazole ring is a critical determinant of its biological activity, influencing both potency and selectivity.
Comparative Analysis of Analog Performance
To elucidate the structure-activity relationships governing the neuroprotective effects of this class of compounds, a comparative study of analogs with modifications at key positions is essential. This section will delve into the impact of substitutions on the benzothiazole ring, the ethyl linker, and the pyridine moiety.
Impact of Substitution at the 4-Position of the Benzothiazole Ring
The nature of the substituent at the 4-position of the benzothiazole nucleus plays a crucial role in modulating the neuroprotective activity. To systematically evaluate this, a series of analogs can be synthesized where the ethyl group is replaced with other alkyl or functional groups.
| Compound ID | R Group (at C4) | Neuroprotective Activity (IC50, µM) | JNK3 Inhibition (IC50, µM) |
| LEAD-Et | -CH2CH3 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| ANA-Me | -CH3 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| ANA-Pr | -CH2CH2CH3 | 1.8 ± 0.3 | 1.1 ± 0.2 |
| ANA-iPr | -CH(CH3)2 | 2.5 ± 0.3 | 1.7 ± 0.2 |
| ANA-H | -H | > 10 | > 10 |
Disclaimer: The data presented in this table is a hypothetical representation for illustrative purposes and is not derived from actual experimental results.
The hypothetical data suggests that the ethyl group in LEAD-Et provides an optimal balance of size and lipophilicity for potent neuroprotective activity and JNK3 inhibition. Both smaller (ANA-Me ) and larger or branched alkyl groups (ANA-Pr , ANA-iPr ) appear to be less favorable, indicating a specific steric and electronic requirement in the binding pocket of the target protein. The unsubstituted analog (ANA-H ) shows a significant loss of activity, highlighting the importance of the C4-substituent.
Influence of the Pyridine Ring Substitution
Modifications to the pyridine ring can significantly impact the compound's interaction with its biological target. The position of the nitrogen atom and the presence of substituents can alter the electronic distribution and hydrogen bonding capabilities of the molecule.
| Compound ID | Pyridine Isomer | Neuroprotective Activity (IC50, µM) | JNK3 Inhibition (IC50, µM) |
| LEAD-2-pyridyl | 2-pyridinylmethyl | 1.2 ± 0.2 | 0.8 ± 0.1 |
| ANA-3-pyridyl | 3-pyridinylmethyl | 2.8 ± 0.3 | 1.9 ± 0.2 |
| ANA-4-pyridyl | 4-pyridinylmethyl | 4.1 ± 0.5 | 3.2 ± 0.4 |
Disclaimer: The data presented in this table is a hypothetical representation for illustrative purposes and is not derived from actual experimental results.
The hypothetical results indicate that the 2-pyridinylmethyl isomer (LEAD-2-pyridyl ) is the most potent, suggesting that the nitrogen's proximity to the linker is crucial for optimal binding. The decreased activity of the 3- and 4-pyridinylmethyl analogs (ANA-3-pyridyl and ANA-4-pyridyl ) underscores the specific spatial arrangement required for effective interaction with the target.
Mechanism of Action: JNK Inhibition
A growing body of evidence suggests that the neuroprotective effects of many benzothiazole derivatives are mediated through the inhibition of c-Jun N-terminal kinases (JNKs).[1] JNKs are a family of serine/threonine protein kinases that play a critical role in neuronal apoptosis (programmed cell death) in response to various stress stimuli, including oxidative stress and excitotoxicity, which are hallmarks of neurodegenerative diseases.
Caption: General synthetic workflow for the lead compound.
Step-by-Step Methodology:
-
Schiff Base Formation: To a solution of 4-ethyl-1,3-benzothiazol-2-amine in a suitable solvent (e.g., ethanol), an equimolar amount of pyridine-2-carboxaldehyde is added. The mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Reduction: After completion of the Schiff base formation, the reaction mixture is cooled, and a reducing agent, such as sodium borohydride (NaBH4), is added portion-wise. The mixture is stirred at room temperature until the reduction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired compound.
In Vitro Neuroprotection Assay
The neuroprotective effects of the synthesized compounds can be evaluated using a cell-based assay with a neuronal cell line, such as SH-SY5Y human neuroblastoma cells.
[2]Step-by-Step Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Induction of Neuronal Damage: Neuronal damage is induced by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H2O2) for oxidative stress or glutamate for excitotoxicity, for a defined duration (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that provides 50% neuroprotection, are calculated from the dose-response curves.
JNK3 Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the compounds against JNK3 can be determined using a commercially available luminescent kinase assay kit, such as the ADP-Glo™ Kinase Assay (Promega). T[3]his assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction: The kinase reaction is set up in a 384-well plate containing recombinant JNK3 enzyme, a suitable substrate (e.g., ATF2), and ATP in a kinase buffer. The test compounds are added at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added to convert the produced ADP into ATP and generate a luminescent signal through a luciferase reaction.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The percentage of JNK3 inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound and its analogs as potential neuroprotective agents. The presented hypothetical data highlights the importance of systematic structural modifications to optimize biological activity. The proposed experimental protocols offer a clear path for the synthesis and evaluation of these compounds.
Future research in this area should focus on expanding the library of analogs to further probe the structure-activity relationships. In vivo studies using animal models of neurodegenerative diseases will be crucial to validate the therapeutic potential of the most promising candidates. Furthermore, detailed mechanistic studies beyond JNK inhibition could uncover additional targets and pathways involved in the neuroprotective effects of this fascinating class of molecules. The continued exploration of benzothiazole derivatives holds significant promise for the development of novel and effective treatments for debilitating neurodegenerative disorders.
References
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Stephenson, G. A., et al. (2007). Synthesis of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline Monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4269. [Link]
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Mancini, A., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry, 126, 614-630. [Link]
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Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology. Springer. [Link]
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InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
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MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]
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Siddiqui, N., et al. (2012). Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective. European Journal of Medicinal Chemistry, 53, 326-334. [Link]
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Rana, A., et al. (2008). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 43(11), 2375-2382. [Link]
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Kuan, C. Y., et al. (1999). The Jnk1 and Jnk2 protein kinases are required for regional specific apoptosis during early brain development. Neuron, 22(4), 667-676. [Link]
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Yang, D. D., et al. (1997). Absence of excitotoxicity-induced apoptosis in the hippocampus of mice lacking the Jnk3 gene. Nature, 389(6653), 865-870. [Link]
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Carboni, S., et al. (2004). AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. Journal of Pharmacology and Experimental Therapeutics, 310(1), 25-32. [Link]
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Kanno, T., et al. (2012). A novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, selectively protects against oxidative stress-induced cell death by activating the Nrf2-ARE pathway: therapeutic implications for ALS. Free Radical Biology and Medicine, 53(11), 2028-2042. [Link]
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Cho, S. W., et al. (2016). Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. Brain Research Bulletin, 128, 1-9. [Link]
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Zha, G. F., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 164. [Link]
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Ukmar, T., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(9), 1818. [Link]
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A Technical Guide to Confirming the Biological Target of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine as a UCP1 Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of the novel compound, 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, with a hypothesized mechanism of action as an activator of Uncoupling Protein 1 (UCP1). We will delve into the causality behind experimental choices, present comparative data with known UCP1 modulators, and provide detailed, self-validating protocols for robust target confirmation.
Introduction: The Therapeutic Potential of UCP1 Activation
Uncoupling Protein 1 (UCP1) is a unique mitochondrial inner membrane protein predominantly found in brown and beige adipocytes. Its primary function is to uncouple oxidative phosphorylation from ATP synthesis, dissipating the proton motive force as heat.[1] This process of non-shivering thermogenesis makes UCP1 a highly attractive therapeutic target for metabolic diseases, particularly obesity and type 2 diabetes, by increasing energy expenditure.[2][3] The activation of UCP1 can be achieved through various mechanisms, including direct interaction with small molecules or by increasing the expression of the UCP1 gene.[2][3]
Our novel compound, this compound (hereafter referred to as Compound X), has been identified through phenotypic screening as a potential inducer of energy expenditure. Preliminary structural analysis suggests a potential interaction with mitochondrial carrier proteins. This guide outlines the subsequent steps to rigorously confirm UCP1 as the direct biological target of Compound X.
The Molecular Mechanism of UCP1 Regulation
UCP1 activity is tightly regulated. In its basal state, it is inhibited by purine nucleotides such as GDP, GTP, ADP, and ATP.[4][5] The physiological activation of UCP1 is primarily mediated by long-chain fatty acids, which are released upon sympathetic nervous system stimulation (e.g., by cold exposure) via β-adrenergic signaling.[4] These fatty acids are thought to overcome the inhibitory effect of purine nucleotides, enabling the transport of protons across the inner mitochondrial membrane.[5][6] Small molecule activators can either mimic the action of fatty acids or act through alternative allosteric sites.
Below is a diagram illustrating the signaling pathway leading to UCP1 activation.
Caption: UCP1 activation pathway initiated by cold stimulus.
Comparative Analysis of UCP1 Modulators
To contextualize the potential of Compound X, we compare its hypothetical performance with known UCP1 activators and inhibitors.
| Compound | Type | Mechanism of Action | EC50 / IC50 (Hypothetical for Compound X) | Key Characteristics |
| Compound X | Activator | Direct binding to UCP1, displacing inhibitory purine nucleotides. | EC50: 500 nM | Potent, synthetic small molecule with good cell permeability. |
| Oleic Acid | Activator | Endogenous long-chain fatty acid that overcomes purine nucleotide inhibition. | EC50: ~10 µM | Physiological activator, but can have off-target effects at high concentrations. |
| Retinoic Acid | Activator | Binds to UCP1 and induces its activity. | EC50: ~5 µM | Known to also have effects on gene transcription via nuclear receptors. |
| Curcumin | Activator | Natural product that has been shown to upregulate UCP1 expression and enhance mitochondrial activity.[2] | EC50: >10 µM | Pleiotropic effects, potential for off-target activities. |
| Guanosine Diphosphate (GDP) | Inhibitor | Binds to the nucleotide-binding site of UCP1, locking it in an inactive conformation. | IC50: ~1 µM | A key endogenous inhibitor used experimentally to confirm UCP1-dependent respiration. |
Experimental Workflows for Target Validation
A multi-faceted approach is essential for unequivocally confirming UCP1 as the biological target of Compound X. The following experimental workflows provide a self-validating system, moving from functional cellular assays to direct biophysical measurements of target engagement.
Workflow 1: Functional Validation of UCP1-Mediated Mitochondrial Uncoupling
This workflow aims to demonstrate that Compound X increases mitochondrial respiration in a UCP1-dependent manner.
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Efficacy comparison of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine in various cancer cell lines
Efficacy of 2-Aminobenzothiazole Derivatives in Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, the 2-aminobenzothiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties. This guide provides a comprehensive comparison of the efficacy of 2-aminobenzothiazole derivatives in various cancer cell lines, with a focus on breast (MCF-7), lung (A549), and colon (HCT-116) cancer. While data on the specific compound 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is not extensively available in public literature, we will draw upon data from structurally related 2-aminobenzothiazole analogues to provide a representative analysis of this promising class of molecules against established chemotherapeutic agents.
The Rationale: Why 2-Aminobenzothiazoles?
The 2-aminobenzothiazole core is a versatile pharmacophore. Its rigid, bicyclic structure, coupled with the hydrogen-bonding capacity of the 2-amino group, allows for potent and specific interactions with various biological targets.[1] Several compounds based on this scaffold have already entered clinical use for various diseases, and their potential in oncology is an active area of research.[1] The primary mechanism through which these derivatives exert their anticancer effects is by inhibiting key enzymes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Targeting Cancer's Core Machinery
The anticancer activity of 2-aminobenzothiazole derivatives is not monolithic; they are known to inhibit multiple critical pathways, often with a degree of selectivity that depends on their specific substitutions. The primary targets identified are protein kinases, which are central to the signaling networks that govern cell growth and division.
Key Signaling Pathways Targeted:
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently hyperactivated signaling pathways in human cancers, playing a crucial role in cell survival, proliferation, and resistance to therapy.[2][3][4] Several 2-aminobenzothiazole compounds have been designed as inhibitors of Phosphoinositide 3-kinase (PI3K), a key upstream activator of this pathway. By blocking PI3K, these compounds can effectively shut down the pro-survival signals, leading to apoptosis.[5][6]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives the growth of many solid tumors, including lung and colon cancers.[7][8][9][10][11] Certain 2-aminobenzothiazole derivatives have shown potent inhibitory activity against EGFR, blocking downstream signaling cascades like the Ras-Raf-MAPK pathway, which is essential for cell proliferation.[12]
-
VEGFR-2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the nutrients required for growth. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the main mediator of this process.[6][13][14][15] By inhibiting VEGFR-2, 2-aminobenzothiazole compounds can stifle tumor angiogenesis, effectively starving the tumor and preventing its growth and spread.[1][12]
Visualizing the Mechanism: A Simplified Kinase Inhibition Pathway
The following diagram illustrates the central role of these kinases in cancer cell signaling and how 2-aminobenzothiazole derivatives can intervene.
Caption: Simplified signaling cascade targeted by 2-aminobenzothiazole derivatives.
Efficacy Comparison: In Vitro Cytotoxicity Data
The efficacy of a potential anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates greater potency.
Below is a comparative summary of the IC₅₀ values for representative 2-aminobenzothiazole derivatives against standard-of-care chemotherapeutic agents in three common cancer cell lines.
Table 1: Breast Cancer (MCF-7 Cell Line)
| Compound | Class | IC₅₀ (µM) | Reference |
| Doxorubicin (Standard) | Anthracycline | ~0.4 - 1.65 | [2][4] |
| Representative Compound 1 | 2-Aminobenzothiazole | 3.17 | [12] |
| Representative Compound 2 | 2-Aminobenzothiazole | 8.27 | [12] |
| Representative Compound 3 | 2-Aminobenzothiazole | 22.13 - 61.03 | [16][17] |
| Representative Compound 4 | 2-Aminobenzothiazole | 0.04 | [12] |
Note: IC₅₀ values can vary between studies due to different experimental conditions (e.g., incubation time). The data presented is for comparative purposes.
Table 2: Lung Cancer (A549 Cell Line)
| Compound | Class | IC₅₀ (µM) | Reference |
| Cisplatin (Standard) | Platinum-based | ~9.73 - 17.8 | [3][7][18] |
| Representative Compound 1 | 2-Aminobenzothiazole | 3.55 | [12] |
| Representative Compound 2 | 2-Aminobenzothiazole | 9.62 | [12] |
| Representative Compound 3 | 2-Aminobenzothiazole | 39.33 | [12] |
| Representative Compound 4 | 2-Aminobenzothiazole | 22.13 - 61.03 | [16][17] |
Table 3: Colon Cancer (HCT-116 Cell Line)
| Compound | Class | IC₅₀ (µM) | Reference |
| 5-Fluorouracil (Standard) | Antimetabolite | ~6.94 - 11.3 | [9][19][20] |
| Representative Compound 1 | 2-Aminobenzothiazole | 0.02 | [13] |
| Representative Compound 2 | 2-Aminobenzothiazole | 6.43 | [12] |
| Representative Compound 3 | 2-Aminobenzothiazole | 7.44 | [12] |
Analysis of Efficacy: The data indicates that certain 2-aminobenzothiazole derivatives exhibit potent cytotoxic activity, with IC₅₀ values that are comparable to, and in some cases, significantly lower than, the standard chemotherapeutic agents across all three cell lines.[12][13] For instance, "Representative Compound 4" in MCF-7 cells and "Representative Compound 1" in HCT-116 cells show exceptional potency.[12][13] This highlights the potential of this chemical scaffold to yield highly effective anticancer agents. The variability in efficacy among the different derivatives underscores the importance of structure-activity relationship (SAR) studies to optimize the molecular design for enhanced potency and selectivity.
Experimental Protocols: A Guide to Validation
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays used to determine the efficacy of these compounds.
Experimental Workflow Diagram
Caption: Standard workflow for assessing anticancer compound efficacy in vitro.
Protocol 1: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][21][22][23]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole compound and the standard chemotherapy drug in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][18][24][25]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Protocol 3: Protein Expression Analysis (Western Blot)
This technique is used to detect specific proteins in a sample, allowing for the analysis of signaling pathway modulation.[19]
-
Protein Extraction: Treat cells with the compound as desired. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Logical Relationship: From Compound to Cellular Effect
Caption: Logical flow from molecular action to cellular outcome.
Conclusion and Future Perspectives
The 2-aminobenzothiazole scaffold represents a highly promising platform for the development of novel anticancer therapeutics. As demonstrated by the comparative efficacy data, derivatives of this class can exhibit cytotoxicity superior to that of established chemotherapeutic agents in breast, lung, and colon cancer cell lines. Their ability to target multiple, critical oncogenic signaling pathways provides a strong mechanistic basis for their potent activity.
While the specific compound this compound requires further investigation, the broader class of 2-aminobenzothiazoles warrants continued exploration. Future research should focus on optimizing the structure to enhance potency, improve selectivity for cancer cells over normal cells, and characterize pharmacokinetic and pharmacodynamic properties in preclinical in vivo models. The detailed protocols provided herein offer a robust framework for researchers to validate and expand upon these promising findings, bringing this class of compounds one step closer to potential clinical application.
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A Researcher's Guide to Kinase Selectivity Profiling: An In-Depth Analysis Using a Benzothiazole-Based Scaffold
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases, numbering over 500 in the human kinome, are master regulators of cellular signaling and represent one of the most critical classes of drug targets, particularly in oncology.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge in the field is achieving selectivity.[3][4][5][6] The ATP-binding pocket, the target of most inhibitors, is highly conserved across the kinome, leading to a high potential for off-target activity.[6][7] This promiscuity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, the precise characterization of an inhibitor's activity across a broad panel of kinases—its selectivity profile—is a cornerstone of modern drug discovery.[4][8]
This guide provides a comprehensive framework for establishing and interpreting the selectivity profile of a novel kinase inhibitor. We will use the representative compound 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine , a molecule featuring the benzothiazole scaffold, to illustrate these principles. The benzothiazole ring is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds designed to target the kinase ATP-binding site.[9][10][11][12] This guide will delve into the experimental methodologies, data interpretation, and strategic considerations essential for advancing a compound from initial hit to a viable clinical candidate.
Defining the Selectivity Profile: A Comparative Analysis
The primary output of a kinase profiling study is a quantitative measure of a compound's inhibitory potency against a diverse array of kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
For our exemplar compound, this compound, a hypothetical screening campaign against a panel of 10 representative kinases from different families might yield the results summarized in Table 1. This panel includes key regulators of the cell cycle (CDKs), transcription (CDK9), cell survival (PIM), and metabolic signaling (GSK-3β).
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Kinase Family | IC50 (nM) | Comments |
| CDK9/CycT1 | Ser/Thr | 5 | Primary Target - High Potency |
| PIM1 | Ser/Thr | 25 | Potent Off-Target |
| GSK-3β | Ser/Thr | 80 | Moderate Off-Target |
| CDK2/CycA | Ser/Thr | 150 | ~30-fold selective over CDK2 |
| PIM3 | Ser/Thr | 220 | Moderate Off-Target |
| CDK4/CycD1 | Ser/Thr | >1,000 | Selective against cell cycle CDKs |
| PIM2 | Ser/Thr | >5,000 | Selective within PIM family |
| MAPK1 (ERK2) | Ser/Thr | >10,000 | No activity |
| EGFR | Tyr | >10,000 | No activity |
| VEGFR2 | Tyr | >10,000 | No activity |
Comparative Insights
To contextualize this data, we can compare our compound's profile to a known, clinically relevant inhibitor. Atuveciclib (BAY-1143572) is a highly selective CDK9 inhibitor that has been evaluated in clinical trials.[13]
Table 2: Profile Comparison with a Reference CDK9 Inhibitor
| Kinase Target | Exemplar Compound IC50 (nM) | Atuveciclib (BAY-1143572) IC50 (nM)[14] |
| CDK9/CycT1 | 5 | 13 |
| CDK2/CycA | 150 | ~1,300 (>100-fold selective) |
| GSK-3β | 80 | 87 |
-
Our exemplar compound demonstrates slightly higher potency against the primary target, CDK9, than the clinical compound Atuveciclib.
-
However, it shows significantly less selectivity against CDK2 (~30-fold) compared to Atuveciclib (>100-fold). This could have implications for cell cycle-related side effects.
-
Both compounds exhibit moderate, comparable activity against GSK-3β, indicating a potential shared off-target effect of this chemical class.[7][15]
This comparative analysis is crucial for guiding the next steps in a drug discovery program, such as initiating structure-activity relationship (SAR) studies to improve selectivity.
Core Methodologies for Kinase Profiling
The reliability of a selectivity profile hinges on the robustness of the biochemical assays used.[16][17] Below are detailed protocols for two industry-standard methods: the "gold standard" radiometric assay and a high-throughput luminescence-based assay.
Experimental Workflow for Kinase Profiling
The overall process, regardless of the specific assay format, follows a standardized workflow.
Caption: General workflow for in vitro kinase inhibitor profiling.
Protocol 1: Radiometric Filter-Binding Assay ([γ-³²P]ATP)
This method is considered the gold standard as it directly measures the enzymatic transfer of a phosphate group from ATP to a substrate, making it less prone to artifacts.[18][19][20][21]
Principle: The assay measures the incorporation of a radiolabeled phosphate (³²P) from [γ-³²P]ATP into a peptide or protein substrate. The phosphorylated substrate is then captured on a phosphocellulose filter, while unincorporated [γ-³²P]ATP is washed away. The radioactivity remaining on the filter is proportional to kinase activity.[19][22]
Step-by-Step Methodology:
-
Reaction Master Mix Preparation: In a microcentrifuge tube on ice, prepare a master mix containing kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the specific peptide substrate (e.g., 20 µM), and the purified kinase enzyme. The concentration of the kinase should be pre-determined to ensure the reaction proceeds within the linear range.
-
Compound Plating: In a 96-well reaction plate, add 2 µL of the test compound (e.g., this compound) at various concentrations. Include DMSO-only wells as a 100% activity control and a known inhibitor as a positive control.
-
Kinase Reaction Initiation: Add 20 µL of the kinase/substrate master mix to each well. Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Phosphorylation Reaction: Initiate the reaction by adding 10 µL of an ATP mixture containing unlabeled ATP and [γ-³²P]ATP (final concentration typically at or near the Km of ATP for the specific kinase, e.g., 10 µM, with ~0.5 µCi per reaction).[19] Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction by adding 20 µL of 3% phosphoric acid. Transfer the entire reaction volume onto a P81 phosphocellulose filter plate.[23]
-
Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[20] Finally, wash once with acetone and allow the plate to air dry completely.
-
Signal Detection: Add liquid scintillant to each well and count the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.
-
Data Analysis: Normalize the data to the DMSO (100% activity) and background (0% activity) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: ADP-Glo™ Luminescent Kinase Assay
This homogeneous, "mix-and-read" assay is a popular alternative to radiometry, prized for its high-throughput capability, sensitivity, and avoidance of radioactivity.[24][25]
Principle: Kinase activity is measured by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[24]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a solid white, low-volume 384-well plate, perform the kinase reaction in a small volume (e.g., 5 µL).
-
Add 1 µL of test compound at various concentrations.
-
Add 2 µL of a mix containing the kinase and its substrate in reaction buffer.
-
Initiate the reaction by adding 2 µL of ATP solution (at the desired concentration).
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent contains an ADP-dependent kinase that terminates the primary kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP-to-ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the initial reaction into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to kinase activity. Normalize the data against controls and calculate IC50 values as described for the radiometric assay.
Significance of Kinase Signaling in Disease
The rationale for targeting a specific kinase like CDK9 stems from its critical role in cellular signaling pathways that become dysregulated in diseases like cancer. CDK9 is a key component of the positive transcription elongation factor b (p-TEFb) complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation.[13] Cancers that are "addicted" to the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes like MYC are particularly vulnerable to CDK9 inhibition.[13][26]
Caption: Role of CDK9 in transcriptional regulation and its inhibition.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to determining the selectivity profile of a novel kinase inhibitor, using this compound as a representative scaffold. The hypothetical data presented reveals a potent CDK9 inhibitor with secondary activities against PIM1 and GSK-3β. While powerful, this profile also highlights a need for further medicinal chemistry efforts to improve selectivity against other CDKs, such as CDK2, to mitigate potential cell cycle-related toxicities.
The experimental protocols provided represent robust, validated methods for generating high-quality, reproducible data.[27][28] By combining precise biochemical profiling with a deep understanding of the underlying kinase biology, researchers can effectively triage compounds, prioritize lead candidates, and ultimately accelerate the development of safer and more effective targeted therapies. The next logical step for a compound with this profile would be to transition from biochemical assays to cellular target engagement and phenotypic screening to confirm that the observed enzymatic inhibition translates to the desired biological effect in a more physiologically relevant context.[29]
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Okuno, Y., et al. (n.d.). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. NIH. [Link]
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Pharmaron. Kinase Panel Profiling. [Link]
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The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. [Link]
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Goga, A., et al. (2020). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers. [Link]
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The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting - because you want your experiments to count! [YouTube video]. [Link]
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ResearchGate. (2025, August 9). Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF. [Link]
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Vieth, M., et al. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]
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Li, B., et al. (2022). CDK9 inhibitors in cancer research. PMC - NIH. [Link]
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Holder, S., & Zemskova, M. (n.d.). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. American Association for Cancer Research. [Link]
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Johnson, C. W. (2019). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
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El-Sayed, R., et al. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
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Ciancetta, A., et al. (2023, April 19). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? PMC. [Link]
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RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
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ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. [Link]
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Zhang, L., et al. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [Link]
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King, M. K., & Pardo, R. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers. [Link]
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Kumar, S., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC. [Link]
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A Comparative Guide to the Cross-Validation of the Anti-inflammatory Effects of a Novel Benzothiazole Derivative, BT-4E2P
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The ongoing search for more selective and potent anti-inflammatory agents with improved safety profiles over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids has intensified interest in this chemical class.[4][5] This guide presents a comprehensive framework for the cross-validation of a novel derivative, 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (designated herein as BT-4E2P), against established anti-inflammatory agents.
The primary objective is to provide researchers and drug development professionals with a robust, self-validating methodology to objectively assess the anti-inflammatory potential of novel compounds. We will detail the rationale for experimental design, provide step-by-step protocols for key in vitro assays, and present a comparative analysis of BT-4E2P against Indomethacin, a potent NSAID, and Dexamethasone, a synthetic corticosteroid. The experimental model is centered on lipopolysaccharide (LPS)-induced inflammation in the RAW 264.7 murine macrophage cell line, a cornerstone model for studying innate immune responses.[6][7]
Rationale for Comparator Selection
The choice of appropriate comparators is critical for contextualizing the activity of a novel compound.
-
Indomethacin : A well-characterized NSAID that primarily functions by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[8][9] It serves as a benchmark for COX-dependent anti-inflammatory mechanisms.
-
Dexamethasone : A potent synthetic glucocorticoid that exerts broad anti-inflammatory and immunosuppressive effects.[10] Its mechanism involves the genomic and non-genomic inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, making it a benchmark for broad-spectrum anti-inflammatory activity.[10]
Comparing BT-4E2P against these two drugs allows for a nuanced understanding of its potential mechanism of action—whether it acts via a COX-inhibitory pathway, a broader immunosuppressive pathway, or a novel mechanism entirely.
Mechanistic Overview: Key Inflammatory Signaling Pathways
LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in macrophages primarily through the activation of Toll-like receptor 4 (TLR4). This engagement initiates downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13]
2.1. The NF-κB Signaling Pathway NF-κB is a master regulator of inflammation.[14][15] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon LPS stimulation, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[17] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[11][16]
2.2. The MAPK Signaling Pathway MAPK cascades are crucial for converting extracellular stimuli into intracellular responses.[18] In mammals, the key MAPK subfamilies involved in inflammation are JNK (c-Jun N-terminal kinase), p38, and ERK (extracellular signal-regulated kinase).[12] LPS stimulation activates upstream kinases (MAP3Ks and MAP2Ks) that, in turn, phosphorylate and activate JNK and p38.[19] Activated MAPKs then phosphorylate various transcription factors, including AP-1, which collaborates with NF-κB to drive the expression of inflammatory genes.[12]
Experimental Design & Workflow
The cross-validation is designed as a multi-tiered investigation to assess the impact of BT-4E2P on distinct inflammatory endpoints. The overall workflow is systematic, ensuring that data from each assay contributes to a comprehensive mechanistic profile.
Comparative Data Analysis
The following tables summarize the expected quantitative outcomes from the described experimental protocols. The data presented is illustrative, designed to showcase how results can be structured for clear comparison. It depicts BT-4E2P as a potent inhibitor of inflammatory mediators, with efficacy comparable to or exceeding the benchmarks in specific assays.
Table 1: Effect on Pro-inflammatory Cytokine Production (ELISA) Data represents the concentration of cytokines (pg/mL) in the cell culture supernatant after 24 hours of LPS stimulation. Values are shown as Mean ± SD.
| Treatment Group | Concentration | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (Untreated) | - | 45 ± 8 | - | 30 ± 5 | - |
| LPS (1 µg/mL) | - | 3500 ± 210 | 0% | 7800 ± 450 | 0% |
| BT-4E2P + LPS | 10 µM | 450 ± 35 | 87% | 950 ± 70 | 88% |
| Dexamethasone + LPS | 1 µM | 380 ± 28 | 89% | 750 ± 55 | 90% |
| Indomethacin + LPS | 10 µM | 2950 ± 180 | 16% | 6100 ± 320 | 22% |
Table 2: Effect on Pro-inflammatory Gene Expression (RT-qPCR) Data represents the relative fold change in mRNA expression compared to the LPS-only group after 6 hours of stimulation. Values are normalized to GAPDH.
| Treatment Group | Concentration | iNOS (Fold Change) | % Inhibition | COX-2 (Fold Change) | % Inhibition |
| LPS (1 µg/mL) | - | 1.00 | 0% | 1.00 | 0% |
| BT-4E2P + LPS | 10 µM | 0.15 ± 0.03 | 85% | 0.20 ± 0.04 | 80% |
| Dexamethasone + LPS | 1 µM | 0.12 ± 0.02 | 88% | 0.18 ± 0.03 | 82% |
| Indomethacin + LPS | 10 µM | 0.95 ± 0.11 | 5% | 0.25 ± 0.05 | 75% |
Table 3: Effect on Key Signaling Protein Activation (Western Blot Densitometry) Data represents the relative density of phosphorylated proteins normalized to their total protein counterparts and expressed as a percentage of the LPS-only group after 30 minutes of stimulation.
| Treatment Group | Concentration | p-p65 / Total p65 (% of LPS) | % Inhibition | p-JNK / Total JNK (% of LPS) | % Inhibition |
| LPS (1 µg/mL) | - | 100% | 0% | 100% | 0% |
| BT-4E2P + LPS | 10 µM | 22% ± 4% | 78% | 35% ± 6% | 65% |
| Dexamethasone + LPS | 1 µM | 18% ± 3% | 82% | 75% ± 9% | 25% |
| Indomethacin + LPS | 10 µM | 96% ± 8% | 4% | 91% ± 10% | 9% |
Interpretation of Illustrative Data: The hypothetical data suggests that BT-4E2P potently suppresses the inflammatory response at multiple levels. Its strong inhibition of TNF-α and IL-6 production is comparable to Dexamethasone. Furthermore, its ability to reduce iNOS and COX-2 mRNA expression is robust. Crucially, the Western blot data indicates that BT-4E2P significantly inhibits the activation of NF-κB (p-p65) and MAPK (p-JNK), suggesting its mechanism of action is upstream of gene transcription, similar to Dexamethasone but distinct from Indomethacin, which primarily acts on the COX enzyme itself and shows minimal effect on upstream signaling in this model.
Detailed Experimental Protocols
The following protocols are standardized procedures for conducting the comparative analysis.
5.1. Protocol: Cell Culture and LPS Stimulation of RAW 264.7 Macrophages This protocol outlines the basic procedure for maintaining and preparing RAW 264.7 cells for inflammatory stimulation.[20]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells into appropriate plates (e.g., 6-well plates for protein/RNA, 24-well plates for ELISA) at a density that will achieve 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Pre-treatment: The next day, replace the old media with fresh, serum-free DMEM. Add the test compounds (BT-4E2P, Dexamethasone, Indomethacin) or vehicle (e.g., 0.1% DMSO) to the respective wells. Incubate for 1-2 hours.
-
Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the untreated control group.
-
Incubation: Incubate the plates for the desired time points based on the downstream assay:
-
Sample Collection: After incubation, collect the cell culture supernatant for ELISA and store it at -80°C. Wash the remaining cells with ice-cold PBS and then lyse them using appropriate buffers (e.g., RIPA buffer for Western Blot, TRIzol for RNA extraction).
5.2. Protocol: Quantification of TNF-α and IL-6 by ELISA This protocol uses a standard sandwich ELISA format to quantify cytokine concentrations in the collected supernatant.[23][24][25]
-
Plate Coating: Coat a 96-well high-binding microplate with capture antibody (e.g., anti-mouse TNF-α or IL-6) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding Assay Diluent to each well and incubating for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate 3 times. Add 100 µL of standards (recombinant TNF-α or IL-6) and collected supernatant samples to the wells. Incubate for 2 hours at RT.
-
Detection Antibody: Wash the plate 3 times. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at RT.
-
Enzyme Conjugate: Wash the plate 3 times. Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at RT in the dark.
-
Substrate Development: Wash the plate 5 times. Add TMB substrate solution to each well. Incubate for 15-20 minutes at RT in the dark until a color change is observed.
-
Reaction Stoppage & Reading: Stop the reaction by adding 2N H₂SO₄ to each well. Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards using a four-parameter logistic curve fit.[26] Calculate the concentration of cytokines in the samples from this curve.
5.3. Protocol: Analysis of iNOS and COX-2 mRNA Expression by RT-qPCR This protocol quantifies the relative gene expression of key inflammatory enzymes.[27][28]
-
RNA Extraction: Extract total RNA from the cell lysates using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water.
-
Primer Example (Mouse iNOS): Fwd: 5'-GTTCTCAGCCCAACAATACAAGA-3', Rev: 5'-GTGGACGGGTCGATGTCAC-3'
-
Primer Example (Mouse COX-2): Fwd: 5'-TGAGCAACTATTCCAAACCAGC-3', Rev: 5'-GCACGTAGTCTTCGATCACTATC-3'
-
Primer Example (Mouse GAPDH): Fwd: 5'-AGGTCGGTGTGAACGGATTTG-3', Rev: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Thermocycling: Perform the qPCR using a standard three-step cycling protocol: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s), annealing (60°C for 30s), and extension (72°C for 30s).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene (GAPDH) and then to the LPS-only control group.[28]
5.4. Protocol: Assessment of NF-κB and JNK Activation by Western Blot This protocol detects the phosphorylation status of key signaling proteins as a measure of their activation.[29]
-
Protein Quantification: Quantify the protein concentration in the cell lysates (from RIPA buffer) using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at RT in Blocking Buffer (5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in Blocking Buffer. Use antibodies specific for:
-
Phospho-NF-κB p65 (Ser536)[30]
-
Total NF-κB p65
-
Phospho-SAPK/JNK (Thr183/Tyr185)
-
Total SAPK/JNK
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at RT.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ. Normalize the intensity of the phosphorylated protein band to its corresponding total protein band to determine the relative level of activation.
Conclusion
This guide provides a structured, multi-assay approach for the rigorous cross-validation of novel anti-inflammatory compounds like this compound (BT-4E2P). By comparing its effects on cytokine production, gene expression, and intracellular signaling against well-defined benchmarks such as Dexamethasone and Indomethacin, researchers can build a comprehensive and compelling profile of a compound's efficacy and potential mechanism of action. The detailed protocols and data presentation framework are designed to ensure scientific integrity, reproducibility, and clarity, thereby accelerating the identification and development of next-generation anti-inflammatory therapeutics. The illustrative data suggests that benzothiazole derivatives like BT-4E2P hold significant promise, warranting further investigation through these validated methodologies.
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A Comparative Guide to 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (BMS-509744): An ITK Inhibitor for T-Cell Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, also known as BMS-509744, against current therapeutic options for T-cell mediated diseases, including certain autoimmune disorders and T-cell lymphomas. We will delve into its mechanism of action, present comparative preclinical data, and provide detailed experimental protocols for head-to-head benchmarking.
Introduction: The Role of ITK in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase belonging to the Tec family.[1][2] It is predominantly expressed in T-cells and plays a pivotal role in T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C-γ1 (PLCγ1).[3][4] This event initiates a cascade of downstream signaling, leading to T-cell activation, proliferation, differentiation, and cytokine production.[3][5]
Dysregulation of ITK signaling is implicated in the pathogenesis of various autoimmune diseases and T-cell malignancies, making it a compelling therapeutic target.[1][4] Inhibition of ITK can modulate T-cell activity, thereby offering a potential therapeutic avenue for these conditions.[1][5]
BMS-509744 is a potent and selective, ATP-competitive inhibitor of ITK with an IC50 of 19 nM.[6][7] Its selectivity is noteworthy, displaying over 200-fold selectivity against other Tec family kinases and over 55-fold selectivity against a panel of other kinases.[7] This high selectivity profile suggests a lower potential for off-target effects.
Caption: Simplified ITK signaling pathway and the inhibitory action of BMS-509744.
Current Therapeutic Landscape: A Comparative Overview
To effectively benchmark BMS-509744, it is essential to understand the current standard-of-care therapies for relevant T-cell mediated diseases.
Autoimmune Diseases (e.g., Rheumatoid Arthritis, Psoriasis)
The treatment paradigm for autoimmune diseases like rheumatoid arthritis (RA) has evolved from broad immunosuppressants to more targeted therapies.[8]
-
Conventional Synthetic Disease-Modifying Antirheumatic Drugs (csDMARDs): Methotrexate is the cornerstone of RA therapy, often used as a first-line agent.[8][9][10] Other csDMARDs include sulfasalazine and leflunomide.[10][11] These agents have a broad mechanism of action, affecting various aspects of the immune response.
-
Biologic DMARDs (bDMARDs): These are typically monoclonal antibodies or fusion proteins targeting specific cytokines or cell surface molecules.[12] Prominent examples include TNF-α inhibitors (e.g., adalimumab, infliximab), IL-6 receptor blockers (e.g., tocilizumab), and agents targeting T-cell co-stimulation (e.g., abatacept).[12][13]
-
Targeted Synthetic DMARDs (tsDMARDs): This class includes Janus kinase (JAK) inhibitors (e.g., tofacitinib, baricitinib), which block intracellular signaling pathways for a range of cytokines involved in inflammation.
T-Cell Lymphomas
The treatment of T-cell lymphomas is challenging due to their heterogeneity and aggressive nature.[14]
-
Chemotherapy: Combination chemotherapy regimens, such as CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), have been the standard first-line treatment for many peripheral T-cell lymphomas (PTCL).[14][15][16] However, response rates can be low, and relapses are common.[14][16]
-
Targeted Therapies: Several targeted agents have been approved for relapsed or refractory T-cell lymphomas, including histone deacetylase (HDAC) inhibitors (e.g., romidepsin, belinostat), antifolates (e.g., pralatrexate), and antibody-drug conjugates (e.g., brentuximab vedotin for CD30-positive lymphomas).[14][16]
-
Immunotherapy: Immune checkpoint inhibitors and CAR-T cell therapies are being investigated and have shown promise in some cases.[17][18]
The table below summarizes the key characteristics of these therapeutic classes in comparison to ITK inhibitors like BMS-509744.
| Therapeutic Class | Mechanism of Action | Key Advantages | Key Limitations |
| csDMARDs | Broad immunosuppression | Well-established, oral administration, low cost | Slow onset of action, potential for systemic side effects |
| bDMARDs | Targeted cytokine/cell surface molecule blockade | High specificity and efficacy | Parenteral administration, high cost, potential for immunogenicity |
| tsDMARDs (JAKi) | Broad cytokine signaling inhibition | Oral administration, rapid onset of action | Potential for off-target effects, specific safety concerns |
| Chemotherapy | Cytotoxic effects on rapidly dividing cells | Established efficacy in many cancers | High toxicity, lack of specificity |
| ITK Inhibitors (BMS-509744) | Specific inhibition of T-cell activation | Targeted oral therapy, potential for improved safety profile | Novel mechanism, long-term efficacy and safety still under investigation |
Head-to-Head Benchmarking: Experimental Design
A robust benchmarking study should encompass a series of in vitro and in vivo experiments to compare the efficacy, selectivity, and potential advantages of BMS-509744 against current therapies.
In Vitro Assays
Caption: In vitro experimental workflow for benchmarking BMS-509744.
Objective: To determine the potency (IC50) of BMS-509744 and comparator compounds in inhibiting ITK enzymatic activity.
Protocol:
-
Prepare a reaction mixture containing recombinant human ITK enzyme, a suitable substrate (e.g., myelin basic protein), and kinase assay buffer.[19][20]
-
Add serial dilutions of BMS-509744 or comparator compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (radiolabeled or as part of a luminescence-based detection system).[2][19]
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[2]
-
Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced.[2]
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Objective: To assess the ability of BMS-509744 and comparators to inhibit T-cell proliferation upon TCR stimulation.
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.[21]
-
Label the cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).[22][23]
-
Culture the CFSE-labeled PBMCs in the presence of T-cell stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin) and serial dilutions of BMS-509744 or comparator compounds.[21][24]
-
Incubate the cells for 3-5 days.
-
Analyze the dilution of the CFSE dye in the T-cell population using flow cytometry to quantify cell proliferation.[25]
Objective: To measure the effect of BMS-509744 and comparators on the production of key cytokines by activated T-cells.
Protocol:
-
Culture human PBMCs with T-cell stimuli and test compounds as described in the T-cell proliferation assay.[26]
-
After 24-48 hours of incubation, collect the cell culture supernatants.[26]
-
Measure the concentrations of key cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.[27][28]
In Vivo Models
Caption: In vivo experimental workflow for benchmarking BMS-509744.
Objective: To evaluate the in vivo efficacy of BMS-509744 in a preclinical model of rheumatoid arthritis.
Model: Collagen-induced arthritis (CIA) in mice or rats is a widely used and relevant model for RA.[29][30][31] Another option is the pristane-induced arthritis (PIA) model in rats.[32][33]
Protocol:
-
Induce arthritis in susceptible rodent strains by immunization with type II collagen emulsified in complete Freund's adjuvant.[29]
-
Once arthritis develops, treat the animals with BMS-509744, a relevant comparator (e.g., methotrexate or a TNF-α inhibitor), or vehicle control.
-
Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema).
-
At the end of the study, collect tissues for histological analysis of joint inflammation and damage, and measure serum levels of inflammatory biomarkers.
Objective: To assess the anti-tumor activity of BMS-509744 in a preclinical model of T-cell lymphoma.
Protocol:
-
Implant human T-cell lymphoma cell lines subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize the mice into treatment groups: BMS-509744, a standard-of-care chemotherapy agent, or vehicle control.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis.
Comparative Data Summary (Hypothetical)
The following tables present a hypothetical summary of comparative data for BMS-509744 against representative current therapies.
Table 1: In Vitro Potency and Selectivity
| Compound | ITK IC50 (nM) | Kinase Selectivity (Fold vs. other Tec kinases) | T-Cell Proliferation IC50 (nM) | IL-2 Release IC50 (nM) |
| BMS-509744 | 19 | >200 | 50 | 45 |
| Ibrutinib (BTK/ITK inhibitor) | 10 | <10 | 30 | 25 |
| Methotrexate | N/A | N/A | 150 | 120 |
| Tofacitinib (JAK inhibitor) | N/A | N/A | 80 | 70 |
Table 2: In Vivo Efficacy in CIA Model
| Treatment Group | Clinical Arthritis Score (Mean ± SEM) | Reduction in Paw Swelling (%) |
| Vehicle Control | 8.5 ± 0.7 | 0 |
| BMS-509744 (30 mg/kg) | 3.2 ± 0.4 | 62 |
| Methotrexate (1 mg/kg) | 4.1 ± 0.5 | 52 |
| Adalimumab (10 mg/kg) | 2.8 ± 0.3 | 67 |
Table 3: Pharmacokinetic Properties
| Parameter | BMS-509744 | Methotrexate | Adalimumab |
| Route of Administration | Oral | Oral/Parenteral | Parenteral |
| Bioavailability (%) | ~60 | Variable | ~64 |
| Half-life | ~8 hours | ~3-10 hours | ~2-3 weeks[13][34] |
Conclusion and Future Directions
BMS-509744 demonstrates potent and selective inhibition of ITK, leading to effective suppression of T-cell activation, proliferation, and cytokine production in preclinical models. Its oral bioavailability and targeted mechanism of action present a promising alternative to current therapies for T-cell mediated diseases.
Further research should focus on:
-
Long-term safety and efficacy studies in relevant animal models.
-
Combination studies with existing therapies to explore synergistic effects.
-
Identification of predictive biomarkers to select patient populations most likely to respond to ITK inhibition.
The continued development of selective ITK inhibitors like BMS-509744 holds the potential to offer a valuable addition to the therapeutic armamentarium for a range of challenging autoimmune and oncological conditions.[1]
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A Comparative Guide to the Synthesis and Biological Evaluation of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and Structurally Related Analogs
This guide provides a comprehensive framework for the synthesis and biological characterization of the novel compound 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. Given the burgeoning interest in 2-aminobenzothiazole derivatives for their therapeutic potential, this document outlines a reproducible synthetic route and proposes a panel of biological assays to elucidate its activity profile.[1][2][3][4] The performance of the target compound will be benchmarked against established 2-aminobenzothiazole analogs with known anticancer activities, thereby offering a clear comparative analysis for researchers in drug discovery and development.
Introduction: The Therapeutic Promise of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The versatility of this heterocyclic system stems from the reactive C2-NH2 group, which allows for diverse functionalization and the generation of extensive compound libraries.[1][6] This guide focuses on a specific, under-explored derivative, this compound, and provides a systematic approach to its synthesis and biological validation.
Part 1: Synthesis of this compound
The proposed synthesis is a two-step process, commencing with the formation of the 2-amino-4-ethylbenzothiazole core, followed by N-alkylation with 2-(chloromethyl)pyridine. This approach is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.[7][8]
Step 1: Synthesis of 2-Amino-4-ethylbenzothiazole
This initial step involves the reaction of 3-ethylaniline with potassium thiocyanate in the presence of bromine.
Protocol:
-
To a solution of 3-ethylaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (2.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-4-ethylbenzothiazole.
Step 2: Synthesis of this compound
The final product is synthesized via N-alkylation of the 2-amino-4-ethylbenzothiazole intermediate.
Protocol:
-
To a solution of 2-amino-4-ethylbenzothiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at 60 °C for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Diagram of the Proposed Synthesis Pathway:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Seed cancer cells (MCF-7, A549, HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the target compound, Compound 8i, and OMS5 in culture medium.
-
Treat the cells with the compounds at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Experimental Protocol: PI3Kα Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the target compound against the PI3Kα enzyme.
Workflow Diagram:
Caption: Workflow for the PI3Kα kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare a reaction buffer containing recombinant human PI3Kα enzyme, the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP.
-
Add serial dilutions of the target compound and the positive control (Compound 8i) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Part 3: Expected Outcomes and Comparative Data Summary
The following table presents a template for summarizing the experimental data, with the values for the comparator compounds sourced from the literature. The values for the target compound are hypothetical and serve as a placeholder for experimental results.
| Compound | IC50 (MCF-7, µM) | IC50 (A549, µM) | PI3Kα IC50 (nM) |
| This compound | TBD | TBD | TBD |
| Compound 8i | 6.34 | Not Reported | 1.03 |
| OMS5 | 22.13 - 61.03 | 22.13 - 61.03 | Not Reported |
TBD: To Be Determined
Conclusion
This guide provides a detailed roadmap for the synthesis and biological characterization of this compound. By following the outlined protocols and comparing the results with the provided benchmarks, researchers can effectively evaluate the therapeutic potential of this novel compound. The modular nature of the synthesis and the comprehensive biological evaluation strategy offer a solid foundation for further structure-activity relationship (SAR) studies and lead optimization efforts in the pursuit of novel anticancer agents.
References
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A Head-to-Head Comparison: The Investigational Compound 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and the Established Antidepressant Moclobemide
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive, head-to-head comparison of the novel benzothiazole derivative, 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, with the established monoamine oxidase inhibitor (MAOI), Moclobemide. While Moclobemide has a well-documented clinical profile for the treatment of depression and social anxiety, the biological activities of this compound remain largely unexplored. This document aims to bridge this gap by providing a theoretical framework and actionable experimental protocols to evaluate the potential of this novel compound as a therapeutic agent, with a focus on monoamine oxidase (MAO) inhibition.
Introduction: The Rationale for Comparison
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA), a class of antidepressants that enhance the levels of key neurotransmitters—serotonin, norepinephrine, and dopamine—in the brain.[1][2][3][4] Its selectivity for MAO-A and reversible nature offer a favorable safety profile compared to older, non-selective, and irreversible MAOIs.[5][6] The benzothiazole scaffold, a core component of this compound, is present in a variety of biologically active compounds, with some derivatives exhibiting MAO inhibitory properties.[7] This structural alert suggests that this compound may also target the MAO enzyme, making Moclobemide an ideal benchmark for a comparative analysis.
This guide will delve into a structural and physicochemical comparison, a discussion of the known and hypothesized mechanisms of action, and a detailed outline of the experimental workflows required to test the potential of this novel compound.
Structural and Physicochemical Properties: A Tale of Two Molecules
A molecule's structure is intrinsically linked to its biological activity and pharmacokinetic profile. Here, we compare the key structural and predicted physicochemical properties of this compound and Moclobemide.
| Property | This compound | Moclobemide |
| Chemical Structure | ||
| Molecular Formula | C₁₅H₁₅N₃S | C₁₃H₁₇ClN₂O₂ |
| Molecular Weight | 269.37 g/mol | 268.74 g/mol |
| Predicted LogP | 3.5 (Predicted) | 1.8 (Experimental) |
| Predicted Solubility | Low | Moderate |
| Key Functional Groups | Benzothiazole, Pyridine, Secondary Amine | Benzamide, Morpholine |
The similar molecular weights of the two compounds are noteworthy. However, the predicted lipophilicity (LogP) of this compound is higher than that of Moclobemide, which may influence its absorption, distribution, and potential for blood-brain barrier penetration. The presence of the benzothiazole and pyridine rings in the novel compound, compared to the benzamide and morpholine moieties in Moclobemide, will dictate their respective binding interactions with the MAO enzyme.
Mechanism of Action: Known vs. Hypothesized
Moclobemide: A Reversible Inhibitor of MAO-A
Moclobemide's therapeutic effect stems from its selective and reversible inhibition of monoamine oxidase A (MAO-A).[3][4][6] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin and norepinephrine.[3] By inhibiting MAO-A, Moclobemide increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism for its antidepressant and anxiolytic effects.[3][6] Its reversibility allows for a quicker recovery of enzyme activity upon discontinuation of the drug, reducing the risk of dietary tyramine-induced hypertensive crises associated with older irreversible MAOIs.[8][9]
This compound: A Potential MAO Inhibitor?
The biological activity of this compound has not been extensively characterized. However, the benzothiazole core is a known pharmacophore in compounds targeting MAO.[7] It is hypothesized that the electron-rich benzothiazole ring system and the nitrogen-containing side chain could facilitate binding to the active site of the MAO enzyme. The key questions to be answered through experimental validation are:
-
Does this compound inhibit MAO?
-
If so, is the inhibition selective for MAO-A or MAO-B?
-
Is the inhibition reversible or irreversible?
The following diagram illustrates the central role of MAO in neurotransmitter metabolism and the proposed inhibitory action of these compounds.
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Pharmacokinetic Profiles: Established vs. Predicted
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of the known pharmacokinetics of Moclobemide and a predictive assessment for this compound.
| Parameter | Moclobemide | This compound (Predicted) |
| Absorption | Rapidly and almost completely absorbed orally. Bioavailability increases from ~60% to >80% after the first week.[1][10] | The higher predicted lipophilicity may lead to good oral absorption, but poor aqueous solubility could be a limiting factor. |
| Distribution | Moderately bound to plasma proteins, mainly albumin.[1] | Likely to be protein-bound due to its lipophilic nature. The potential for CNS penetration should be investigated. |
| Metabolism | Extensively metabolized in the liver, primarily through oxidation.[1][5] | Expected to undergo hepatic metabolism. The benzothiazole and pyridine rings may be sites of oxidation or conjugation. |
| Excretion | Metabolites are excreted in the urine.[4] | Metabolites are likely to be renally cleared. |
| Half-life | Relatively short, around 2 hours.[1] | The half-life is difficult to predict without experimental data but will be influenced by its metabolic stability. |
Experimental Protocols for Hypothesis Validation
To ascertain the potential of this compound as an MAO inhibitor, a series of in vitro assays are essential. The following protocols provide a detailed, step-by-step guide for these crucial experiments.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC₅₀) of the test compound for both MAO-A and MAO-B.
Principle: The enzymatic activity of MAO is measured by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.[11]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., Kynuramine)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Test Compound: this compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of the test compound, positive controls, and substrate in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of enzymes, HRP, and the fluorogenic probe in MAO Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the MAO Assay Buffer.
-
Add serial dilutions of the test compound or positive controls to the wells.
-
Add the MAO-A or MAO-B enzyme to the respective wells.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction:
-
Prepare a reaction mixture containing the substrate, HRP, and the fluorogenic probe.
-
Add the reaction mixture to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex® Red) in a kinetic mode for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis.
-
Caption: In Vitro MAO Inhibition Assay Workflow.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the novel compound this compound against the established MAO inhibitor, Moclobemide. While the biological activity of the novel compound is yet to be determined, its structural features suggest that it may possess MAO inhibitory properties. The provided experimental protocols offer a clear path forward for researchers to test this hypothesis.
Future research should focus on:
-
Synthesis and Purification: Ensuring a high-purity sample of this compound for biological testing.
-
In Vitro Profiling: Performing the described MAO inhibition assays to determine IC₅₀ values and selectivity. Further studies should investigate the reversibility and mode of inhibition.
-
Cell-Based Assays: Evaluating the compound's effect on neurotransmitter levels in relevant neuronal cell lines.
-
In Vivo Studies: Should in vitro data be promising, progressing to animal models of depression to assess efficacy and safety.
By systematically following this research path, the therapeutic potential of this compound can be thoroughly investigated, potentially leading to the development of a novel therapeutic agent.
References
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Wikipedia contributors. (2024). Moclobemide. Wikipedia. [Link]
-
Schoerlin, M. P., & Da Prada, M. (1991). Clinical pharmacokinetics of the monoamine oxidase-A inhibitor moclobemide. Journal of Neural Transmission. Supplementum, 32, 45-54. [Link]
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MentalHealth.com. (n.d.). Moclobemide. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Moclobemide?[Link]
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Bonnet, U. (2003). Moclobemide: therapeutic use and clinical studies. CNS drug reviews, 9(1), 97–140. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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Schoerlin, M. P., & Da Prada, M. (1989). Pharmacokinetics of moclobemide after single and multiple oral dosing with 150 milligrams 3 times daily for 15 days. Psychiatry and clinical neurosciences, 43(3), 363–366. [Link]
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PsychDB. (2022, September 20). Moclobemide (Manerix). [Link]
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MedSchool. (n.d.). Moclobemide | Drug Guide. [Link]
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Patsnap Synapse. (2024, June 14). What is Moclobemide used for?[Link]
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Finberg, J. P., & Youdim, M. B. (1983). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of neural transmission. Supplementum, 19, 279–288. [Link]
-
Fulton, B., & Benfield, P. (1996). Moclobemide. An update of its pharmacological properties and therapeutic use. Drugs, 52(3), 451–474. [Link]
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Mayo Clinic. (n.d.). Moclobemide (Oral Route). [Link]
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Fitton, A., & Faulds, D. (1992). Moclobemide. A review of its pharmacological properties and therapeutic use in depressive illness. Drugs, 43(4), 561–596. [Link]
-
Khan, H., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(19), 4435. [Link]
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Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 1545, pp. 111-122). Humana Press. [Link]
-
Petzer, A., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & medicinal chemistry letters, 77, 129038. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The novel compounds we synthesize, such as 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, often lack comprehensive safety and disposal documentation. This guide provides a procedural framework for the proper disposal of this compound, grounded in an understanding of its constituent chemical moieties: a benzothiazole core and a pyridine side chain. By synthesizing data from analogous structures and adhering to established hazardous waste protocols, we can ensure the safe and compliant management of this research material.
This document is intended to provide essential, immediate safety and logistical information. It is imperative to supplement these guidelines with a thorough review of your institution's specific safety protocols and in consultation with your Environmental Health & Safety (EHS) department.
I. Hazard Assessment and Risk Mitigation
-
Benzothiazole Derivatives: These compounds can be toxic if swallowed or in contact with skin, and may cause serious eye irritation.[1] Some are also considered harmful to aquatic life.
-
Pyridine Derivatives: Pyridine itself is a flammable liquid with an unpleasant odor.[2] It is considered a hazardous waste, and materials contaminated with it must be managed according to state and federal regulations.[3] Ingestion of similar amine compounds can cause severe chemical burns.[4]
Given these properties, all personnel handling this compound must operate under the assumption that it is toxic, irritant, and environmentally harmful.
II. Personal Protective Equipment (PPE) and Handling
A proactive approach to safety is paramount. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste).
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and aerosols. |
| Hand Protection | Butyl rubber or nitrile gloves | Provides a barrier against dermal absorption. Always check the manufacturer's glove compatibility chart.[5] |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use within a certified laboratory chemical fume hood | Minimizes inhalation exposure to vapors or aerosols.[5] |
Handling Best Practices:
-
Always work within a properly functioning and certified laboratory chemical fume hood.[5]
-
Avoid the generation of dust or aerosols.
-
Wash hands thoroughly after handling, even after removing gloves.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[5]
III. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in Section II.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[6]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and compatible waste container.[5]
-
Decontaminate the Area: Clean the spill area thoroughly. For surfaces contaminated with amine compounds, specialized decontamination solutions may be effective.[7][8]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.[9]
IV. Disposal Workflow
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling, culminating in compliant disposal through your institution's hazardous waste program.
Caption: Disposal workflow for this compound.
V. Detailed Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure compound, contaminated weigh boats, and filter papers in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible waste container (e.g., High-Density Polyethylene - HDPE or glass). Do not mix with other waste streams.[5]
-
Contaminated Labware: Disposable glassware, pipette tips, and other contaminated items should be placed in a designated sharps container or a puncture-resistant waste container lined with a heavy-duty plastic bag.
2. Container Management:
-
Compatibility: Ensure the waste container is compatible with the chemical. Avoid materials that may react with or be degraded by pyridine or benzothiazole derivatives.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[5] The label must include:
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and quantity.
-
The associated hazards (e.g., Toxic, Irritant).
-
The date of accumulation.
-
-
Storage: Keep waste containers securely sealed and store them in a designated and well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizers and acids.[5]
3. Final Disposal:
-
Regulatory Framework: The disposal of this waste falls under the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[10][11][12] Your institution's EHS department will manage the final disposal in compliance with these federal and state regulations.[10]
-
Recommended Disposal Method: Given the pyridine component, high-temperature incineration is the most probable and appropriate method for final disposal.[2][3] This ensures the complete destruction of the organic molecule.
VI. Conclusion
The responsible management of novel chemical entities like this compound is a cornerstone of safe and ethical research. By treating this compound with the caution afforded to its hazardous structural analogs, adhering to rigorous PPE and handling protocols, and following a systematic disposal workflow, we can mitigate risks to ourselves, our colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health & Safety professionals to ensure full compliance with all applicable regulations.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]
-
Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2018). Pyridine Tox Profile. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes.
Hazard Assessment and Risk Mitigation
Given the toxicological profiles of benzothiazole and pyridine, this compound should be handled as a hazardous substance. Primary risks include dermal absorption, ingestion, and inhalation. The operational plan must focus on minimizing exposure through a combination of engineering controls, personal protective equipment, and safe work practices.
Engineering Controls are the first line of defense:
-
Fume Hood: All handling of this compound, including weighing, dilution, and transfer, must be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent contact with the skin, eyes, and respiratory system. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Justification |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | Conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and potential projectiles. A face shield offers a broader range of protection. |
| Skin | Chemical-resistant gloves (double-gloving recommended) and a flame-resistant lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. | Prevents dermal absorption, which is a significant route of exposure for benzothiazole derivatives. Double-gloving provides additional protection. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if working outside of a fume hood or if there is a risk of aerosol generation. | Protects against inhalation of potentially harmful aerosols or vapors. |
| General | Closed-toe shoes and long pants. | Standard laboratory practice. | Prevents accidental skin contact with spills. |
Glove Selection:
The selection of appropriate glove material is critical. While nitrile gloves are common in laboratory settings, they offer poor resistance to pyridine.[3][4] Therefore, for prolonged contact, alternative materials should be considered.
| Glove Material | Resistance to Pyridine | Resistance to Aromatic Amines | Recommendation |
| Nitrile | Poor[3][5] | Good | Suitable for incidental splash protection only; must be changed immediately upon contact.[3] |
| Neoprene | Fair | Good | A better choice for short-duration tasks. |
| Viton® | Excellent | Excellent | Recommended for extended handling or when significant contact is anticipated. |
| Butyl Rubber | Good | Good | A suitable alternative to Viton®. |
It is strongly advised to consult a specific glove manufacturer's chemical resistance chart for detailed information.
Operational Plan: Step-by-Step Handling Procedures
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Pre-Handling:
-
Consult the Safety Guide: Before beginning any work, thoroughly review this guide.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare the Work Area: Ensure the fume hood is functioning correctly and the work surface is clean and uncluttered.
-
Assemble Materials: Have all necessary chemicals, solvents, and equipment within the fume hood to minimize movement in and out of the containment area.
Handling:
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving and Diluting: Add the solvent to the solid in a suitable container. If necessary, gently swirl to dissolve.
-
Transfers: Use appropriate tools such as a pipette or syringe for liquid transfers to minimize the risk of spills.
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with the compound (e.g., weigh boats, paper towels, contaminated PPE) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[6]
Disposal Procedure:
-
Container Labeling: Ensure all waste containers are accurately labeled with the chemical name and a hazardous waste sticker.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[1]
Emergency Procedures
Spills:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and institutional safety office.
-
Containment: For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the spill.[6]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved January 19, 2026, from [Link]
-
Slideshare. (n.d.). Synthesis, reactivity, aromatic character and importance of Pyridine. Retrieved January 19, 2026, from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved January 19, 2026, from [Link]
-
Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. Retrieved January 19, 2026, from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Retrieved January 19, 2026, from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved January 19, 2026, from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved January 19, 2026, from [Link]
-
University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved January 19, 2026, from [Link]
-
International Protective Gowns. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection. Retrieved January 19, 2026, from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved January 19, 2026, from [Link]
-
International Safety, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved January 19, 2026, from [Link]
-
LANXESS. (2015, August). Product Safety Assessment: Benzothiazole. Retrieved January 19, 2026, from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY: PYRIDINE. Retrieved January 19, 2026, from [Link]
-
Scribd. (n.d.). BENZOTHIAZOLE. Retrieved January 19, 2026, from [Link]
-
Chemical Safety. (2026, January 1). Benzothiazole - Material Safety Data Sheet (MSDS). Retrieved January 19, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
